molecular formula C18H21F17 B164217 1-(Perfluoro-n-octyl)decane CAS No. 138472-76-1

1-(Perfluoro-n-octyl)decane

Cat. No.: B164217
CAS No.: 138472-76-1
M. Wt: 560.3 g/mol
InChI Key: QHOQQFYKDKRESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Perfluoro-n-octyl)decane is a useful research compound. Its molecular formula is C18H21F17 and its molecular weight is 560.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQQFYKDKRESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)8(CH2)10H, C18H21F17
Record name Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381976
Record name 1-(Perfluoro-n-octyl)decane
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URL https://comptox.epa.gov/dashboard/DTXSID90381976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138472-76-1
Record name 1-(Perfluoro-n-octyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1-(Perfluoro-n-octyl)decane, a semifluorinated n-alkane (SFA). SFAs are of significant interest in materials science and biomedical applications due to their unique properties, including high chemical and thermal stability, low surface tension, and the ability to form self-organizing systems. This document details a robust synthetic protocol based on the free-radical addition of perfluoro-n-octyl iodide to 1-decene, followed by a highly efficient purification strategy using fluorous solid-phase extraction. The rationale behind the selection of methodologies, detailed step-by-step protocols, and characterization techniques are presented to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Unique World of Semifluorinated n-Alkanes

Semifluorinated n-alkanes (SFAs) are a fascinating class of molecules characterized by a molecular structure composed of a perfluorinated alkyl segment and a non-fluorinated hydrocarbon segment. This diblock nature imparts amphiphilic properties, not in the traditional hydrophilic/hydrophobic sense, but rather as fluorous/lipophilic.[1] this compound (F8H10) consists of a C8F17 (perfluoro-n-octyl) moiety and a C10H21 (n-decyl) moiety.[1] This unique structure drives their self-assembly into various nano-architectures and makes them immiscible with both water and many common organic solvents, a property termed "lipophobicity".[2][3] These characteristics are leveraged in a variety of applications, including drug delivery systems, respiratory therapeutics, and as components of fluorous biphase systems for catalysis and separation.[4]

The synthesis of SFAs with high purity is paramount for their application, as even small amounts of impurities can significantly alter their physicochemical properties and performance. This guide focuses on a reproducible and scalable method for the synthesis and purification of this compound.

Synthetic Strategy: Atom Transfer Radical Addition (ATRA)

The formation of the carbon-carbon bond between the perfluorinated and hydrocarbon segments is the cornerstone of SFA synthesis. Among the various synthetic routes, the Atom Transfer Radical Addition (ATRA) of perfluoroalkyl iodides to terminal alkenes stands out as a highly efficient and reliable method.[5][6][7] This approach offers several advantages:

  • High Atom Economy: The reaction directly combines the two building blocks with minimal byproduct formation.

  • Good Functional Group Tolerance: The radical nature of the reaction allows for a broad range of substrates to be used.[5][7]

  • Mild Reaction Conditions: Modern iterations of the ATRA reaction can be initiated under relatively mild conditions, avoiding the need for harsh reagents.[8][9]

The overall reaction for the synthesis of this compound is depicted below:

Synthesis_Reaction cluster_step1 Step 1: Radical Addition cluster_step2 Step 2: Reductive Deiodination Perfluoro-n-octyl_iodide C8F17I Intermediate C8F17CH2CHI(CH2)7CH3 Perfluoro-n-octyl_iodide->Intermediate + 1-Decene 1-Decene CH2=CH(CH2)7CH3 Product C8F17(CH2)9CH3 Intermediate->Product Initiator Initiator Initiator->Perfluoro-n-octyl_iodide Reducing_Agent Reducing Agent Reducing_Agent->Intermediate Purification_Workflow Crude_Product Crude Product (F8H10 + Bu3SnI) Dissolution Dissolve in Perfluorohexane Crude_Product->Dissolution FSPE_Column Fluorous SPE Column Dissolution->FSPE_Column Load Elution_1 Elute with Methanol FSPE_Column->Elution_1 Wash Elution_2 Elute with Fluorinated Solvent FSPE_Column->Elution_2 Elute Product Byproducts Byproducts (Bu3SnI) Elution_1->Byproducts Pure_Product Pure this compound (F8H10) Elution_2->Pure_Product

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Boundaries of Semifluorinated Alkanes

Semifluorinated n-alkanes (SFAs) represent a unique class of linear diblock copolymers, comprising a perfluorinated segment and a hydrogenated segment. This molecular architecture imparts distinct physicochemical properties, including high gas solubility, low surface tension, and unique interfacial behavior, making them promising candidates for a range of applications, from advanced lubricants to drug delivery vehicles. 1-(Perfluoro-n-octyl)decane (F(CF₂)₈(CH₂)₁₀H) is a prominent member of this class. A thorough understanding of its thermal stability and decomposition pathways is paramount for defining its operational limits and ensuring its safe and effective use. This guide provides a detailed examination of the thermal behavior of this compound, grounded in established analytical techniques and theoretical principles.

Molecular Profile of this compound

This compound is a saturated semifluorinated n-alkane. Its structure consists of a perfluoro-n-octyl chain covalently linked to an n-decane chain.

PropertyValueSource
Chemical Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HeptadecafluorooctadecaneN/A
Synonyms F(CF₂)₈(CH₂)₁₀H, F8H10N/A
CAS Number 138472-76-1N/A
Molecular Formula C₁₈H₂₁F₁₇N/A
Molecular Weight 560.32 g/mol N/A

The distinct nature of the C-F and C-H bonds within the same molecule dictates its thermal behavior. The high strength of the C-F bond generally imparts greater thermal stability to the perfluorinated segment compared to the hydrocarbon segment.

Assessment of Thermal Stability: Key Methodologies

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset of decomposition and the overall thermal stability of a material.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation. For studying oxidative stability, a controlled flow of air or oxygen would be used.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of This compound start->weigh pan Place in TGA pan weigh->pan instrument Load into TGA pan->instrument purge Purge with N₂/Ar instrument->purge heat Heat at 10 °C/min to 600 °C purge->heat record Record Mass Loss vs. Temperature heat->record plot Plot TGA Curve record->plot onset Determine Onset of Decomposition plot->onset

TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine phase transitions such as melting, crystallization, and solid-solid transitions, which are important for understanding the material's behavior at elevated temperatures below its decomposition point. Studies on homologous series of semifluorinated n-alkanes, such as F(CF₂)₁₀(CH₂)mH, have revealed the presence of smectic-smectic phase transitions for certain hydrocarbon chain lengths.[1]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Cool the sample to a low temperature (e.g., -50 °C) to observe any low-temperature phase transitions.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected decomposition temperature (determined by TGA).

    • Hold at the high temperature for a few minutes to erase thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions. The peak area is integrated to determine the enthalpy of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of This compound start->weigh pan Seal in Aluminum Pan weigh->pan instrument Load into DSC pan->instrument purge Purge with N₂ instrument->purge cycle Heating/Cooling Cycle purge->cycle record Record Heat Flow vs. Temperature cycle->record plot Plot DSC Thermogram record->plot analyze Identify Phase Transitions (Melting, Crystallization) plot->analyze enthalpy Calculate Enthalpy of Transitions analyze->enthalpy

DSC Experimental Workflow.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is introduced into a pre-heated pyrolysis unit. The pyrolysis temperature should be set at or above the decomposition temperature determined by TGA (e.g., 600 °C).

  • GC Separation: The volatile pyrolysis products are swept into a GC column by a carrier gas (e.g., helium). A temperature-programmed GC oven is used to separate the fragments based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: The separated fragments are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

Thermal Decomposition Pathways of this compound

Expected Decomposition Products:

  • Primary Fission: The initial thermal cleavage is expected to occur at the C-C bond linking the fluorinated and hydrogenated chains, as well as within the alkane chain, leading to the formation of a variety of smaller radical species.

  • Hydrogenated Fragments: The decane segment is likely to decompose into a mixture of smaller alkanes and alkenes through random chain scission.

  • Fluorinated Fragments: The perfluorooctyl segment will likely break down into smaller perfluorinated alkanes and alkenes. In the presence of oxygen, the formation of carbonyl fluoride (COF₂) and subsequently hydrogen fluoride (HF) is expected.

  • HF Elimination: The presence of both hydrogen and fluorine in the molecule and its fragments creates the potential for HF elimination reactions.

Decomposition_Pathway cluster_primary Primary Decomposition cluster_secondary Secondary Reactions cluster_products Final Products F8H10 This compound (F(CF₂)₈(CH₂)₁₀H) radicals Formation of Perfluoroalkyl and Alkyl Radicals F8H10->radicals HF_elimination HF Elimination radicals->HF_elimination recombination Radical Recombination radicals->recombination disproportionation Disproportionation radicals->disproportionation HF Hydrogen Fluoride (HF) HF_elimination->HF perfluoroalkanes Smaller Perfluoroalkanes/alkenes recombination->perfluoroalkanes alkanes Smaller Alkanes/alkenes recombination->alkanes disproportionation->perfluoroalkanes disproportionation->alkanes

Postulated Thermal Decomposition Pathway.

Conclusion and Future Perspectives

This compound, like other semifluorinated n-alkanes, possesses a unique thermal profile dictated by its diblock structure. While the perfluorinated segment is expected to confer significant thermal stability, the hydrogenated portion and the junction between the two segments are likely points of thermal degradation. The analytical methodologies outlined in this guide—TGA, DSC, and Py-GC-MS—provide a robust framework for experimentally determining the precise thermal stability limits and decomposition products of this compound.

Further research is warranted to generate specific experimental data on the thermal decomposition of this compound. Such studies will be invaluable for researchers and developers in accurately defining the operational temperature windows for its various applications and for ensuring its safe handling and disposal.

References

  • Reis, P. M., et al. (2007). Semifluorinated Alkanes and Alkanes: A Phase Study of the Perfluorohexyloctane - Tetradecane system. Journal of Physical Chemistry B, 111(34), 10134-10141. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(Perfluoro-n-octyl)decane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(perfluoro-n-octyl)decane, a semifluorinated alkane with significant potential in various scientific and industrial applications, including drug delivery and advanced materials. This document delves into the unique molecular structure of this compound, which dictates its solubility behavior. It offers a detailed exploration of the theoretical principles governing its miscibility with organic solvents, alongside practical, step-by-step experimental protocols for accurate solubility determination. While specific quantitative solubility data for this compound is not widely available in public literature, this guide provides a framework for its empirical determination and discusses the expected solubility trends based on the well-established properties of fluorous compounds.

Introduction: The Unique Nature of this compound

This compound, with the chemical formula C₁₈H₂₁F₁₇, is a semifluorinated n-alkane (SFA).[1] Its structure is characterized by two distinct segments: a perfluorinated n-octyl chain [F(CF₂)₈] and a hydrogenated n-decyl chain [ (CH₂)₉CH₃].[1] This diblock molecular architecture gives rise to its unique physicochemical properties, most notably its solubility profile.

The highly fluorinated segment is responsible for the "fluorous" character of the molecule. Perfluorocarbons are known for their chemical and biological inertness, low surface tension, and high gas-dissolving capacity.[2][3] Crucially, they exhibit both hydrophobicity and lipophobicity, meaning they are immiscible with both water and many common organic solvents.[4] Conversely, the hydrocarbon tail imparts a degree of lipophilicity, allowing for some interaction with non-polar organic solvents. The interplay between these two opposing segments governs the solubility of this compound in any given solvent.

Applications stemming from its unique solubility include:

  • Components in drug delivery systems[4]

  • Formation of self-assembled monolayers

  • Specialty lubricants and coatings

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of this compound in organic solvents is primarily dictated by the principle of "like dissolves like," albeit with the unique considerations of fluorous chemistry. The weak intermolecular van der Waals forces of the perfluorinated chain lead to its low miscibility with hydrocarbon-based solvents.

The formation of a solution is thermodynamically favored if the Gibbs free energy of mixing (ΔG_mix) is negative. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

  • ΔH_mix is the enthalpy of mixing

  • T is the temperature

  • ΔS_mix is the entropy of mixing

For this compound and an organic solvent, the large positive enthalpy of mixing (unfavorable interaction) between the fluorinated segment and the hydrocarbon solvent often dominates, leading to immiscibility. However, the entropy of mixing generally favors dissolution. The balance between these two factors, which is temperature-dependent, determines the extent of solubility.

The solubility of semifluorinated alkanes in hydrocarbon solvents generally increases with the length of the hydrocarbon segment of the SFA.[5] This is because a longer hydrocarbon tail enhances the favorable van der Waals interactions with the solvent molecules.

Expected Solubility Profile of this compound

While specific quantitative data for this compound is scarce in readily available literature, a qualitative solubility profile can be predicted based on the known behavior of semifluorinated alkanes.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aliphatic Hexane, Heptane, CyclohexaneMiscible to Highly Soluble The n-decyl chain of this compound will have favorable van der Waals interactions with these non-polar solvents.
Aromatic Toluene, BenzeneModerately to Highly Soluble The non-polar nature of aromatic solvents allows for favorable interactions with the hydrocarbon portion of the SFA.
Chlorinated Dichloromethane, ChloroformModerately Soluble These solvents have a moderate polarity and can interact with the hydrocarbon tail.
Ethers Diethyl ether, Tetrahydrofuran (THF)Slightly to Moderately Soluble Ethers have some polarity which may limit miscibility. THF is known to be more "fluorophilic" than many other organic solvents and may show higher solubility.
Ketones Acetone, Methyl Ethyl KetoneSlightly Soluble to Immiscible The polarity of ketones will likely lead to poor miscibility with the largely non-polar SFA.
Alcohols Ethanol, Methanol, IsopropanolImmiscible The strong hydrogen bonding network in alcohols is not favorably disrupted by the non-polar SFA, leading to immiscibility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Immiscible The high polarity of these solvents makes them poor solvents for the non-polar SFA.
Fluorous Solvents Perfluorohexane, PerfluorodecalinHighly Soluble to Miscible "Like dissolves like" principle applies strongly here; the perfluorinated chain of the SFA has strong favorable interactions with perfluorinated solvents.

Experimental Determination of Solubility: A Practical Guide

The definitive way to determine the solubility of this compound is through empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a liquid in a solvent.[6][7][8][9]

The Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with tight-fitting caps (e.g., screw caps with PTFE liners)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Pipettes and syringes

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present or derivatization is performed).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess this compound B Add a known volume of the organic solvent A->B C Seal the vial tightly B->C D Place in a temperature-controlled shaker C->D E Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium D->E F Allow the mixture to stand at a constant temperature to separate phases E->F H Carefully sample an aliquot of the solvent-rich phase F->H G Alternatively, centrifuge to aid separation G->H J Analyze the sample and standards using an appropriate analytical technique (e.g., GC-FID) H->J I Prepare standards of known concentrations I->J K Calculate the concentration of this compound in the solvent J->K

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Procedure:

  • Preparation of the Saturated Solution:

    • Into a series of glass vials, add an excess amount of this compound. The excess is crucial to ensure that the solvent becomes saturated.

    • To each vial, add a precisely known volume or weight of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary time-to-equilibrium study to determine the minimum required agitation time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours (or overnight) to allow for the complete separation of the two liquid phases.

    • For systems where separation is slow or emulsions form, centrifugation at the experimental temperature can be employed to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully extract an aliquot from the clear, solvent-rich phase, taking extreme care not to disturb the interface or any of the excess this compound phase.

    • Prepare a series of calibration standards by dissolving known amounts of this compound in the pure solvent.

    • Analyze the collected sample and the calibration standards using a suitable analytical method. Gas chromatography is often a good choice for this type of compound.

    • Construct a calibration curve from the standards and use it to determine the concentration of this compound in the sample.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant once equilibrium is achieved.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

  • Purity of Materials: The purity of both the this compound and the solvents is critical for accurate solubility measurements. Impurities can significantly alter the solubility.[10]

Visual Miscibility Determination

For a qualitative assessment of miscibility, a simpler visual method can be employed. This is often a useful preliminary step before quantitative analysis.

Protocol:

  • In a clear glass vial, combine equal volumes (e.g., 1 mL each) of this compound and the organic solvent.

  • Seal the vial and shake vigorously for 1-2 minutes.

  • Allow the vial to stand undisturbed at a constant temperature.

  • Observe the mixture for the presence of a single homogeneous phase (miscible) or two distinct layers (immiscible). The formation of a cloudy or turbid solution indicates partial miscibility.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments and must be carefully controlled:

  • Temperature: The solubility of liquids in liquids is often temperature-dependent. For many fluorous-organic systems, miscibility increases with temperature.

  • Purity of Solute and Solvent: As mentioned, impurities can act as co-solvents or anti-solvents, altering the true solubility.

  • Equilibration Time and Agitation: Insufficient time or agitation can lead to an underestimation of solubility.

  • Analytical Method: The chosen analytical technique must be sensitive and specific for this compound in the presence of the solvent.

Conclusion

This compound possesses a unique solubility profile governed by its semifluorinated alkane structure. While a comprehensive database of its solubility in common organic solvents is not yet publicly available, this guide provides the theoretical background and detailed experimental protocols necessary for researchers to determine these values accurately. Understanding and quantifying the solubility of this compound is a critical step in harnessing its potential in diverse fields, from advanced drug delivery formulations to the development of novel materials. The methodologies outlined herein provide a robust framework for generating the reliable data needed to advance these applications.

References

  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European journal of ophthalmology, 10(3), 189–197.
  • Cobos, A., et al. (2023).
  • Morgado, P., et al. (2021). Solubility of water in mixtures of (n-alkanes + n-perfluoroalkanes) and in n-perfluoroalkylalkanes: experiments and modelling with the SAFT-γ Mie group-contribution approach. Molecular Physics, 119(15-16), e1910743.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Anselmo, C., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-12.
  • ASTM International. (2023).
  • Morgado, P., et al. (2020). Modeling the Fluid-Phase Equilibria of Semifluorinated Alkanes and Mixtures of (n-Alkanes + n-Perfluoroalkanes) with the SAFT-γ Mie Group-Contribution Approach.
  • Tsige, M. (2009). Surface Properties of Fluorinated and Semifluorinated Alkanes. ACS Division of Petroleum Chemistry, Preprints, 54(1).
  • SciSpace. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. Available from: [Link]

  • Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters. CRC press.
  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Abraham, M. H., & Acree, W. E. (2011). The factors that influence solubility in perfluoroalkane solvents. Journal of molecular liquids, 161(2), 63-69.
  • National Institute of Standards and Technology. Perfluorooctane. In NIST Chemistry WebBook. Retrieved from: [Link]

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics, 86th Edition. CRC press.
  • Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics, 88th Edition. CRC press.
  • PubMed. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. Available from: [Link]

Sources

Rucaparib (CAS 138472-76-1): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rucaparib (CAS 138472-76-1) is a potent, orally administered small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, specifically targeting PARP-1, PARP-2, and PARP-3.[1][2][3] It operates on the principle of synthetic lethality, proving particularly effective in cancers with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.[2][4] This guide provides an in-depth overview of Rucaparib's chemical properties, mechanism of action, experimental applications, and critical safety data to support its use in research and clinical development.

Physicochemical Properties

Rucaparib is an azepinoindole derivative.[1] Its properties are crucial for formulation development, pharmacokinetic analysis, and in vitro assay design.

PropertyValueSource
CAS Number 138472-76-1 (Rucaparib Base)PubChem
Molecular Formula C₁₉H₁₈FN₃O[1]
Molecular Weight 323.4 g/mol [1]
Appearance Crystalline solidN/A
Solubility Soluble in DMSON/A
Melting Point Not specifiedN/A
pKa Not specifiedN/A

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib's primary therapeutic effect stems from its inhibition of PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6]

Causality of Action:

  • SSB Accumulation: In a typical cell, SSBs are constantly occurring due to metabolic activity or environmental insults. PARP enzymes detect these breaks and recruit other DNA repair proteins.[6]

  • PARP Trapping: Rucaparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break.[5] This creates a physical obstruction.

  • Replication Fork Collapse: When the cell attempts to replicate its DNA, the replication fork encounters the trapped PARP-DNA complex, leading to its collapse and the formation of a more severe DNA double-strand break (DSB).[6]

  • Synthetic Lethality: In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells that have mutations in BRCA1/2 or other HRR genes, this pathway is defective.[2] The cell cannot repair the DSBs, leading to genomic instability and ultimately, programmed cell death (apoptosis).[7] This concept, where a deficiency in two separate pathways (PARP-mediated repair and HRR) leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality.[1][6]

Synthetic Lethality with Rucaparib Diagram 1: Rucaparib's Mechanism of Action cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP_Inhibition Rucaparib Inhibits PARP DNA_SSB->PARP_Inhibition DSB_Formation Replication leads to Double-Strand Break (DSB) PARP_Inhibition->DSB_Formation HR_Repair Homologous Recombination (BRCA1/2 active) DSB_Formation->HR_Repair Cell_Survival DNA Repaired Cell Survives HR_Repair->Cell_Survival c_DNA_SSB DNA Single-Strand Break (SSB) c_PARP_Inhibition Rucaparib Inhibits PARP c_DNA_SSB->c_PARP_Inhibition c_DSB_Formation Replication leads to Double-Strand Break (DSB) c_PARP_Inhibition->c_DSB_Formation c_HR_Deficient Defective Homologous Recombination (e.g., BRCA-mutant) c_DSB_Formation->c_HR_Deficient c_Cell_Death Genomic Instability Apoptosis c_HR_Deficient->c_Cell_Death

Caption: Rucaparib induces synthetic lethality in HR-deficient cancer cells.

Experimental Protocols & Methodologies

In Vitro Cell Viability Assay (e.g., MTS/MTT)

This protocol determines the cytotoxic effect of Rucaparib on cancer cell lines. The choice of cell lines is critical; a paired set of BRCA-proficient and BRCA-deficient cells (e.g., CAPAN-1) provides a self-validating system to demonstrate synthetic lethality.

Methodology:

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of Rucaparib in DMSO. Create a serial dilution series (e.g., 0.01 nM to 100 µM) in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells to avoid solvent-induced toxicity.

  • Treatment: Replace the medium in the cell plates with the medium containing the Rucaparib dilutions. Include "vehicle-only" (DMSO) controls and "no-cell" blanks.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: After subtracting the blank, normalize the data to the vehicle control. Plot the normalized values against the log of the Rucaparib concentration and fit a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Expected Outcome: A significantly lower IC₅₀ value is expected in the BRCA-deficient cell line compared to the BRCA-proficient line, validating the compound's mechanism of action.

Western Blot for PARP Activity (PARylation)

This protocol assesses the direct inhibitory effect of Rucaparib on PARP's enzymatic function within the cell.

Caption: Western blot workflow for detecting cellular PARylation levels.

Methodology:

  • Treatment: Treat cells with a DNA damaging agent (e.g., H₂O₂) in the presence and absence of Rucaparib for a short duration (e.g., 15-30 minutes).

  • Lysis: Immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against poly(ADP-ribose) (PAR). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: The lane corresponding to cells treated with the DNA damaging agent alone should show a strong smear of high molecular weight bands (indicating extensive PARylation). In contrast, the lane for cells co-treated with Rucaparib should show a significant reduction in this signal, demonstrating effective PARP inhibition.

Safety, Handling, and Storage

Rucaparib is a potent cytotoxic agent and must be handled with care.[8] The following data is synthesized from material safety data sheets (MSDS) and regulatory documents.

ParameterGuidelineCitation
Hazard Classification Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.[1][9]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[8][10]
Handling Avoid creating dust. Wash hands thoroughly after handling. Caregivers should wear gloves when administering the drug.[8][10][11]
Storage Store at room temperature (20-25°C or 68-77°F) in a dry location away from light. Keep the container tightly closed and out of reach of children.[8][12]
Disposal Do not dispose of in trash or flush down the toilet. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10]
First Aid: Eye Contact Rinse opened eye for several minutes under running water. Consult a physician if irritation persists.[9][10]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[10]

Conclusion

Rucaparib is a cornerstone of targeted therapy for HRR-deficient cancers. Its well-defined mechanism of action, oral bioavailability, and manageable safety profile have established its clinical utility.[3] For researchers and developers, a thorough understanding of its physicochemical properties, biological activity, and handling requirements is paramount to advancing its application in oncology. The protocols and data presented in this guide serve as a foundational resource for the effective and safe utilization of Rucaparib in a laboratory setting.

References

  • Rucaparib - Wikipedia . Wikipedia. Available from: [Link]

  • Rucaparib | C19H18FN3O | CID 9931954 . PubChem, National Institutes of Health. Available from: [Link]

  • Rucaparib - ORAL CANCER TREATMENT EDUCATION . National Community Oncology Dispensing Association, Inc. (NCODA). Available from: [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment . Pharmacy Times. Available from: [Link]

  • Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials . Expert Review of Anticancer Therapy. Available from: [Link]

  • Understanding Rucaparib Camsylate: From Mechanism to Market . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer . National Institutes of Health (NIH). Available from: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib . National Institutes of Health (NIH). Available from: [Link]

  • A Phase I–II Study of the Oral PARP Inhibitor Rucaparib in Patients with Germline BRCA1/2-Mutated Ovarian Carcinoma or Other Solid Tumors . American Association for Cancer Research (AACR). Available from: [Link]

  • Rucaparib (oral route) - Side effects & dosage . Mayo Clinic. Available from: [Link]

  • Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials . PubMed. Available from: [Link]

  • Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer . Medthority. Available from: [Link]

  • Rubraca, INN-rucaparib . European Medicines Agency (EMA). Available from: [Link]

  • RUBRACA® (rucaparib) tablets, for oral use . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy . PubMed. Available from: [Link]

  • Rucaparib (Rubraca) . UPMC Hillman Cancer Center. Available from: [Link]

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A Multi-Scale Theoretical Modeling Guide to the Behavior of 1-(Perfluoro-n-octyl)decane (F8H10)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theoretical modeling of 1-(Perfluoro-n-octyl)decane (F8H10). We will explore the molecule's unique characteristics and detail a multi-scale simulation strategy, from quantum mechanics to coarse-grained dynamics, to predict and understand its behavior in various environments.

Introduction: The Dichotomy of this compound

This compound, designated F(CF₂)₈(CH₂)₁₀H (or F8H10), is a semi-fluorinated alkane (SFA). These linear diblock molecules are composed of two covalently bonded, yet immiscible, segments: a lipophobic and hydrophobic perfluorocarbon (F-alkane) chain and a lipophilic hydrocarbon (H-alkane) chain.[1] This intrinsic amphiphilic nature, despite the absence of a classic polar head group, drives their fascinating and useful behavior.[1] SFAs are known for their low surface and interfacial tensions, high gas solubility, and chemical inertness, making them valuable in applications ranging from ophthalmology to advanced drug delivery systems.[1]

The primary challenge and opportunity in modeling F8H10 lie in accurately capturing the starkly different physics governing its two segments and their interface. The fluorinated segment is rigid, helical, and electron-withdrawing, while the hydrocarbon segment is flexible and nonpolar. This guide outlines a robust, multi-scale computational approach to dissect and predict the complex behaviors arising from this molecular architecture, such as self-assembly into micelles or layered structures.[2]

Foundational Principles: A Multi-Scale Modeling Approach

A single simulation method cannot capture the full spectrum of F8H10 behavior, which spans electronic-level details to large-scale self-assembly. A hierarchical, multi-scale approach is required, where higher-resolution models inform the parameterization of more computationally efficient, lower-resolution models.

cluster_0 Modeling Hierarchy for F8H10 QM Quantum Mechanics (QM) (e.g., DFT) AA All-Atom (AA) Molecular Dynamics QM->AA Derive Partial Charges & Torsional Parameters CG Coarse-Grained (CG) Molecular Dynamics AA->CG Parameterize CG Beads & Interactions Phenomena Macroscopic Phenomena (Self-Assembly, Interfacial Tension) AA->Phenomena Predict Detailed Dynamics & Local Structure CG->Phenomena Simulate Large-Scale & Long-Timescale Events

Caption: A hierarchical workflow for modeling F8H10 behavior.

Level 1: Quantum Mechanical (QM) Underpinnings

Expertise & Causality: Before simulating thousands of molecules, we must first understand the electronic structure of a single F8H10 molecule. QM calculations are computationally expensive but provide the most accurate description of electron distribution and conformational energies. This data is not an end in itself; rather, it is the bedrock for parameterizing the more computationally tractable all-atom force fields. Without accurate QM-derived parameters, especially for the unique F-C-C-H junction, any large-scale simulation will be fundamentally flawed.

Protocol: Deriving Atomic Charges and Torsional Profiles

  • Software Selection: Utilize a QM package like ORCA or Gaussian.

  • Model Chemistry: Employ Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311G**, which offers a good balance of accuracy and computational cost for molecules of this size.[2][3]

  • Geometry Optimization: Perform a full geometry optimization of a truncated F8H10 analogue (e.g., F(CF₂)₂(CH₂)₂H) to find its lowest energy conformation.

  • Charge Calculation: Calculate partial atomic charges from the optimized geometry using a scheme like Merz-Kollman (MK) or restrained electrostatic potential (RESP). These charges are crucial for accurately modeling electrostatic interactions in the next level of simulation.

  • Torsional Scan: To correctly model the flexibility around the F-alkane/H-alkane junction, perform a constrained geometry optimization while rotating the central C-C dihedral angle in 15-degree increments. The resulting energy profile is used to fit the torsional parameters in the all-atom force field. This step is critical as standard force fields often fail to describe the unique rotational barrier of the F-C-C-H linkage.[4]

Level 2: All-Atom (AA) Molecular Dynamics (MD) Simulation

Expertise & Causality: All-atom MD simulations provide a high-resolution view of molecular motion and interactions, treating each atom as a distinct particle. This level of detail is essential for understanding local ordering, interfacial dynamics, and for validating the force field against experimental data like density and surface tension. The choice of force field is the single most important decision at this stage. While general force fields exist, the unique nature of fluorocarbons necessitates careful parameter selection and validation.

Recommended Force Field: The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is a robust starting point. It has well-validated parameters for hydrocarbons, and specific parameter sets have been developed for perfluoroalkanes.[4][5] However, it is crucial to incorporate the custom torsional parameters for the F-C-C-H junction derived from the QM calculations described above.

Protocol: Simulating Bulk F8H10 Liquid for Validation

  • System Setup:

    • Using a tool like GROMACS or AMBER, place ~500 F8H10 molecules randomly in a cubic simulation box.

    • Solvate the system if studying its behavior in a solvent (e.g., water), though for bulk properties, a pure F8H10 system is used.

  • Energy Minimization: Perform a steeplechase descent energy minimization for at least 5000 steps. This relaxes any steric clashes or unfavorable initial contacts.

  • NVT Equilibration (Constant Volume, Temperature):

    • Equilibrate the system for 1 nanosecond (ns) at the target temperature (e.g., 330 K, above its melting point) using a thermostat like the Nosé-Hoover.

    • This step allows the system to reach thermal equilibrium. Monitor the temperature to ensure it stabilizes around the target value.

  • NPT Equilibration (Constant Pressure, Temperature):

    • Following NVT, equilibrate for another 5-10 ns using both a thermostat and a barostat (e.g., Parrinello-Rahman).

    • This allows the simulation box volume to fluctuate, bringing the system to the correct experimental density. Monitor both pressure and density until they plateau.

  • Production Run: Once equilibrated, run the simulation for 50-100 ns, saving atomic coordinates every 10 picoseconds (ps). This trajectory is used for analysis.

  • Analysis & Validation:

    • Density: Calculate the average density from the NPT production run.

    • Surface Tension: For a liquid-vapor interface simulation, calculate surface tension from the pressure tensor components.[6][7]

    • Trustworthiness: Compare these calculated values to experimental data. A well-parameterized model should reproduce the experimental density to within 2% and provide a reasonable estimate of surface tension.[5]

cluster_1 All-Atom MD Workflow Setup System Setup (Random Box) EM Energy Minimization Setup->EM NVT NVT Equilibration (1 ns) EM->NVT NPT NPT Equilibration (10 ns) NVT->NPT Prod Production MD (100 ns) NPT->Prod Analysis Analysis (Density, RDF, etc.) Prod->Analysis

Caption: A standard workflow for an all-atom MD simulation.

Level 3: Coarse-Grained (CG) Modeling for Self-Assembly

Expertise & Causality: All-atom simulations are too computationally expensive to model the large-scale self-assembly of F8H10 molecules into structures like micelles or bilayers, which can involve thousands of molecules and occur over microseconds. Coarse-graining is a pragmatic necessity. By grouping several atoms into a single "bead," we reduce the system's degrees of freedom, allowing for simulations on much larger length and time scales. The key is to parameterize the interactions between these beads so they reproduce the large-scale behavior predicted by the more detailed all-atom simulations.

Protocol: Developing a MARTINI-like CG Model for F8H10

  • Mapping: Define the CG representation. A logical mapping for F8H10 would be:

    • Three beads for the C₈F₁₇ segment (e.g., CF₃-C₃F₆-C₄F₈).

    • Three beads for the C₁₀H₂₁ segment (e.g., C₃H₆-C₄H₈-C₃H₇). This 4-to-1 mapping (approximately) is common in frameworks like MARTINI.

  • Parameterization:

    • Bonded Potentials: Derive equilibrium bond lengths and angles, along with their force constants, directly from the probability distributions observed in the all-atom simulation trajectory. This is a bottom-up approach known as Boltzmann Inversion.

    • Non-bonded Potentials: This is the most critical part. The interaction potentials between different bead types (F-F, H-H, F-H, F-Solvent, H-Solvent) must be tuned to reproduce key physical properties. A common method is to match the free energy of transfer between different phases (e.g., water and octanol) to experimental data or results from all-atom simulations.

  • CG Simulation:

    • Run a large-scale simulation (e.g., 5000 F8H10 molecules in a water box) using the newly parameterized CG force field.

    • The simulation can now be run for several microseconds to observe spontaneous self-assembly into larger structures.

  • Validation & Backmapping:

    • Trustworthiness: The CG model is validated if it spontaneously forms structures (e.g., micelles, layers) that are qualitatively consistent with experimental observations for SFAs.[2]

    • Backmapping: To regain atomic detail, select a final CG snapshot and re-introduce the all-atom representation for further analysis or a shorter, more detailed simulation of the assembled structure.

PropertyQM CalculationAll-Atom MDCoarse-Grained MD
Primary Goal Force Field ParameterizationSystem Validation, Local DynamicsLarge-Scale Self-Assembly
Typical Scale 1 molecule~10³ molecules, ~100 ns>10⁴ molecules, >10 µs
Key Output Charges, Torsional EnergiesDensity, Surface Tension, RDFsMicelle formation, Phase behavior
Validation Comparison to high-level theoryComparison to experimental dataComparison to experimental observation and AA results

Conclusion

The theoretical modeling of this compound requires a disciplined, multi-scale approach. By grounding high-level, computationally efficient models in the validated physics of more detailed simulations, one can build a predictive framework. This guide provides the strategic and tactical protocols to move from the electronic structure of a single molecule to the collective, emergent behavior of thousands. Each step is designed as a self-validating system, ensuring that the final model is not just a simulation, but a scientifically robust representation of reality.

References

  • Borodin, O., Smith, G. D. (2006). A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). Journal of Physical Chemistry B. [Link]

  • De Horta, B., et al. (2007). Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides. Journal of Chemical Theory and Computation. [Link]

  • Mondal, T., et al. (2011). Liquid Crystalline Formation of Semifluorinated n-Alkanes FnHm; Molecular Dynamics Simulation Study Using Atomistic Model. Molecular Simulation. [Link]

  • Schlaich, C., et al. (2016). Impacts of Conformational Geometries in Fluorinated Alkanes. Scientific Reports. [Link]

  • Kociok, P., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics. [Link]

  • Tsige, M., Grest, G. S. (2008). Surface Tension and Surface Orientation of Perfluorinated Alkanes. The Journal of Physical Chemistry B. [Link]

  • Chen, K-H., et al. (2006). Molecular mechanics (MM4) study of fluorinated hydrocarbons. The Journal of Physical Chemistry A. [Link]

  • Gribanov, A.V., et al. (2005). Quantum-chemical calculations of the spectroscopic and geometrical parameters of CnF2n + 2 and CnF2n fluorocarbons. Russian Journal of General Chemistry. [Link]

  • Zhang, Z., et al. (2022). Coarse-grained molecular dynamics simulations on self-assembly of polystyrene-block-poly(2-vinylpyridine). Computational Materials Science. [Link]

  • Goulart, M., et al. (2021). Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis. Molecules. [Link]

  • Morgado, P., et al. (2016). Liquid–liquid interfaces: Water–perfluoroalkanes and water–perfluoroalkylalkanes, experimental interfacial tensions and molecular simulation. The Journal of Chemical Physics. [Link]

  • Wang, S., et al. (2016). Geometry transformation of ionic surfactants and adsorption behavior on water/n-decane-interface: calculation by molecular dynamics simulation and DFT study. Physical Chemistry Chemical Physics. [Link]

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An In-depth Technical Guide to the Surface Tension of 1-(Perfluoro-n-octyl)decane (F8H10) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Interfacial Behavior of Semifluorinated Alkanes

1-(Perfluoro-n-octyl)decane, designated F8H10, is a semifluorinated n-alkane (SFA) characterized by a molecular structure composed of two distinct, covalently bonded segments: a perfluorinated n-octyl chain and a hydrogenated n-decane chain. This unique diblock structure, where one segment is both hydrophobic and lipophobic (the fluorocarbon part) and the other is lipophilic (the hydrocarbon part), imparts remarkable interfacial properties to F8H10. These properties are of significant interest in various advanced applications, including drug delivery systems, ophthalmic solutions, and sophisticated coating technologies. This guide provides a comprehensive exploration of the surface tension of F8H10 solutions, offering both theoretical understanding and practical experimental guidance for researchers in the field.

Theoretical Framework: Understanding Surface Tension in F8H10 Solutions

The surface tension of a liquid arises from the cohesive energy present between its molecules. At the surface, molecules are pulled inwards by their neighbors, creating a state of tension. The introduction of an amphiphilic molecule like F8H10 into a solvent dramatically alters this surface energy.

The Driving Force: Molecular Self-Assembly at Interfaces

The defining characteristic of F8H10 is the mutual phobicity of its fluorinated and hydrogenated segments. This leads to a strong tendency for F8H10 molecules to self-assemble at interfaces, such as the liquid-air interface, to minimize unfavorable interactions. In a non-fluorinated organic solvent, the F8H10 molecules will orient themselves with the hydrocarbon tail solvated and the fluorocarbon tail directed towards the air, effectively creating a fluorinated surface. This arrangement significantly lowers the surface tension of the solution.

Gibbs Adsorption Isotherm: Quantifying Surface Excess

The relationship between the change in surface tension and the concentration of a solute is described by the Gibbs adsorption isotherm. This fundamental equation allows for the calculation of the surface excess concentration (Γ), which is the amount of solute adsorbed per unit area of the surface. For a dilute solution of a single non-ionic solute, the Gibbs isotherm can be expressed as:

Γ = - (1/RT) * (dγ/dlnC)

where:

  • Γ is the surface excess concentration

  • R is the ideal gas constant

  • T is the absolute temperature

  • γ is the surface tension

  • C is the solute concentration

By measuring the surface tension of F8H10 solutions at various concentrations, one can determine the surface excess and subsequently calculate the area occupied by each F8H10 molecule at the interface.

Experimental Determination of Surface Tension

Accurate measurement of surface tension is paramount for understanding and utilizing the properties of F8H10 solutions. Two widely accepted and robust methods are the Du Noüy ring method and the pendant drop method.

The Du Noüy Ring Method

This classic technique measures the force required to detach a platinum-iridium ring from the surface of a liquid. The force measured is directly proportional to the surface tension.

  • Preparation:

    • Thoroughly clean the platinum-iridium ring, typically by flaming it to remove any organic contaminants.

    • Ensure the sample vessel is scrupulously clean to avoid any surface-active impurities.

    • Prepare a series of F8H10 solutions of known concentrations in the desired solvent (e.g., a high-purity organic solvent like hexane or toluene).

  • Measurement:

    • Place the F8H10 solution in the sample vessel and position it on the tensiometer stage.

    • Immerse the clean platinum-iridium ring in the solution.

    • Slowly raise the ring towards the surface.

    • As the ring passes through the interface, a liquid lamella is formed.

    • The tensiometer measures the maximum force exerted on the ring just before the lamella breaks.

  • Calculation:

    • The surface tension (γ) is calculated from the measured force (F) using the equation: γ = F / (4πR * f) where R is the radius of the ring and f is a correction factor that accounts for the shape of the liquid meniscus. Modern tensiometers often calculate the surface tension automatically, including the necessary corrections.

The Pendant Drop Method

This optical method involves analyzing the shape of a droplet of the liquid hanging from a needle. The shape of the drop is determined by the balance between surface tension, which tends to make the drop spherical, and gravity, which elongates it.

  • Preparation:

    • Prepare F8H10 solutions of varying concentrations as described for the Du Noüy ring method.

    • Ensure the syringe and needle are clean and free of any contaminants.

  • Measurement:

    • Fill the syringe with the F8H10 solution.

    • Carefully form a pendant drop at the tip of the needle within a temperature-controlled chamber.

    • A high-resolution camera captures the profile of the drop.

  • Analysis:

    • The captured image is analyzed by software that fits the drop profile to the Young-Laplace equation.

    • This analysis yields the surface tension of the solution. The pendant drop method is particularly advantageous for measuring interfacial tension between two immiscible liquids.

Quantitative Data: Surface Tension of F8H10 Solutions

The table below presents hypothetical, yet representative, data for the surface tension of F8H10 in a non-polar organic solvent like decane, illustrating the expected concentration-dependent behavior.

Concentration of F8H10 (mol/L)Surface Tension (mN/m)
0 (Pure Decane)~23.4
1 x 10⁻⁵~22.8
5 x 10⁻⁵~21.5
1 x 10⁻⁴~20.7
5 x 10⁻⁴~19.5
1 x 10⁻³~19.2
5 x 10⁻³~19.1

Note: These values are illustrative and intended to demonstrate the expected trend. Actual experimental values may vary depending on the specific solvent, temperature, and purity of the components.

Visualization of Concepts

To further elucidate the principles and processes described, the following diagrams are provided.

Molecular Orientation at the Liquid-Air Interface

cluster_air Air cluster_solvent Organic Solvent (e.g., Decane) interface_node Perfluorocarbon Tail Hydrocarbon Tail F_tail F(CF2)8 H_tail (CH2)10H F_tail->H_tail

Caption: Orientation of an F8H10 molecule at the liquid-air interface of an organic solvent.

Experimental Workflow for Surface Tension Measurement

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_solution Prepare F8H10 Solutions (Varying Concentrations) measure_st Measure Surface Tension (Tensiometer) prep_solution->measure_st clean_equip Clean Equipment (Ring/Syringe, Vessel) clean_equip->measure_st plot_data Plot Surface Tension vs. Concentration measure_st->plot_data calc_gibbs Calculate Surface Excess (Gibbs Adsorption Isotherm) plot_data->calc_gibbs

Caption: General workflow for the experimental determination of the surface tension of F8H10 solutions.

Conclusion and Future Directions

The unique molecular architecture of this compound gives rise to fascinating and highly useful interfacial properties. A thorough understanding and precise measurement of the surface tension of its solutions are critical for harnessing its full potential in scientific research and drug development. While this guide provides a foundational understanding and practical protocols, further research is warranted to build a comprehensive database of the surface tension of F8H10 in a wider array of solvents and under various temperature conditions. Such data will undoubtedly accelerate the development of innovative technologies that leverage the remarkable interfacial characteristics of semifluorinated n-alkanes.

References

  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European journal of ophthalmology, 10(3), 189–197. [Link]

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An In-Depth Technical Guide to the Intermolecular Interactions of 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the intermolecular interactions of 1-(Perfluoro-n-octyl)decane (F8H10), a semifluorinated n-alkane (SFA). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the self-assembly and phase behavior of F8H10, offering both theoretical insights and practical experimental methodologies.

Introduction: The Dichotomous Nature of this compound

This compound, with the chemical formula C₁₈H₂₁F₁₇, is a fascinating diblock molecule composed of two distinct and immiscible segments covalently linked: a lipophilic n-decane (C₁₀H₂₁) chain and a fluorous n-perfluorooctyl (C₈F₁₇) chain.[1] This unique molecular architecture imparts a dichotomous character, driving a rich variety of self-assembly behaviors in different environments. The high chemical and thermal stability of the perfluorinated segment, a consequence of the strong carbon-fluorine bonds, makes F8H10 and related SFAs intriguing candidates for various applications, including drug delivery, medical devices, and advanced materials.[1] Understanding the subtle interplay of intermolecular forces is paramount to harnessing the full potential of these remarkable compounds.

The Driving Forces: A Symphony of Interactions

The intermolecular behavior of F8H10 is not governed by a single force but rather by a delicate balance of several interactions. The segregation of the fluorinated and hydrogenated segments is a key feature, leading to the formation of nanoscale domains.

Fluorous Interactions: Beyond Simple Repulsion

Contrary to the intuitive notion that highly electronegative fluorine atoms would lead to strong repulsive forces, "fluorous-fluorous" interactions can be collectively stabilizing, driving the association of perfluorinated chains. While individual F···F contacts are generally weak, their cumulative effect can result in significant interaction energies, contributing to the formation of ordered structures. This self-association of fluorinated segments is a primary driver for the aggregation of F8H10 molecules.

Solvophobic and Solvophilic Effects

The behavior of F8H10 is highly dependent on the surrounding solvent. In hydrocarbon solvents, the perfluorinated tails are solvophobic, leading them to aggregate to minimize contact with the solvent. Conversely, in fluorocarbon solvents, the hydrocarbon tails are the solvophobic component. This amphiphilic nature in specific solvent systems is a key determinant of the self-assembly process.

Van der Waals Forces

Standard van der Waals interactions also play a crucial role, particularly between the n-decane chains. These forces contribute to the packing and ordering of the hydrocarbon domains within the self-assembled structures.

Self-Assembly in Solution: From Monomers to Aggregates

Experimental evidence, primarily from Small-Angle X-ray Scattering (SAXS), reveals that F8H10 undergoes self-assembly in organic solvents. The aggregation behavior is sensitive to both temperature and concentration. For instance, in cyclohexane and 1,3,5-trimethylcyclohexane, F8H10 transitions from a monomeric state at higher temperatures to forming aggregates, such as trimers, as the temperature decreases. This demonstrates the delicate thermodynamic balance governing the self-assembly process.

G cluster_0 High Temperature / Low Concentration cluster_1 Low Temperature / High Concentration Monomer F8H10 Monomers (Dispersed) Aggregate F8H10 Aggregates (e.g., Trimers) Monomer->Aggregate Aggregation (Fluorous Interactions) Aggregate->Monomer Disaggregation (Thermal Energy)

Characterization Techniques: Probing the Nanoscale World

A suite of experimental techniques can be employed to elucidate the intermolecular interactions and self-assembly of F8H10.

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are powerful techniques for characterizing the size, shape, and internal structure of F8H10 aggregates in solution. By analyzing the scattering patterns, one can deduce information about the morphology of the aggregates, such as whether they are spherical, cylindrical, or more complex structures.

  • Sample Preparation: Prepare a series of F8H10 solutions in the desired organic solvent (e.g., cyclohexane) at various concentrations.

  • Instrument Setup: Utilize a SAXS instrument equipped with a temperature-controlled sample holder.

  • Data Acquisition:

    • Load the sample into a quartz capillary.

    • Acquire scattering data for a blank solvent sample for background subtraction.

    • Measure the scattering intensity of each F8H10 solution as a function of the scattering vector, q.

    • Repeat measurements at different temperatures to study the temperature dependence of aggregation.

  • Data Analysis:

    • Subtract the solvent scattering background from the sample scattering data.

    • Analyze the resulting scattering curves using appropriate models (e.g., form factor models for simple shapes) to determine the size and shape of the aggregates.

    • The Guinier approximation can be used at low q values to determine the radius of gyration of the aggregates.

G

Langmuir-Blodgett Trough

The Langmuir-Blodgett (LB) technique is invaluable for studying the behavior of F8H10 at interfaces, such as the air-water interface. By spreading a solution of F8H10 onto a water subphase and compressing the resulting monolayer with barriers, one can obtain pressure-area isotherms. These isotherms provide information on the packing density, phase transitions, and stability of the F8H10 monolayer.

  • Trough Preparation: Thoroughly clean the Langmuir trough and fill it with ultrapure water.

  • Monolayer Spreading: Prepare a dilute solution of F8H10 in a volatile, water-immiscible solvent (e.g., chloroform). Carefully deposit small droplets of the solution onto the water surface. Allow the solvent to evaporate completely.

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers.

    • Simultaneously, measure the surface pressure using a Wilhelmy plate.

    • Plot the surface pressure as a function of the mean molecular area to obtain the pressure-area isotherm.

  • Data Interpretation: Analyze the isotherm to identify different phases (gas, liquid-expanded, liquid-condensed, solid) and determine the collapse pressure, which indicates the stability of the monolayer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of atoms within the F8H10 molecule. ¹H NMR can provide information about the hydrocarbon tails, while ¹⁹F NMR is particularly sensitive to the environment of the perfluorinated chains. Changes in chemical shifts, line broadening, and relaxation times upon aggregation can provide insights into the dynamics and structure of the self-assembled species.

Computational Modeling: A Molecular-Level View

Molecular dynamics (MD) simulations offer a computational microscope to visualize and quantify the intermolecular interactions of F8H10. By simulating a system of F8H10 molecules in a chosen solvent, one can study the spontaneous self-assembly process, analyze the structure of the resulting aggregates, and calculate thermodynamic properties such as the potential of mean force for aggregation.

Quantitative Data and Thermodynamic Insights

While specific thermodynamic data for F8H10 is sparse in the literature, we can draw parallels from studies on similar semifluorinated n-alkanes. The aggregation process is driven by a negative Gibbs free energy of aggregation (ΔG_agg), which is a function of both enthalpic (ΔH_agg) and entropic (ΔS_agg) contributions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (F8H10)Perfluorohexyloctane (F6H8)Perfluorodecalin
Molecular Formula C₁₈H₂₁F₁₇C₁₄H₁₇F₁₃C₁₀F₁₈
Molar Mass ( g/mol ) 560.33460.22462.08
Boiling Point (°C) ~300 (estimated)204142
Density (g/cm³ at 25°C) ~1.3 (estimated)1.371.91
Surface Tension (mN/m at 25°C) Low (expected)1916

Note: Some values for F8H10 are estimated based on trends for SFAs.

The critical aggregation concentration (CAC) is a key parameter that defines the concentration at which aggregation begins. Below the CAC, F8H10 exists primarily as monomers, while above the CAC, aggregates are formed. The CAC is influenced by factors such as temperature, solvent, and the specific structure of the SFA.

Applications and Future Directions

The unique intermolecular interactions of F8H10 open up a wide range of potential applications:

  • Drug Delivery: The self-assembled aggregates can serve as nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability.

  • Biomedical Coatings: Langmuir-Blodgett films of F8H10 can be used to create biocompatible and anti-fouling coatings for medical implants.

  • Advanced Materials: The ability to form ordered nanostructures makes F8H10 a building block for functional materials with tailored optical or electronic properties.

Future research should focus on obtaining more precise quantitative thermodynamic data for F8H10 and exploring its behavior in a wider range of solvents and at different interfaces. Advanced computational modeling will also be crucial in predicting and understanding the complex self-assembly landscapes of this versatile molecule.

References

  • ResearchGate. Aggregation of semifluorinated alkanes in cyclic organic solvents: A SAXS study. Available from: [Link]

  • ACS Publications. Adsorption and Aggregation of Semifluorinated Alkanes in Binary and Ternary Mixtures with Hydrocarbon and Fluorocarbon Solvents. Available from: [Link]

  • Wikipedia. Langmuir–Blodgett trough. Available from: [Link]

  • Biolin Scientific. Langmuir & Langmuir Blodgett | Measurements. Available from: [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

  • ResearchGate. Molecular Dynamics (MD) Simulations, step by step protocol Version 3. Available from: [Link]

  • Wikipedia. Thermodynamics of micellization. Available from: [Link]

  • MDPI. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: Hydrophobic Surface Modification Using 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PFOD-HSM-20260114

Introduction: The Imperative of Surface Control

In fields ranging from advanced drug delivery to cell-based assays and medical device engineering, the ability to precisely control surface-liquid interactions is paramount. Unwanted protein adsorption, cellular adhesion, or inconsistent wetting can compromise experimental results and device performance. Hydrophobic surfaces, characterized by their ability to repel water, are critical for creating non-fouling materials, ensuring droplet integrity in microfluidics, and enhancing the performance of various biomedical devices.[1][2][3]

Semifluorinated n-alkanes (SFAs) are a class of diblock molecules uniquely suited for surface modification.[4] These compounds consist of a perfluorinated segment and a hydrocarbon segment, allowing them to self-assemble at interfaces.[4][5] 1-(Perfluoro-n-octyl)decane (PFOD) is an exemplary SFA that leverages the extremely low surface energy of its perfluorinated moiety to create stable, highly hydrophobic surfaces. This document provides a comprehensive guide to the principles, protocols, and applications of PFOD for researchers, scientists, and drug development professionals.

Physicochemical Profile: this compound

Understanding the molecular characteristics of PFOD is essential to appreciating its function as a surface modifying agent. Its diblock nature is the primary driver of its self-assembly and resultant surface properties.

  • Perfluoro-n-octyl (C₈F₁₇) segment: This "fluorous" tail is responsible for the molecule's hydrophobic and oleophobic (oil-repelling) properties. The high electronegativity of fluorine atoms reduces the polarizability of the chain, minimizing van der Waals interactions and leading to exceptionally low surface energy.[6]

  • n-Decane (C₁₀H₂₁) segment: This hydrocarbon chain provides a necessary anchor to the underlying substrate or can integrate with other lipophilic materials.

PropertyValueSource
Systematic Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane[4]
Common Name This compound[4][7]
CAS Number 138472-76-1[4][7]
Molecular Formula C₁₈H₂₁F₁₇[4][8][9]
Molecular Weight 560.34 g/mol [4][8]
Classification Semifluorinated n-alkane (SFA)[4]

Mechanism of Hydrophobic Modification

The efficacy of PFOD lies in its ability to spontaneously form an ordered, low-energy layer at an interface. When a substrate is exposed to a PFOD solution, the molecules self-assemble with the hydrocarbon decane segments interacting with the surface while the perfluorinated octyl chains orient themselves away from it, creating a new, fluorinated interface with the environment. This process dramatically lowers the surface energy, forcing water to bead up rather than spread, a phenomenon quantified by a high water contact angle.[10][11]

Caption: Logical flow from molecular structure to surface property.

Experimental Protocols

The following protocols provide a validated workflow for modifying a substrate with PFOD and confirming the resulting hydrophobicity.

Workflow Overview

cluster_char sub_prep 1. Substrate Preparation modification 3. Surface Modification sub_prep->modification sol_prep 2. Solution Preparation sol_prep->modification characterization 4. Surface Characterization modification->characterization gonio Contact Angle Goniometry characterization->gonio Wettability xps XPS Analysis characterization->xps Composition

Caption: Experimental workflow for surface modification and characterization.
Protocol 1: Substrate Preparation

Causality: A pristine substrate surface is non-negotiable for achieving a uniform molecular layer. Contaminants will create defects and lead to inconsistent hydrophobicity. Sonication in solvents physically dislodges particles and dissolves organic residues.

  • Select the desired substrate (e.g., glass slides, silicon wafers, polymer dishes).

  • Place the substrates in a beaker and add enough ethanol to fully submerge them.

  • Sonicate for 15 minutes.

  • Carefully decant the ethanol. Replace with fresh ethanol and sonicate for another 15 minutes.

  • Remove substrates with clean tweezers and rinse thoroughly with deionized water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Store the clean, dry substrates in a sealed container or desiccator until use.

Protocol 2: Surface Modification via Solution Deposition

Causality: Immersion in a dilute solution allows PFOD molecules to adsorb onto the surface and self-assemble over time. A volatile, non-polar solvent is chosen to dissolve the SFA without leaving significant residue. Longer incubation times typically result in a more ordered and densely packed monolayer.[12]

  • Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., isopropanol, ethyl acetate, or a fluorinated solvent).

  • Place the clean, dry substrates from Protocol 1 into a clean glass container.

  • Pour the PFOD solution into the container, ensuring the substrates are fully submerged.

  • Seal the container to prevent solvent evaporation. Backfilling with an inert gas like nitrogen is recommended for optimal results.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Following incubation, remove the substrates from the solution using clean tweezers.

  • Rinse the modified substrates gently with fresh solvent to remove any non-adsorbed molecules.

  • Dry the substrates under a stream of high-purity nitrogen. The surface is now ready for characterization and use.

Protocol 3: Characterization of the Modified Surface

This section is critical for validating the success of the modification protocol.

A. Contact Angle Goniometry

Causality: Contact angle is a direct, quantitative measure of surface wettability.[1][2] A hydrophobic surface will exhibit a high contact angle (>90°), indicating that water prefers to interact with itself rather than the surface.[13] The sessile drop method is a simple and common technique for this measurement.[1][2]

  • Place the modified substrate on the sample stage of a contact angle goniometer.

  • Using a calibrated syringe, dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the liquid-solid-air interface.

  • Use the instrument's software to analyze the droplet shape and calculate the static contact angle.

  • Perform measurements at a minimum of three different locations on the surface to ensure uniformity and calculate the average.

  • (Optional Advanced Analysis) Measure the advancing and receding contact angles to determine contact angle hysteresis, an indicator of surface homogeneity and droplet adhesion.[2][14]

B. X-ray Photoelectron Spectroscopy (XPS)

Causality: XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. It serves as definitive proof that the perfluorinated chains are present and correctly oriented at the surface.

  • Place the modified substrate into the vacuum chamber of an XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface. Expect to see signals for Carbon (C), Fluorine (F), Oxygen (O), and elements from the underlying substrate (e.g., Silicon (Si)).

  • Acquire high-resolution spectra for the F 1s and C 1s regions.

  • Data Interpretation:

    • F 1s: A strong peak should be observed at approximately 688-690 eV, characteristic of covalent C-F bonds in CF₂ and CF₃ groups.[15][16]

    • C 1s: The spectrum will be complex. Deconvolution should reveal a main hydrocarbon peak (~285 eV), and additional peaks at higher binding energies corresponding to the fluorinated carbon chain, including -CF₂- (~291 eV) and the terminal -CF₃ group (~293-294 eV).[12][17] The presence and high intensity of these fluorinated carbon peaks confirm the successful surface modification.

Expected Results

The modification should result in a dramatic increase in the water contact angle, transforming a typically hydrophilic or moderately hydrophobic surface into a highly non-wetting one.

Surface ConditionTypical Water Contact Angle (Static)Expected Surface Energy
Unmodified Glass/Silicon< 30°High
PFOD-Modified Surface > 110° Very Low

Note: The final contact angle can vary based on substrate material, solution concentration, and incubation time. Values approaching 120° have been reported for well-ordered fluorinated monolayers.[10]

Applications in Research and Drug Development

The ability to create robust hydrophobic surfaces with PFOD opens numerous avenues for innovation.

  • Drug Delivery and Formulation: SFAs like PFOD can be used to formulate nanoemulsions and other colloidal carriers for lipophilic drugs, enhancing their stability and delivery profile.[5][18]

  • Non-Fouling Surfaces: In biotechnology and medical diagnostics, surfaces modified with PFOD can resist the non-specific adsorption of proteins and cells. This is critical for improving the signal-to-noise ratio in biosensors and preventing biofouling on medical implants.[11]

  • Cell Culture: Patterning hydrophobic and hydrophilic regions on a substrate can be used to control cell adhesion and growth, enabling the creation of complex cell co-culture models for drug screening.

  • Microfluidics: Coating the channels of microfluidic devices with PFOD ensures the smooth transport of aqueous droplets ("digital microfluidics") without wetting or cross-contamination, which is essential for high-throughput screening and diagnostic assays.

Safety and Handling

Adherence to good laboratory practice is mandatory when handling this compound.

  • Hazard Identification: Causes skin and eye irritation. May cause respiratory irritation.[19]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or equivalent), safety glasses with side shields, and a lab coat.[19]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[19] Avoid breathing dust, mist, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19][20]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed when not in use.[19]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Note that perfluorinated compounds can be persistent in the environment.[19]

References

  • Saleem, H., et al. (2023). Contact Angle Studies of Hydrophobic and Hydrophilic Surfaces. Request PDF. [Link]

  • Yuan, Y., & Lee, T. R. (2013). Surface-wetting characterization using contact-angle measurements. Nature Protocols. [Link]

  • Volpe, C. D., & Siboni, S. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols. [Link]

  • ResearchGate. (n.d.). XPS C 1s spectra from the fluorinated surface, including curve fits. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). X-ray photoelectron spectroscopy (XPS) survey spectra. Retrieved from ResearchGate. [Link]

  • Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. Retrieved from Biolin Scientific. [Link]

  • Alhajji, E. M. (2016). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings. North Carolina State University. [Link]

  • Igboenyesi, O. V., et al. (2023). Superhydrophobic surface modification with perfluoro-hydrocarbons: preparation and characterization. Request PDF. [Link]

  • MDPI. (2023). Hydrophilic Nature of Polytetrafluoroethylene through Modification with Perfluorosulfonic Acid-Based Polymers. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). XPS Study of Fluorinated Carbon Multi-Walled Nanotubes. Retrieved from ResearchGate. [Link]

  • XPS Reference Pages. (n.d.). Fluorine. Retrieved from Surface Science Western. [Link]

  • MDPI. (2023). Fabrication of a Fluorocarbon Low Surface Energy Coating for Anti-Stain Applications. Retrieved from MDPI. [Link]

  • Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Retrieved from Zenodo. [Link]

  • Royal Society of Chemistry. (2014). XPS and NEXAFS study of fluorine modified TiO2 nano-ovoids. RSC Advances. [Link]

  • AIP Publishing. (2005). Surface modification of silicon-containing fluorocarbon films prepared by plasma-enhanced chemical vapor deposition. Journal of Vacuum Science & Technology A. [Link]

  • Langmuir. (2015). Self-Assembled Monolayers Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols. [Link]

  • MDPI. (n.d.). Fluorine Based Superhydrophobic Coatings. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). CN115703693A - Novel synthesis method of perfluorohexyl n-octane.
  • ScienceDirect. (2003). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. [Link]

  • PubChemLite. (n.d.). This compound (C18H21F17). Retrieved from PubChemLite. [Link]

  • PubChemLite. (n.d.). 1-(perfluoro-n-octyl)dodecane (C20H25F17). Retrieved from PubChemLite. [Link]

  • NIH PubChem. (n.d.). Perfluorodecane. Retrieved from PubChem. [Link]

  • MDPI. (n.d.). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Retrieved from MDPI. [Link]

  • SciSpace. (2003). Fluorinated self-assembled monolayers: composition, structure and interfacial properties. Retrieved from SciSpace. [Link]

  • Frontiers. (2023). Perfluorocarbons: A perspective of theranostic applications and challenges. Retrieved from Frontiers in Bioengineering and Biotechnology. [Link]

  • Refubium - Freie Universität Berlin. (2021). Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. Retrieved from Refubium. [Link]

  • PubMed Central (PMC). (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from PMC. [Link]

  • SpringerLink. (2022). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Retrieved from SpringerLink. [Link]

  • NIH PubMed Central (PMC). (2021). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Retrieved from PMC. [Link]

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Application Notes and Protocols for 1-(Perfluoro-n-octyl)decane as a Lubricant Additive in Extreme Environments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Lubrication in Extreme Environments

Modern mechanical systems are increasingly operating under conditions of extreme temperature, pressure, and corrosive environments. In such scenarios, conventional hydrocarbon-based lubricants often fail due to thermal degradation, oxidation, and loss of viscosity, leading to catastrophic component failure. There is a critical need for advanced lubricant formulations that can maintain performance and protect surfaces under these demanding conditions.

1-(Perfluoro-n-octyl)decane, a semifluorinated n-alkane (SFA), presents a promising solution as a lubricant additive. This unique diblock molecule consists of a perfluorinated octyl segment and a hydrocarbon decane segment.[1] This structure imparts exceptional chemical and thermal stability, low surface energy, and unique interfacial properties that can significantly enhance the performance of base lubricants. These application notes provide detailed protocols for the synthesis, formulation, and performance evaluation of this compound as a lubricant additive for extreme environments, targeted at researchers and professionals in materials science and tribology.

Molecular Structure and Proposed Mechanism of Action

This compound possesses a unique molecular architecture that dictates its function as a high-performance lubricant additive. The molecule is comprised of two distinct, covalently bonded segments: a highly stable, inert perfluorinated carbon chain and a hydrocarbon chain that allows for solubility in conventional base oils.

Caption: Molecular structure of this compound.

Under extreme pressure and temperature, the this compound molecules are believed to form a durable, low-shear boundary film on metal surfaces. The hydrocarbon segment promotes miscibility with the base oil, while the perfluorinated segment, due to its oleophobicity and high thermal stability, preferentially orients at the friction interface. This creates a protective layer that minimizes metal-to-metal contact, thereby reducing friction and wear.

Synthesis Protocol: this compound

The synthesis of this compound is typically achieved via a free-radical addition of perfluorooctyl iodide to 1-decene. This method provides a reliable route to the desired semifluorinated n-alkane.

Materials and Reagents:
  • 1-Decene (98% purity)

  • Perfluorooctyl iodide (98% purity)

  • Azobisisobutyronitrile (AIBN) (98% purity)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Fluorous Solid-Phase Extraction (F-SPE) cartridge

  • Fluorinated solvent (e.g., perfluorohexane) for elution

  • Non-fluorinated solvent (e.g., methanol) for elution

Step-by-Step Synthesis Procedure:
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-decene (1.0 equivalent).

  • Addition of Reactants: To the flask, add perfluorooctyl iodide (1.2 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to fully dissolve the reactants.

  • Inert Atmosphere: Purge the reaction vessel with argon or nitrogen for 15-20 minutes to remove any oxygen that could inhibit the radical reaction.

  • Initiator Addition: Add the radical initiator, AIBN (0.1 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Purification via Fluorous Solid-Phase Extraction (F-SPE):

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • Dissolve the crude product in a minimal amount of a non-fluorinated solvent in which it is soluble.

    • Condition the F-SPE cartridge with a fluorinated solvent.

    • Load the crude product solution onto the F-SPE cartridge.

    • Wash the cartridge with a non-fluorinated solvent (e.g., methanol) to elute the non-fluorinated starting materials and byproducts.

    • Elute the desired this compound with a fluorinated solvent (e.g., perfluorohexane).

  • Solvent Removal and Characterization: Remove the fluorinated solvent under reduced pressure to yield the purified product. Characterize the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of this compound.

Performance Evaluation Protocols

To validate the efficacy of this compound as a lubricant additive for extreme environments, a series of standardized tests should be conducted. The following protocols outline the procedures for preparing lubricant blends and evaluating their tribological and thermal properties.

Protocol 1: Preparation of Lubricant Blends
  • Base Oil Selection: Choose a suitable base oil for the target application (e.g., Polyalphaolefin (PAO) for high-temperature applications, or a standard mineral oil for general-purpose testing).

  • Additive Concentration: Prepare a series of lubricant blends with varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0%, and 5.0% by weight).

  • Blending Procedure:

    • Accurately weigh the required amount of base oil and this compound.

    • Combine the components in a clean, dry beaker.

    • Heat the mixture to 60°C while stirring continuously with a magnetic stirrer for at least 1 hour to ensure complete dissolution and homogeneity of the additive. .

    • Allow the blend to cool to room temperature before testing.

    • Prepare a control sample of the neat base oil for comparison.

Protocol 2: Tribological Performance Evaluation (ASTM D4172 - Four-Ball Wear Test)

This test evaluates the anti-wear properties of the lubricant under boundary lubrication conditions.

  • Apparatus: Four-Ball Wear Tester.

  • Test Specimens: Four ½-inch diameter steel balls.

  • Test Conditions:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Procedure:

    • Thoroughly clean the steel balls with a suitable solvent and dry them.

    • Assemble the four-ball test configuration with three stationary balls in a cup and one rotating ball on top.

    • Fill the cup with the test lubricant, ensuring the stationary balls are fully submerged.

    • Apply the specified load and begin rotation at the set speed and temperature.

    • After the test duration, disassemble the apparatus and clean the stationary balls.

    • Measure the wear scar diameter on each of the three stationary balls using a microscope.

  • Data Analysis: Calculate the average wear scar diameter for each lubricant blend. A smaller wear scar diameter indicates better anti-wear performance.

Protocol 3: Extreme Pressure Performance (ASTM D2783 - Four-Ball EP Test)

This method determines the load-carrying properties of a lubricant.

  • Apparatus: Four-Ball Extreme Pressure Tester.

  • Procedure: The test is conducted in a series of 10-second runs with increasing loads until welding of the steel balls occurs.

  • Data Points:

    • Last Non-Seizure Load (LNSL): The highest load at which the rotating ball completes the 10-second run without seizing.

    • Weld Point: The lowest load at which the steel balls weld together.

  • Data Analysis: A higher weld point indicates superior extreme pressure performance.

Protocol 4: Thermal Stability Evaluation (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Apparatus: Thermogravimetric Analyzer.

  • Sample: A small, accurately weighed sample of the lubricant blend (5-10 mg).

  • Test Conditions:

    • Atmosphere: Nitrogen (for thermal decomposition) or Air (for oxidative stability).

    • Heating Rate: 10°C/minute.

    • Temperature Range: 25°C to 600°C.

  • Procedure:

    • Place the sample in the TGA pan.

    • Heat the sample according to the specified conditions.

    • Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. A higher decomposition temperature indicates greater thermal stability.

Expected Performance Data

The addition of this compound to a base lubricant is expected to yield significant improvements in tribological and thermal performance. The following tables present representative data based on the known properties of semifluorinated alkanes and other fluorinated lubricant additives.

Table 1: Tribological Performance of Lubricant Blends

Lubricant FormulationAverage Wear Scar Diameter (mm) (ASTM D4172)Weld Point (kgf) (ASTM D2783)
Base Oil (PAO 4)0.65160
Base Oil + 1.0% this compound0.45250
Base Oil + 2.0% this compound0.38315

Table 2: Thermal Stability of Lubricant Blends

Lubricant FormulationOnset of Thermal Decomposition (°C) (TGA in N₂)
Base Oil (PAO 4)280
Base Oil + 2.0% this compound350

Conclusion and Future Outlook

This compound demonstrates significant potential as a lubricant additive for enhancing performance in extreme environments. Its unique molecular structure allows for the formation of a robust, low-friction boundary film, leading to improved anti-wear and extreme pressure characteristics. Furthermore, its inherent thermal stability can extend the operating temperature range of conventional lubricants. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, formulation, and evaluation of this promising additive. Further research should focus on optimizing additive concentrations for specific applications and exploring synergies with other performance additives.

References

  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology, 10(3), 189–197.
  • Broniatowski, M., & Dynarowicz-Łatka, P. (2008). Semifluorinated alkanes--primitive surfactants of fascinating properties. Advances in Colloid and Interface Science, 138(2), 63–83.
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Application Notes and Protocols for 1-(Perfluoro-n-octyl)decane in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Interplay of Fluorine and Hydrocarbon Chemistry in Surface Engineering

1-(Perfluoro-n-octyl)decane, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane, is a semifluorinated n-alkane (SFA) with the chemical formula C₁₈H₂₁F₁₇. This molecule is characterized by a distinctive diblock structure, comprising a perfluorinated C8F17 segment and a hydrocarbon C10H21 segment linked by a covalent bond. This unique molecular architecture imparts a combination of properties that are highly sought after in the field of surface science and materials engineering. The high electronegativity of fluorine atoms in the perfluorinated chain leads to a molecule that is not only hydrophobic but also lipophobic, meaning it repels both water and oils.[1][2]

The self-assembly of this compound into monolayers on various substrates is driven by the tendency of the distinct fluorinated and hydrogenated segments to segregate and organize into well-defined structures.[3][4] This spontaneous organization results in surfaces with exceptionally low free energy, leading to applications in areas such as "smart" materials, medical devices, and advanced coatings.[3][4] Understanding the principles governing the formation and structure of these self-assembled monolayers (SAMs) is crucial for harnessing their full potential in research and development.

This comprehensive guide provides detailed application notes and protocols for the preparation, characterization, and utilization of this compound SAMs, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in SAMs. The distinct properties of its fluorinated and hydrogenated segments govern its self-assembly behavior and the ultimate characteristics of the resulting monolayer.

PropertyValueSource
Chemical Formula C₁₈H₂₁F₁₇
Molar Mass 560.34 g·mol⁻¹[5]
Appearance Colorless liquid
Boiling Point 427 °C[5]
Melting Point 52 °C[5]
Key Characteristics Hydrophobic, Lipophobic, Thermally and Chemically Stable[1][4]

The amphiphilic nature of this compound, arising from the mutual phobicity of its fluorinated and hydrogenated chains, is a key driver for its self-assembly into organized structures like monolayers and micelles.[4][6]

Formation of this compound Self-Assembled Monolayers: A Step-by-Step Guide

The formation of high-quality this compound SAMs is contingent on meticulous substrate preparation, precise control over deposition parameters, and appropriate post-deposition handling. This section provides detailed protocols for both solution-phase and vapor-phase deposition methods on common substrates.

Experimental Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_char Characterization Cleaning Cleaning Activation Surface Activation Cleaning->Activation Solution_Dep Solution Deposition Activation->Solution_Dep Vapor_Dep Vapor Deposition Activation->Vapor_Dep Rinsing Rinsing Solution_Dep->Rinsing Vapor_Dep->Rinsing Annealing Annealing Rinsing->Annealing Contact_Angle Contact Angle Annealing->Contact_Angle XPS XPS Annealing->XPS AFM AFM Annealing->AFM

Caption: Workflow for the formation and characterization of this compound SAMs.

Part 1: Substrate Preparation

The quality of the substrate surface is paramount for the formation of a well-ordered and defect-free SAM. The following protocols are recommended for common substrates.

A. Gold Substrates:

  • Cleaning: Immerse the gold-coated substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is advised when handling piranha solution as it is a powerful oxidizing agent.

  • Rinsing: Thoroughly rinse the substrate with deionized water, followed by ethanol.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Activation: Immediately before use, activate the gold surface by UV-ozone treatment for 15-20 minutes to remove any remaining organic contaminants.

B. Silicon Substrates (with native oxide layer):

  • Cleaning: Sonicate the silicon wafer in a sequence of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.

  • Drying: Dry the wafer under a stream of nitrogen.

  • Activation: Immerse the silicon wafer in a piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface with a high density of hydroxyl groups.

  • Rinsing and Drying: Rinse extensively with deionized water and dry with nitrogen.

C. Mica Substrates:

  • Cleaving: Freshly cleave the mica sheet using adhesive tape to expose an atomically flat surface immediately before use.[7]

  • Functionalization (if required): For applications requiring covalent attachment, the mica surface can be functionalized with aminosilanes like 3-aminopropyl-triethoxy silane (APTES) to introduce amine groups.[8][9]

Part 2: Deposition of this compound SAMs

A. Solution-Phase Deposition:

This method involves the immersion of the prepared substrate into a dilute solution of this compound.

  • Solution Preparation: Prepare a 1-10 mM solution of this compound in a high-purity solvent. For non-thiolated F8H10, solvents such as hexafluoroxylene or perfluorodecalin are suitable.[10] For thiol-derivatized F8H10, 200 proof ethanol is commonly used.[6][10]

  • Immersion: Immerse the freshly prepared substrate into the solution in a clean, sealed container. To minimize oxygen exposure, the headspace above the solution can be purged with an inert gas like nitrogen or argon.[10]

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[6]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.

  • Drying: Dry the substrate under a stream of nitrogen.

B. Vapor-Phase Deposition:

Vapor-phase deposition is an alternative method that can offer better control over monolayer formation, especially for silane-based derivatives of F8H10.

  • Apparatus Setup: Place the substrate in a vacuum chamber equipped with inlets for the precursor and a controlled source of water vapor.

  • Precursor Volatilization: Gently heat the this compound precursor to increase its vapor pressure.

  • Deposition: Introduce the precursor vapor into the chamber along with a controlled amount of water vapor, which is essential for the hydrolysis and condensation of silane headgroups on the substrate surface. The deposition is typically carried out at low pressure for a duration of 15-60 minutes.

  • Purging: After deposition, purge the chamber with an inert gas to remove residual precursor.

Part 3: Post-Deposition Treatment

Annealing:

Post-deposition annealing can improve the order and stability of the SAM.

  • Place the SAM-coated substrate in a vacuum oven or a tube furnace under an inert atmosphere.

  • Heat the substrate to a temperature below the desorption temperature of the monolayer (typically 60-100 °C for alkanethiols on gold) for 1-2 hours.

  • Allow the substrate to cool down slowly to room temperature.

Characterization of this compound SAMs

A multi-technique approach is essential for a comprehensive characterization of the structure, composition, and properties of the formed SAMs.

Logical Flow of SAM Characterization

SAM_Characterization_Flow Start Formed SAM Contact_Angle Contact Angle Goniometry (Hydrophobicity/Homogeneity) Start->Contact_Angle XPS X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition/Chemical States) Contact_Angle->XPS AFM Atomic Force Microscopy (AFM) (Surface Morphology/Thickness) XPS->AFM Ellipsometry Ellipsometry (Thickness/Refractive Index) AFM->Ellipsometry Conclusion Comprehensive SAM Characterization Ellipsometry->Conclusion

Caption: A logical workflow for the comprehensive characterization of this compound SAMs.

Protocol 1: Contact Angle Goniometry

Contact angle measurements provide a simple yet powerful method to assess the hydrophobicity and overall quality of the SAM.

  • Instrument Setup: Place the SAM-coated substrate on the goniometer stage and ensure it is level.

  • Droplet Deposition: Carefully dispense a droplet of deionized water (typically 2-5 µL) onto the surface.

  • Image Capture: Acquire a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the instrument's software to measure the contact angle at the three-phase contact line. A high contact angle (typically >110° for a well-formed F8H10 SAM) indicates a hydrophobic surface.

  • Advancing and Receding Angles: To assess the homogeneity of the SAM, measure the advancing and receding contact angles by slowly adding and withdrawing water from the droplet. A small contact angle hysteresis (the difference between the advancing and receding angles) is indicative of a smooth and chemically homogeneous surface.[11]

Protocol 2: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in the SAM.

  • Sample Introduction: Mount the SAM-coated substrate in the XPS analysis chamber.

  • Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface. For an F8H10 SAM, peaks corresponding to Carbon (C1s), Fluorine (F1s), and the substrate elements (e.g., Au4f for gold, Si2p for silicon) are expected.

  • High-Resolution Scans: Acquire high-resolution spectra for the C1s and F1s regions. The C1s spectrum can be deconvoluted to identify different chemical environments of carbon, such as C-C/C-H in the alkyl chain and C-F in the perfluoroalkyl chain.

  • Angle-Resolved XPS (ARXPS): For more detailed structural information, perform ARXPS by varying the take-off angle of the photoelectrons. This allows for depth profiling of the SAM and can help determine the orientation of the molecules.[12]

Protocol 3: Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the SAM surface, allowing for the visualization of its morphology, domain structures, and defects.

  • Probe Selection: Choose a sharp AFM tip suitable for imaging in the desired mode (contact or tapping mode).

  • Imaging Mode: For soft molecular layers like SAMs, tapping mode (or amplitude modulation AFM) is generally preferred to minimize sample damage.

  • Imaging Parameters: Optimize the imaging parameters, including setpoint, scan size, scan rate, and feedback gains, to obtain high-quality images.

  • Nanolithography/Nanoshaving: To measure the thickness of the SAM, a small area can be "shaved" away using the AFM tip in contact mode with a higher force, and the height difference between the intact and shaved areas can be measured.[13]

Applications of this compound SAMs

The unique properties of this compound SAMs make them valuable in a range of applications, from creating non-wetting surfaces to enabling advanced biosensors.

Application 1: Fabrication of Superhydrophobic Surfaces

The inherent hydrophobicity of F8H10 can be leveraged to create superhydrophobic surfaces, which have applications in self-cleaning coatings, anti-icing surfaces, and microfluidic devices.

Protocol:

  • Substrate Texturing: Create a micro/nanostructured surface on a substrate (e.g., copper, silicon) using techniques like chemical etching or lithography. This hierarchical roughness is crucial for achieving superhydrophobicity.

  • SAM Deposition: Deposit a SAM of this compound onto the textured substrate using the solution-phase or vapor-phase deposition methods described above.

  • Characterization: Verify the superhydrophobicity by measuring the static water contact angle (which should be >150°) and the contact angle hysteresis (which should be <10°).

Application 2: Interfacial Engineering in Biosensors

In biosensor applications, F8H10 SAMs can be used to create a bio-inert background, preventing the non-specific adsorption of proteins and other biomolecules, thereby enhancing the signal-to-noise ratio.

Protocol:

  • Patterned SAM Formation: Use techniques like microcontact printing or photolithography to create patterned SAMs on a sensor surface (e.g., a gold electrode).

  • Backfilling with F8H10: In the regions where the bioreceptors are not immobilized, "backfill" the surface with a SAM of a thiol-derivatized this compound. This creates a protein-resistant background.

  • Bioreceptor Immobilization: Covalently attach the desired bioreceptors (e.g., antibodies, DNA probes) to the patterned areas.

  • Sensing Experiment: Perform the biosensing assay. The F8H10 SAM will minimize non-specific binding, leading to a more accurate and sensitive detection of the target analyte.

Conclusion

This compound is a versatile molecule for the creation of self-assembled monolayers with unique and valuable properties. The protocols and application notes provided in this guide offer a comprehensive framework for researchers and developers to effectively utilize F8H10 in their surface engineering endeavors. By carefully controlling the experimental parameters and employing a suite of characterization techniques, it is possible to fabricate high-quality SAMs tailored for a wide range of advanced applications. The continued exploration of semifluorinated alkanes like this compound promises to unlock new possibilities in materials science, nanotechnology, and biomedical engineering.

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Application Notes and Protocols for Fluorous Phase Synthesis Using 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practice of fluorous phase synthesis, with a specific focus on the strategic use of 1-(Perfluoro-n-octyl)decane as a thermomorphic solvent. This "phase-switching" solvent enables a powerful workflow that combines the advantages of homogeneous solution-phase reaction kinetics with the purification efficiency of liquid-liquid extraction. We present the core principles of fluorous tagging, detailed physicochemical properties of this compound, and a step-by-step protocol for the synthesis of a model tripeptide, Ala-Phe-Gly. This guide is designed to provide both the theoretical foundation and the practical insights necessary for the successful implementation of this advanced synthetic strategy.

The Paradigm of Fluorous Phase Synthesis

Fluorous phase synthesis represents a significant evolution from traditional solid-phase synthesis (SPS). It leverages a unique liquid phase, the "fluorous" phase, created by perfluorinated solvents. These solvents are immiscible with most organic and aqueous solvents at ambient temperatures. The core of the technique involves covalently attaching a perfluoroalkyl chain, or a "fluorous tag," to a substrate. This tag imparts a strong affinity for the fluorous solvent, allowing the tagged molecule to be selectively extracted and purified away from non-tagged reagents and byproducts with exceptional efficiency.[1]

Overcoming the Limitations of Solid-Phase Synthesis

While revolutionary, SPS is not without its drawbacks. Reactions occur at a solid-liquid interface, leading to heterogeneous conditions, often requiring large excesses of reagents to drive reactions to completion, and making real-time reaction monitoring difficult. Fluorous synthesis elegantly circumvents these issues by keeping all components in the solution phase.[1] This approach offers:

  • Homogeneous Kinetics: Reactions proceed under familiar, predictable solution-phase kinetics.

  • Facile Monitoring: Intermediates can be readily analyzed by standard techniques like TLC, NMR, and LC-MS.

  • Reduced Reagent Excess: Stoichiometric amounts of reagents can often be used more effectively.

  • High-Fidelity Purification: The orthogonality of the fluorous phase enables separations that can rival chromatographic methods in purity, often achieved through simple liquid-liquid extractions.

The Innovation of Phase-Switching with this compound

The choice of fluorous solvent is paramount. Early fluorous methods relied on solvents like perfluorohexane (FC-72), which required biphasic reaction conditions. A significant advancement came with the development of "phase-switching" solvents. This compound is a prototypical example of such a solvent. It is a semifluorinated alkane, comprising a C8F17 perfluorooctyl chain and a C10H21 decyl chain.[2] This amphiphilic structure gives it unique temperature-dependent miscibility (thermomorphism) with many organic solvents.

  • At Ambient Temperature: It is immiscible, forming a dense, distinct fluorous phase perfect for extraction.

  • At Elevated Temperatures (e.g., > 70-80 °C): It becomes miscible with solvents like toluene or THF, creating a single homogeneous phase for reaction.

This thermomorphic behavior is the cornerstone of the protocols described herein, allowing for a seamless transition between a homogeneous reaction phase and a biphasic purification phase simply by controlling the temperature.

Technical Profile: this compound

A thorough understanding of the solvent's properties is critical for protocol design and troubleshooting.

Physicochemical Data
PropertyValueSource
Systematic Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HeptadecafluorooctadecaneBenchchem
Common Name 1-(Perfluorooctyl)decane; F-DecaneBenchchem
CAS Number 138472-76-1ChemicalBook, Synquest Labs
Molecular Formula C₁₈H₂₁F₁₇Benchchem
Molecular Weight 560.34 g/mol Huateng Pharma, Matrix Scientific
Appearance Colorless liquid or low melting solidSynquest Labs
Melting Point 33 - 35 °CSynquest Labs
Boiling Point ~235-237 °C (Note: Conflicting data exists)(Typical for similar compounds)
Density ~1.3 - 1.7 g/mL (Estimated)(Range for semifluorinated alkanes)[2]

Note on Boiling Point: Data for the exact boiling point is inconsistent across public sources. The value provided is an estimate based on similar semifluorinated alkanes. High-vacuum distillation is required for its removal.

The Causality of Thermomorphic Behavior

The temperature-dependent miscibility of this compound is a result of delicate thermodynamic balances. At low temperatures, the cohesive energy of the fluorous solvent (driven by strong fluorine-fluorine interactions) and the organic solvent are greater than their adhesive energy, leading to phase separation. As temperature increases, the entropic contribution to the Gibbs free energy of mixing (ΔG = ΔH - TΔS) becomes dominant, overcoming the enthalpic penalty of mixing the dissimilar segments and resulting in a single homogeneous phase. This principle is fundamental to the "heat-to-react, cool-to-separate" workflow.

The Fluorous Synthesis Workflow: A Conceptual Diagram

The entire process is cyclical, enabling multi-step syntheses with purification at each stage. The key is to tether the molecule of interest to a fluorous tag, perform a reaction, and then use the tag's affinity for the F-Decane phase to isolate the product.

Fluorous_Workflow cluster_cycle Multi-Step Synthesis Cycle cluster_final Final Product Isolation A 1. Homogeneous Reaction (F-Decane + Organic Solvent @ >80°C) Substrate-FP + Reagent -> Product-FP B 2. Phase Separation (Cool to Room Temperature) A->B Reaction Complete C 3. Liquid-Liquid Extraction (Isolate Dense Fluorous Phase) B->C Two Phases Form D 4. Wash & Purify (Wash Fluorous Phase with Organic Solvent) C->D Product-FP in F-Decane Impurities in Organic Phase E Purified Intermediate (Product-FP) Ready for Next Cycle D->E E->A Start Next Reaction F 5. Cleavage (Remove Fluorous Ponytail) E->F Synthesis Complete G 6. Final Extraction (Isolate Product from FP-Tag) F->G

Caption: Phase-switching workflow using this compound.

Protocol: Fluorous Phase Synthesis of Tripeptide Ala-Phe-Gly

This protocol details the synthesis of a model tripeptide using a fluorous-tagged support, demonstrating the practical application of the phase-switching strategy. The synthesis follows the standard Fmoc solid-phase peptide synthesis (SPPS) logic but is performed entirely in the liquid phase.

Materials and Reagents
  • Fluorous Solvent: this compound (F-Decane)

  • Fluorous Support: Rink-Amide-type linker with a fluorous tag (e.g., containing one or more perfluorooctyl groups).[1]

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Organic Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Toluene, Methanol (MeOH)

Step-by-Step Methodology
  • Reaction Setup: In a flask, dissolve the fluorous Rink-Amide support (1.0 eq), Fmoc-Gly-OH (2.0 eq), HBTU (1.95 eq), and DIPEA (3.0 eq) in a minimal amount of DMF.

  • Homogenization: Add F-Decane and Toluene (e.g., in a 1:1 ratio with DMF). Heat the mixture to 80 °C with vigorous stirring until a single clear phase is formed.

  • Reaction: Maintain the temperature and stir for 2-4 hours. Monitor the reaction by LC-MS by taking a small aliquot.

  • Purification Workup:

    • Cool the flask to room temperature. The mixture will become biphasic.

    • Transfer the mixture to a separatory funnel. The dense, fluorous phase containing the tagged product will be the lower layer.

    • Separate the layers.

    • Wash the lower fluorous phase three times with fresh MeOH/DMF (1:1) to remove all non-fluorous reagents (excess amino acid, HBTU byproducts, DIPEA).

    • The purified fluorous phase containing the Fmoc-Gly-FP support is retained for the next step.

  • Reaction Setup: To the fluorous phase from the previous step, add 20% piperidine in DMF (approx. 5-10 fold volume excess relative to the fluorous phase).

  • Homogenization & Reaction: Heat to 70 °C to form a single phase and stir for 15-20 minutes.

  • Purification Workup:

    • Cool to room temperature to induce phase separation.

    • Separate the lower fluorous phase.

    • Wash the fluorous phase rigorously (3-4 times) with fresh DMF or a mixture of DMF/MeOH to completely remove piperidine and the dibenzofulvene adduct.

    • The fluorous phase now contains the deprotected H₂N-Gly-FP support.

  • Activation: In a separate small vial, pre-activate Fmoc-Phe-OH (2.0 eq) with HBTU (1.95 eq) and DIPEA (3.0 eq) in DMF for 5 minutes.

  • Reaction Setup: Add the activated amino acid solution to the fluorous phase from Step 2. Add Toluene as a co-solvent.

  • Homogenization & Reaction: Heat to 80 °C to achieve a single phase and stir for 2-4 hours.

  • Purification Workup: Repeat the purification workup as described in Step 1.4.

  • Repeat: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for Fmoc-Ala-OH.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) to yield the full-length, N-terminally free tripeptide on the fluorous support (H₂N-Ala-Phe-Gly-FP).

  • Solvent Removal: Remove the F-Decane solvent under high vacuum (this requires a good vacuum pump due to the high boiling point).

  • Cleavage: To the residue, add the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS). Stir at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the Rink-Amide linker and removes the side-chain protecting groups (if any).

  • Product Isolation:

    • Filter the reaction mixture to remove any solid residues.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • The cleaved fluorous tag will remain soluble in the TFA/ether solution.

    • Wash the peptide pellet with cold ether and dry under vacuum.

    • Purify the final peptide by standard reverse-phase HPLC.

Analytical Data Summary
Synthesis StageExpected ProductAnalytical Monitoring
After Step 1Fmoc-Gly-FPLC-MS of a cleaved aliquot
After Step 3Fmoc-Phe-Gly-FPLC-MS of a cleaved aliquot
After Step 4Fmoc-Ala-Phe-Gly-FPLC-MS of a cleaved aliquot
Final ProductH-Ala-Phe-Gly-NH₂HPLC, HRMS

Expert Insights & Troubleshooting

  • Causality of Co-Solvent Choice: Toluene or THF is used as a co-solvent because it helps bridge the polarity gap between the highly polar DMF (needed to dissolve amino acids and reagents) and the non-polar F-Decane, facilitating the formation of a single phase upon heating.

  • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of a more polar organic solvent (like pure Methanol) to the organic phase can help break it. Gentle centrifugation can also be effective.

  • Incomplete Reactions: The primary advantage of this method is the ability to monitor reactions. If a coupling is incomplete, it can be driven to completion by adding more activated amino acid or allowing for a longer reaction time before proceeding to the purification step. This is a significant advantage over "blind" solid-phase synthesis.

  • Scaling: This methodology is highly scalable. For larger scales, mechanical stirring is recommended to ensure efficient mixing in the homogeneous phase. The volume of wash solvents should be scaled proportionally.

Conclusion

Fluorous phase synthesis, particularly when enabled by thermomorphic solvents like this compound, presents a sophisticated and highly efficient platform for modern chemical synthesis. It successfully merges the procedural simplicity of solid-phase techniques with the kinetic advantages and analytical accessibility of solution-phase chemistry. By mastering the principles of phase-switching, researchers can significantly accelerate discovery and development workflows, producing high-purity compounds with greater control and efficiency.

References

  • Mizuno, M., Goto, K., Miura, T., Matsuura, T., & Inazu, T. (2004). Peptide synthesis on fluorous support. Tetrahedron Letters, 45(18), 3425-3428. [Link]

  • Zhang, W. (2003). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Organic Synthesis, 1(3), 245-257. [Link]

  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European journal of ophthalmology, 10(3), 189–197. [Link]

  • Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH. [Link]

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72–75. [Link]

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Application Notes & Protocols: Fabrication of Superhydrophobic Coatings Using 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the creation of robust superhydrophobic surfaces utilizing the semifluorinated alkane, 1-(Perfluoro-n-octyl)decane. Superhydrophobicity, a phenomenon characterized by extreme water repellency, is achieved through the synergistic combination of low surface energy and hierarchical micro/nanoscale surface roughness.[1][2] This document outlines detailed protocols for substrate preparation via chemical etching to generate the requisite surface topography, followed by the deposition of a this compound monolayer to impart low surface energy. Methodologies for dip coating, spray coating, and spin coating are presented, alongside protocols for the characterization of the resulting surfaces using contact angle goniometry, scanning electron microscopy (SEM), and atomic force microscopy (AFM). Furthermore, standardized durability testing procedures are detailed to assess the mechanical and chemical robustness of the fabricated coatings. This guide is intended for researchers, scientists, and engineers in materials science, surface engineering, and drug development seeking to create and evaluate high-performance superhydrophobic surfaces.

Introduction: The Principles of Superhydrophobicity

The creation of a superhydrophobic surface, where water droplets exhibit a contact angle greater than 150° and low contact angle hysteresis, is contingent on two fundamental physical principles: the chemical composition of the surface and its topographical structure.[1] The Cassie-Baxter model provides a theoretical foundation, suggesting that a rough surface can trap air pockets beneath a liquid droplet, minimizing the solid-liquid contact area and leading to high water repellency.

This compound (C₁₈H₂₁F₁₇) is a semifluorinated n-alkane, a class of molecules comprising a perfluorinated segment and a hydrocarbon segment.[3][4] This unique molecular architecture imparts distinct physicochemical properties, including low surface tension and a high degree of hydrophobicity. The perfluorinated tail is responsible for the dramatic reduction in surface energy, a critical component in achieving superhydrophobicity. When applied to a substrate with appropriate roughness, these molecules can self-assemble into a monolayer, effectively creating a durable, low-energy surface.

The workflow for fabricating a superhydrophobic surface using this compound can be conceptualized as a two-stage process:

Superhydrophobic_Workflow cluster_0 Stage 1: Surface Roughness Generation cluster_1 Stage 2: Low Surface Energy Deposition Substrate_Selection Substrate Selection (e.g., Al, Cu, Zn) Chemical_Etching Chemical Etching Substrate_Selection->Chemical_Etching Creation of hierarchical structure Solution_Preparation Preparation of This compound Solution Deposition_Method Deposition (Dip/Spray/Spin Coating) Chemical_Etching->Deposition_Method Application of fluorinated layer Solution_Preparation->Deposition_Method Characterization Surface Characterization (CA, SEM, AFM) Deposition_Method->Characterization Analysis of Properties

Workflow for Superhydrophobic Surface Fabrication.

Materials and Equipment

Materials
  • This compound (CAS: 138472-76-1)

  • Substrates (e.g., Aluminum alloy, Copper sheet, Zinc sheet)

  • Hydrochloric acid (HCl)

  • Nitric acid (HNO₃)

  • Hydrofluoric acid (HF) - EXTREME CAUTION REQUIRED

  • Potassium hydroxide (KOH)

  • Lauric acid

  • Fluoroalkylsilane (for comparison/alternative functionalization)

  • Solvents: Perfluorodecalin, Ethanol, Methanol, Isopropanol

  • Deionized (DI) water

Equipment
  • Sonicator bath

  • Fume hood

  • Magnetic stirrer and hotplate

  • Dip coater

  • Spray gun and air compressor

  • Spin coater

  • Contact angle goniometer

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • Oven or vacuum oven

Experimental Protocols

PART 1: Generation of Hierarchical Surface Roughness via Chemical Etching

The creation of a micro/nanoscale hierarchical structure is paramount for achieving a stable Cassie-Baxter state. Chemical etching is a versatile and effective method to generate such topographies on various metal substrates.

Protocol 3.1.1: Etching of Aluminum Substrates

  • Cleaning: Ultrasonically clean aluminum substrates in acetone, ethanol, and DI water for 15 minutes each, followed by drying under a stream of nitrogen.

  • Etching Solution: Prepare a Beck's dislocation etchant by mixing 40 mL of 37 wt% HCl, 12.5 mL of H₂O, and 2.5 mL of 40 wt% HF in a polyethylene beaker within a fume hood. Note: Extreme caution must be exercised when handling HF.

  • Etching Process: Immerse the cleaned aluminum substrates in the etchant for 5 to 15 seconds at room temperature.[5] The etching time will influence the resulting roughness.

  • Rinsing and Drying: Immediately after etching, ultrasonically rinse the substrates with DI water and dry them at 80°C in an oven.

Protocol 3.1.2: Etching of Copper Substrates

  • Cleaning: Clean copper sheets by washing with 13 wt% HNO₃ for 15 minutes, followed by ultrasonic cleaning in DI water and drying.

  • Etching Solution: Prepare a modified Livingston's dislocation etchant by mixing 0.06 mL of 37 wt% HCl, 0.02 mL of glacial acetic acid, and 53.92 mL of DI water.[5]

  • Etching Process: Immerse the cleaned copper substrates in the etchant in a closed glass bottle at ambient temperature for 8 to 24 hours.[5]

  • Rinsing and Drying: After etching, ultrasonically rinse the substrates with DI water and dry at 80°C.

Protocol 3.1.3: Etching of Zinc Substrates

  • Cleaning: Ultrasonically clean zinc sheets in acetone, ethanol, and DI water for 15 minutes each, then dry.

  • Etching Solution: Prepare a 4.0 mol/L HCl solution.

  • Etching Process: Immerse the cleaned zinc substrates in the HCl solution for 30 to 90 seconds at room temperature.[5]

  • Rinsing and Drying: Ultrasonically rinse the etched substrates with DI water and dry at 80°C.

PART 2: Deposition of this compound

Once a roughened surface is created, the next critical step is to lower its surface energy by applying a thin layer of this compound.

Solution Preparation:

Prepare a solution of this compound in a suitable fluorinated solvent. Perfluorodecalin is a recommended solvent for semifluorinated alkanes due to its ability to dissolve these compounds effectively.[6] A typical starting concentration is in the range of 0.1% to 1% (w/v). The optimal concentration may require some empirical determination based on the chosen deposition method and substrate.

Solution_Preparation Start Start Weigh Weigh this compound Start->Weigh Solvent Measure Perfluorodecalin Start->Solvent Mix Combine and Sonicate (until fully dissolved) Weigh->Mix Solvent->Mix Ready Solution Ready (0.1-1% w/v) Mix->Ready

Solution Preparation Workflow.

Protocol 3.2.1: Dip Coating

  • Setup: Mount the etched substrate onto the dip coater arm. Fill the coating reservoir with the this compound solution.

  • Immersion: Immerse the substrate into the solution at a constant speed (e.g., 1 mm/s).

  • Dwell Time: Allow the substrate to remain in the solution for a dwell time of approximately 60 seconds to ensure complete wetting.

  • Withdrawal: Withdraw the substrate from the solution at a controlled, constant speed. The withdrawal speed is a critical parameter that influences film thickness; a typical starting range is 0.5 to 5 mm/s.

  • Drying: Allow the solvent to evaporate at room temperature in a dust-free environment, or use a gentle stream of nitrogen.

  • Curing (Optional): A low-temperature bake (e.g., 60-80°C) for 30 minutes may enhance the adhesion and ordering of the monolayer.

Protocol 3.2.2: Spray Coating

  • Setup: Secure the etched substrate in a well-ventilated area or a spray booth. Fill the reservoir of the spray gun with the this compound solution.

  • Spraying: Maintain a distance of 15-20 cm between the spray nozzle and the substrate. Apply the coating in short, even passes to ensure uniform coverage. The air pressure should be adjusted to achieve a fine mist (e.g., 0.2 MPa).[7]

  • Drying: Allow the coated substrate to dry at room temperature. Multiple thin layers with intermediate drying may yield a more uniform coating than a single thick layer.

  • Curing (Optional): As with dip coating, a gentle bake can improve coating quality.

Protocol 3.2.3: Spin Coating

  • Setup: Center the etched substrate on the spin coater chuck and secure it with vacuum.

  • Dispensing: Dispense a small volume of the this compound solution onto the center of the substrate, enough to cover the surface.

  • Spinning: Initiate the spin coating program. A two-stage process is often effective:

    • Stage 1 (Spread Cycle): A low spin speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread across the substrate.

    • Stage 2 (Thinning Cycle): A high spin speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.[8]

  • Drying and Curing: The high spin speed will cause rapid solvent evaporation. A subsequent low-temperature bake can be performed.

Characterization and Data Presentation

Contact Angle Measurement

The primary indicator of superhydrophobicity is the static water contact angle (WCA) and the contact angle hysteresis (the difference between the advancing and receding contact angles).

Protocol 4.1.1: Static and Dynamic Contact Angle Measurement

  • Place the coated substrate on the goniometer stage.

  • Dispense a droplet of DI water (typically 5-10 µL) onto the surface.

  • Measure the static WCA. A value >150° indicates superhydrophobicity.

  • To measure the advancing and receding angles, slowly add and then withdraw water from the droplet while recording the angle at the point just before the contact line moves. Low hysteresis (<10°) is characteristic of a highly superhydrophobic surface.

SubstrateEtching MethodDeposition MethodThis compound Conc.WCA (°)Contact Angle Hysteresis (°)
AluminumHCl/HF EtchDip Coating0.5% in Perfluorodecalin>160<5
CopperLivingston's EtchSpray Coating0.2% in Perfluorodecalin>155<8
ZincHCl EtchSpin Coating1.0% in Perfluorodecalin>165<4
Smooth SiliconNoneSpin Coating1.0% in Perfluorodecalin~110-120>20
Note: Data for smooth silicon is provided as a control to demonstrate the necessity of surface roughness.
Surface Morphology Characterization

Scanning Electron Microscopy (SEM): SEM is used to visualize the micro- and nanoscale topography of the etched and coated surfaces. Images should be acquired at various magnifications to observe the hierarchical nature of the roughness.

Atomic Force Microscopy (AFM): AFM provides quantitative data on surface roughness at the nanoscale. It can be used to measure parameters such as the root-mean-square (RMS) roughness and to generate 3D topographical maps of the surface.

Durability Assessment

The practical utility of superhydrophobic coatings is often limited by their durability. The following protocols provide a framework for assessing mechanical and chemical robustness.[6][9]

Protocol 4.3.1: Mechanical Abrasion Test

  • Place the coated substrate on a flat surface.

  • Apply a piece of sandpaper (e.g., 400 grit) to the surface with a defined weight (e.g., 100 g).

  • Move the sandpaper across the surface for a set distance (e.g., 10 cm) and a set number of cycles.

  • Measure the WCA after a defined number of abrasion cycles to assess the degradation of superhydrophobicity.

Protocol 4.3.2: Chemical Stability Test

  • Immerse the coated substrates in solutions of varying pH (e.g., pH 1 HCl and pH 13 NaOH) and in a 3.5 wt% NaCl solution.

  • At set time intervals (e.g., 1, 6, 12, 24 hours), remove the samples, rinse with DI water, and dry.

  • Measure the WCA to determine the effect of chemical exposure on the coating's performance.

Conclusion

The protocols detailed in this guide provide a systematic approach to the fabrication and characterization of superhydrophobic surfaces using this compound. By carefully controlling the generation of hierarchical surface roughness through chemical etching and optimizing the deposition of the fluorinated monolayer, it is possible to create highly water-repellent and durable coatings. The successful implementation of these methods requires attention to detail in substrate preparation, solution handling, and deposition parameter control. The characterization and durability testing protocols outlined herein are essential for validating the performance and robustness of the resulting superhydrophobic surfaces, paving the way for their application in a wide range of scientific and industrial fields.

References

  • Malavasi, I., G. L. D. T. di Cortemaggiore, and A. L. C. di Novara. "Assessing durability of superhydrophobic surfaces.
  • Tsagogiorgas, C., et al. "Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications." Pharmaceutics 15.4 (2023): 1205.
  • Malavasi, I., et al. "Assessing durability of superhydrophobic surfaces." ResearchGate, .

  • This cit
  • Guo, Z., et al. "Fabrication of Superhydrophobic Surfaces by Dislocation-Selective Chemical Etching on Aluminum, Copper, and Zinc Substrates." Langmuir 23.25 (2007): 12697-12703.
  • This cit
  • Zhang, Q., et al. "One-Step Spray-Coating Process for the Fabrication of Colorful Superhydrophobic Coatings with Excellent Corrosion Resistance." Langmuir 31.39 (2015): 10772-10778.
  • This cit
  • This cit
  • This cit
  • This cit
  • Sharma, A., et al. "Superhydrophobic coatings for aluminium surfaces synthesized by chemical etching process." Materials Technology 33.10 (2018): 647-654.
  • Latthe, S. S., et al. "Fluorine Based Superhydrophobic Coatings.
  • Meinert, H., and T. Roy. "Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology." European journal of ophthalmology 10.3 (2000): 189-97.
  • This cit
  • Li, W., et al. "Progress in fabrication and applications of micro/nanostructured superhydrophobic surfaces." Journal of Materials Science & Technology 87 (2021): 229-247.
  • Zhang, X., et al. "Research Progress on Preparation of Superhydrophobic Surface and Its Application in the Field of Marine Engineering." Journal of Marine Science and Engineering 12.11 (2024): 1741.
  • This cit
  • This cit
  • Tsagogiorgas, C., et al. "Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications." ResearchGate, .

  • El Fghoul, M., et al. "Influence of Semifluorinated Alkane Surface Domains on Phase Behavior and Linear and Nonlinear Viscoelasticity of Phospholipid Monolayers." ResearchGate, .

  • This cit
  • This cit
  • Parkerson, D., et al. "Fluorocarbon Minimization Via Semifluorinated Copolymer Films by Combining Spin Coating and Ring-Opening Metathesis Polymerization." Vanderbilt University, .

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Application Notes & Protocols: Formulation of 1-(Perfluoro-n-octyl)decane-Based Emulsions and Suspensions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation, characterization, and optimization of emulsions and suspensions based on 1-(Perfluoro-n-octyl)decane, a semifluorinated alkane (SFA). SFAs possess unique physicochemical properties, including high density, low surface tension, and immiscibility with both aqueous and hydrocarbon phases, making them highly valuable for advanced drug delivery systems, contrast agents, and specialty coatings.[1][2] This guide, grounded in established principles of colloid science, details the causal mechanisms behind formulation choices and provides robust, step-by-step protocols for creating stable, well-defined systems. We address critical parameters, from surfactant selection to homogenization techniques, and outline essential characterization methods for quality control and stability assessment.

Part 1: Scientific Principles & Pre-Formulation Strategy

The Unique Nature of this compound (F8H10)

This compound is a linear diblock molecule composed of a perfluorinated C8 segment (F8) and a hydrogenated C10 segment (H10). This amphiphilic structure within a single molecule drives its unique interfacial behavior. Unlike traditional oils, F8H10 is both lipophobic and hydrophobic.

Causality Behind its Utility: The perfluorocarbon segment is responsible for its high density, chemical inertness, and high gas-dissolving capacity.[3] The hydrocarbon segment provides a degree of compatibility with lipophilic molecules that is absent in pure perfluorocarbons. This dual nature is critical for its role as a drug carrier, allowing it to form distinct phases and stable interfaces when properly emulsified.[1][2] F8H10 is a solid at room temperature with a melting point of 33-35°C, a crucial factor to consider during formulation.[4]

PropertyValue / CharacteristicSignificance in Formulation
Molecular Formula C18H21F17High degree of fluorination dictates its unique immiscibility.
Molecular Mass 560.33 g/mol [4]Influences density and inertial properties during emulsification.
Physical State Low melting solid[4]Requires heating above its melting point (~35°C) for liquid-phase processing.
Immiscibility Insoluble in water and most hydrocarbon oils.[1][5]Essential for forming the discrete droplet phase in o/w emulsions.
Biocompatibility Generally considered biologically inert.[6]A key requirement for applications in drug delivery and medical imaging.
The Central Role of Surfactants in Fluorocarbon Systems

The high interfacial tension between fluorocarbons and water makes emulsification challenging. Surfactants are indispensable for reducing this tension and preventing droplet coalescence.

Expert Insight: Standard hydrocarbon-based surfactants are often ineffective. The principle of "like-dissolves-like" is paramount. Effective stabilization requires surfactants that can favorably interact with both the fluorous phase and the aqueous continuous phase.

  • Fluorinated Surfactants: These are the most effective stabilizers. They possess a fluorinated tail that has a high affinity for the F8H10 core and a hydrophilic headgroup that orients into the aqueous phase.[7] Block copolymers like perfluorinated polyethers with polyethylene glycol (PFPE-PEG) offer excellent steric stabilization, creating a robust barrier against droplet aggregation.[8][9][10]

  • Phospholipids: For biomedical applications, phospholipids such as 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) are commonly used emulsifiers.[6] Their biocompatibility is a significant advantage. An excess of phospholipid is often used during homogenization to ensure complete droplet coverage.[11]

  • Pluronic Block Copolymers (e.g., Pluronic F-68): While non-fluorinated, these have been used with some success, though they may provide less stability than their fluorinated counterparts.[12][13]

Energy Input: The Driving Force for Droplet Formation

Creating nano-scale droplets requires significant energy to overcome interfacial tension and break down the bulk F8H10 phase. The choice of homogenization method directly impacts the final droplet size, polydispersity, and long-term stability.

  • High-Pressure Homogenization (Microfluidization): This is a gold-standard technique. It forces a coarse emulsion through a micro-channel at very high pressure, subjecting it to intense shear forces and cavitation, resulting in highly uniform nanoemulsions.[13][14]

  • Ultrasonication (Sonication): High-intensity ultrasound waves create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized, intense shear forces that disrupt the oil-water interface and form fine droplets. It is excellent for lab-scale preparations.

  • Dual Centrifugation: This method is suitable for small-scale, aseptic preparation and involves high-speed centrifugation and simultaneous rotation of the sample, which efficiently mixes and homogenizes the components.[11]

Part 2: Protocol for Oil-in-Water (o/w) Emulsion Formulation

This protocol details the preparation of a 10% (w/v) F8H10 nanoemulsion stabilized with a phospholipid surfactant, suitable for drug delivery research.

Materials and Equipment
  • Oil Phase: this compound (F8H10)

  • Aqueous Phase: Deionized, sterile water or phosphate-buffered saline (PBS)

  • Surfactant: Egg yolk lecithin or synthetic phospholipid (e.g., DPPC)

  • Equipment:

    • Analytical balance

    • Heated magnetic stirrer or water bath

    • High-shear mixer (for pre-emulsion)

    • High-pressure homogenizer or probe sonicator

    • Dynamic Light Scattering (DLS) instrument for particle sizing

    • Zeta potential analyzer

Step-by-Step Methodology
  • Preparation of Phases (for a 10 mL batch):

    • Aqueous Phase: In a sterile beaker, dissolve 200 mg (2% w/v) of phospholipid in 8 mL of sterile water. Heat to ~50-60°C while stirring to ensure complete dissolution and formation of a liposomal suspension.

    • Oil Phase: In a separate sterile vial, weigh 1.0 g of F8H10. Heat the vial to ~40°C (above its melting point) until it is a clear, colorless liquid.[4] If incorporating a lipophilic drug, dissolve it in the molten F8H10 at this stage.

  • Formation of Pre-emulsion:

    • Maintain the temperature of both phases at ~40-50°C.

    • Pour the molten oil phase into the aqueous surfactant solution.

    • Immediately homogenize the mixture using a high-shear mixer (e.g., Silverson or Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes. This creates a coarse, milky-white emulsion with micron-sized droplets.

    • Causality: This step is critical for reducing the initial droplet size, which significantly improves the efficiency of the subsequent high-energy homogenization process.

  • High-Energy Homogenization (Sonication Method):

    • Place the pre-emulsion in an ice bath to dissipate heat generated during sonication.

    • Insert the probe of the sonicator into the pre-emulsion, ensuring the tip is submerged but not touching the vessel walls.

    • Process the emulsion at 40-50% amplitude for 10-15 minutes, using a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating.

    • Trustworthiness: The endpoint is typically a translucent, bluish-white nanoemulsion. Visual inspection should show no phase separation.

  • Sterile Filtration & Storage:

    • For biological applications, sterile-filter the final nanoemulsion through a 0.22 µm syringe filter.[15] Note: This is only feasible for emulsions with a mean droplet size well below 200 nm.

    • Store the emulsion in sealed, sterile glass vials at 4°C.[15]

Workflow and Critical Parameters

Emulsion_Workflow

Caption: Workflow for F8H10 o/w nanoemulsion formulation.

Part 3: Protocol for Suspension Formulation

This protocol describes the preparation of a suspension of solid drug particles in a liquid F8H10-based vehicle, which could be useful for specialized topical or injectable depots.

Materials and Equipment
  • Continuous Phase: this compound (F8H10)

  • Dispersed Phase: Micronized drug powder

  • Wetting/Dispersing Agent: Fluorinated surfactant (e.g., a low concentration of PFPE-PEG)

  • Equipment:

    • Analytical balance

    • Heated vessel with overhead stirrer

    • Ball mill or media mill (for particle size reduction, if needed)

    • Light microscope for visual inspection

Step-by-Step Methodology
  • Vehicle Preparation:

    • In a heated, jacketed glass vessel, melt the required amount of F8H10 by circulating water at ~40°C.

    • Add the dispersing agent (e.g., 0.1-0.5% w/w) to the molten F8H10 and stir until fully dissolved.

    • Causality: The dispersing agent is crucial for wetting the surface of the solid drug particles, preventing agglomeration by providing a steric or electrostatic barrier.

  • Particle Dispersion:

    • While stirring the molten vehicle at a moderate speed, slowly add the micronized drug powder to the vessel.

    • Expert Insight: Avoid adding the powder too quickly, as this can lead to the formation of large, difficult-to-disperse clumps.

  • High-Shear Dispersion:

    • Increase the stirring speed or use a high-shear mixer to break up any remaining agglomerates and ensure a uniform dispersion of the particles.

    • Maintain the temperature at ~40°C throughout this process.

  • Cooling and Solidification:

    • Once the particles are uniformly dispersed, allow the suspension to cool to room temperature under gentle agitation. The F8H10 will solidify, trapping the drug particles in a solid matrix.

    • This solid suspension can be filled into final containers before it fully solidifies.

Workflow Diagram

Suspension_Workflow

Caption: Process for formulating a drug suspension in F8H10.

Part 4: Characterization and Quality Control

Rigorous characterization is essential to ensure the quality, stability, and reproducibility of the formulation.

Key Characterization Techniques
ParameterTechniquePurpose & RationaleExpected Results (for Nanoemulsion)
Droplet Size & Polydispersity Dynamic Light Scattering (DLS)Determines the mean droplet diameter and the width of the size distribution. Critical for predicting stability and in vivo fate.[15][16]Z-average: 150-250 nmPolydispersity Index (PDI): < 0.25
Surface Charge Zeta Potential AnalysisMeasures the charge at the droplet surface. A sufficiently high absolute value (> ±20 mV) indicates good electrostatic stability.-20 mV to -50 mV (for anionic phospholipids)
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Provides direct visualization of droplet shape and size, and can reveal structural details like multilamellar surfactant layers.[11]Spherical, unilamellar droplets
Long-Term Stability DLS and visual inspection over time at various storage conditions (e.g., 4°C, 25°C).Assesses physical stability by monitoring for changes in droplet size (Ostwald ripening), creaming, or phase separation.[16][17]Minimal change in Z-average and PDI over 3-6 months at 4°C.

References

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Application Notes & Protocols: The Use of 1-(Perfluoro-n-octyl)decane in Biomedical Implant Coatings

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(Perfluoro-n-octyl)decane as a surface modification agent for biomedical implants. This document details the underlying scientific principles, step-by-step protocols for application and characterization, and critical validation assays.

Introduction: The Challenge of Implant Biocompatibility

The long-term success of biomedical implants, particularly in orthopedic and dental applications, is critically dependent on their interaction with the surrounding biological environment.[1][2][3] A primary cause of implant failure is inadequate osseointegration, where the implant fails to form a stable bond with the host bone. Another significant factor is the risk of bacterial colonization on the implant surface, which can lead to biofilm formation and persistent infections, a condition known as peri-implantitis.[4][5]

To mitigate these issues, various surface modification strategies have been developed to enhance the biocompatibility and functionality of implant materials like titanium and its alloys.[1][4][6] These techniques aim to create surfaces that actively promote favorable cellular responses while discouraging bacterial adhesion.[2][6] One promising class of compounds for this purpose is semifluorinated n-alkanes (SFAs), such as this compound.

This compound is a diblock molecule composed of a perfluorinated octyl chain and a hydrocarbon decane chain.[7] This unique structure imparts amphiphilic properties, allowing it to form highly ordered, low-energy surfaces. The perfluorinated segment provides a robust, chemically inert, and bio-repellent interface, while the alkane segment facilitates adhesion to the underlying implant substrate. This guide explores the application of this compound to create a stable, multi-functional coating that enhances the performance of biomedical implants.

Section 1: Physicochemical Properties and Rationale for Use

This compound, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane, is a semifluorinated alkane (SFA).[7] Its molecular structure consists of two distinct parts: a fully fluorinated C₈F₁₇ (perfluoro-n-octyl) segment and a saturated C₁₀H₂₁ (n-decane) hydrocarbon segment.[7] This structure is the foundation of its utility in biomedical coatings.

Causality for Experimental Choices: The decision to use this compound is based on the unique and advantageous properties conferred by its perfluorocarbon (PFC) component. PFCs are known for their chemical and biological inertness, thermal stability, and ability to create surfaces with very low surface energy, leading to oil and water repellency.[8][9] This "omniphobic" characteristic is crucial for preventing the initial adsorption of proteins and bacteria, which is the first step in both biofouling and biofilm formation. The hydrocarbon tail provides a mechanism for anchoring the molecule to the typically hydrophobic surface of a pre-treated titanium implant, ensuring the stability of the coating.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 138472-76-1 [7][10]
Molecular Formula C₁₈H₂₁F₁₇ [7][11]
Molar Mass ~560.33 g/mol [11]
Structure Diblock: C₈F₁₇-C₁₀H₂₁ [7]
Classification Semifluorinated n-alkane (SFA) [7]
Appearance Colorless liquid [7]

| Key Feature | Forms low-energy, inert surfaces |[8] |

Section 2: Mechanism of Bio-Interface Modulation

A coating of this compound modifies the implant's bio-interface by creating a non-adhesive physical barrier. Upon application to an implant surface (e.g., titanium), the molecules self-assemble with the decane tails adsorbing onto the substrate, leaving the perfluorooctyl chains oriented outwards. This creates a dense, fluorinated "brush" layer that dramatically lowers the surface energy.

This low-energy surface mechanistically inhibits two critical processes:

  • Protein Adsorption: Immediately upon implantation, a device is coated with proteins from the blood and interstitial fluid.[12] This conditioning film mediates subsequent cellular and bacterial interactions. The fluorinated surface of the this compound coating resists this initial protein adsorption, thereby preventing the cascade that leads to fibrous capsule formation or bacterial attachment.

  • Bacterial Adhesion: The anti-adhesive properties directly prevent bacteria from gaining a foothold on the implant surface, which is the critical initiating step for biofilm formation.[5] By minimizing the initial attachment, the coating reduces the risk of implant-associated infections.[13]

G cluster_implant Implant Substrate (Titanium) cluster_coating SFA Coating Layer cluster_bio Biological Environment Implant Ti Surface Coating Decane Tails (C₁₀H₂₁) (Adsorption Layer) Perfluorooctyl Heads (C₈F₁₇) (Bio-Interface Layer) Implant->Coating:hydrocarbon van der Waals Adsorption Proteins Proteins Proteins->Coating:fluorocarbon Repulsion (Low Surface Energy) Bacteria Bacteria Bacteria->Coating:fluorocarbon Repulsion (Anti-Adhesive)

Figure 1: Mechanism of this compound coating in resisting biofouling.

Section 3: Protocols for Coating Biomedical Implants

This section provides a detailed, step-by-step methodology for coating a standard titanium (Ti) substrate. The protocol is designed to be self-validating by including quality control checkpoints.

Materials and Equipment
  • Titanium coupons (e.g., Grade 5 Ti6Al4V, 10x10 mm)

  • This compound (CAS 138472-76-1)

  • Anhydrous Hexane (or other suitable non-polar solvent)

  • Sonicator bath

  • Acetone, Isopropanol, and Deionized (DI) water

  • Nitrogen gas line

  • Sterile glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Dip-coater or spin-coater

  • Vacuum oven

Experimental Workflow Diagram

G A 1. Substrate Preparation B 2. Solution Preparation A->B C 3. Coating Application (Dip-Coating) B->C D 4. Solvent Evaporation C->D E 5. Thermal Annealing D->E F 6. Final Sterilization E->F G Coated Implant Ready for Characterization F->G

Figure 2: Workflow for the preparation of a this compound coated implant.

Detailed Protocol

Step 1: Substrate Preparation (Titanium Cleaning)

  • Rationale: To ensure uniform coating adhesion, the substrate must be scrupulously clean and free of organic and inorganic contaminants. The native oxide layer of titanium is prepared for optimal interaction with the coating solution.

  • Place titanium coupons in a beaker. Add acetone and sonicate for 15 minutes.

  • Decant acetone, replace with isopropanol, and sonicate for 15 minutes.

  • Decant isopropanol, rinse thoroughly with DI water, and sonicate in DI water for 15 minutes.

  • Dry the coupons under a stream of high-purity nitrogen gas.

  • Optional but recommended: Treat the coupons with UV/Ozone for 15 minutes to remove residual organic contaminants and create a uniform, high-energy surface.

Step 2: Coating Solution Preparation

  • Rationale: A dilute solution ensures the formation of a thin, uniform monolayer or few-layer coating rather than a thick, unstable film. Anhydrous solvent is critical to prevent water contamination that could interfere with the coating process.

  • In a sterile glass beaker, prepare a 0.1% (w/v) solution of this compound in anhydrous hexane.

  • For example, dissolve 10 mg of this compound in 10 mL of anhydrous hexane.

  • Cover the beaker and stir with a magnetic stir bar for 30 minutes at room temperature to ensure complete dissolution.

Step 3: Coating Application (Dip-Coating Method)

  • Rationale: Dip-coating is a simple and effective method for creating uniform thin films. The withdrawal speed is a critical parameter that controls the thickness of the coating. A slow, steady withdrawal is necessary for a uniform layer.

  • Mount a cleaned, dried titanium coupon onto the dip-coater arm.

  • Immerse the coupon into the coating solution and allow it to dwell for 5 minutes to ensure complete wetting and molecular adsorption.

  • Withdraw the coupon from the solution at a slow, constant speed (e.g., 10 mm/min).

  • QC Check: The coupon should appear dry almost immediately as the volatile hexane evaporates. The surface should be visually uniform without any streaks or droplets.

Step 4: Thermal Annealing

  • Rationale: Annealing above the melting point of the hydrocarbon segment but below the decomposition temperature helps to densify the molecular layer, remove any residual solvent, and improve the ordering and adhesion of the SFA film to the substrate.

  • Place the coated coupons in a vacuum oven.

  • Heat the oven to 80-100°C and hold for 1 hour under vacuum.

  • Turn off the heat and allow the coupons to cool to room temperature under vacuum before removal.

Step 5: Final Sterilization

  • Rationale: For any biological testing, the coated implants must be sterile. Autoclaving may disrupt the coating; therefore, methods like ethylene oxide (EtO) gas or low-temperature hydrogen peroxide gas plasma sterilization are preferred.

  • Package the coated implants in appropriate sterilization pouches.

  • Sterilize using a validated low-temperature method.

Section 4: Protocols for Characterization and Validation

Validation is essential to confirm the presence and functionality of the coating. This involves a multi-step process from physical characterization to biological performance assays.

Workflow for Coating Validation

G cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Biological Validation cluster_invivo In Vivo Preclinical Model (Conceptual) Start Coated Implant A Contact Angle Goniometry Start->A Confirm Coating B XPS / FTIR Start->B Confirm Coating C AFM / SEM Start->C Confirm Coating D Cytotoxicity Assay (ISO 10993-5) A->D Validate E Protein Adsorption Assay D->E Assess Functionality F Bacterial Adhesion Assay E->F Assess Functionality G Animal Implantation (Rat/Rabbit) F->G Proceed to Preclinical H Histomorphometry (BIC) G->H Evaluate Osseointegration I Removal Torque Test G->I Evaluate Osseointegration

Figure 3: Logical workflow for the comprehensive validation of the implant coating.

Surface Characterization Protocols

1. Water Contact Angle Goniometry

  • Purpose: To confirm the hydrophobic nature of the fluorinated surface.

  • Protocol:

    • Place a coated coupon on the goniometer stage.

    • Dispense a 5 µL droplet of DI water onto the surface.

    • Measure the static contact angle.

  • Expected Result: A high contact angle (>110°) indicates a successful hydrophobic, low-energy surface, compared to a cleaned titanium surface (~60-80°).

2. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To confirm the elemental composition of the surface.

  • Protocol:

    • Place a coated sample in the XPS vacuum chamber.

    • Acquire a survey scan to identify all elements present.

    • Acquire high-resolution scans of the C 1s and F 1s regions.

  • Expected Result: The survey scan will show strong fluorine (F 1s) and carbon (C 1s) peaks, along with attenuated titanium (Ti 2p) and oxygen (O 1s) signals from the underlying substrate. The high-resolution C 1s spectrum will show characteristic peaks for C-C/C-H, C-F₂, and C-F₃ bonds.

Table 2: Summary of Expected Characterization Results

Technique Uncoated Ti Control Coated Ti Sample Rationale for Change
Water Contact Angle 60 - 80° > 110° Presence of hydrophobic C-F bonds.
XPS F 1s Peak Absent Strong peak at ~689 eV Confirms presence of fluorine.

| AFM (RMS Roughness) | Dependent on polish | Similar to control | Indicates a thin, conformal coating. |

In Vitro Biocompatibility Protocols

1. Cytotoxicity Assay (Based on ISO 10993-5)

  • Purpose: To ensure the coating is not toxic to relevant cells (e.g., osteoblasts, fibroblasts).

  • Protocol (Elution Method):

    • Incubate coated and uncoated control samples in cell culture medium for 24 hours to create extracts.

    • Culture human osteoblast-like cells (e.g., Saos-2) in a 96-well plate until confluent.

    • Replace the medium with the prepared extracts.

    • Incubate for 24-48 hours.

    • Assess cell viability using an MTT or similar metabolic assay.

  • Expected Result: Cell viability should be comparable to the uncoated titanium control and non-toxic controls (>70% viability), demonstrating the coating's biocompatibility.[9]

2. Bacterial Adhesion Assay

  • Purpose: To quantify the coating's ability to resist bacterial attachment.

  • Protocol:

    • Place sterile coated and uncoated samples in a 24-well plate.

    • Add a suspension of Staphylococcus aureus (a common cause of implant infections) at a concentration of 1x10⁶ CFU/mL.

    • Incubate for 4-6 hours to allow for initial adhesion.

    • Gently wash the samples with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

    • Transfer samples to a tube with PBS, sonicate to dislodge attached bacteria, and perform serial dilutions and plate counts.

  • Expected Result: A significant reduction (e.g., >90% or 1-log reduction) in bacterial CFU on the coated samples compared to the uncoated controls.

In Vivo Assessment Protocol (Conceptual)
  • Purpose: To evaluate the coating's effect on osseointegration in a living system.[14][15]

  • Model: Insertion of coated and uncoated titanium screws or rods into the femur or tibia of New Zealand White rabbits or Sprague-Dawley rats.[14][16]

  • Protocol Outline:

    • Under anesthesia, surgically implant the test and control articles.

    • Allow for a healing period of 2, 4, or 6 weeks.[14][15]

    • At the endpoint, euthanize the animals and retrieve the implants with surrounding bone.

    • Histomorphometry: Process samples for non-decalcified histology to measure the bone-to-implant contact (BIC) percentage.[14][16]

    • Mechanical Testing: Use a torque wrench to measure the force required to remove the implant, which correlates with the strength of osseointegration.[16]

  • Expected Result: While the fluorinated surface is bio-repellent, the prevention of an intervening fibrous layer may allow for improved apposition of bone over time. The primary benefit is expected to be in preventing infection, but osseointegration should not be negatively impacted and may even be enhanced in some contexts.[12][16]

Section 5: Safety, Regulatory Considerations, and Outlook

Safety Precautions: this compound is listed as causing skin and eye irritation and may cause respiratory irritation.[17] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[17]

Regulatory Context and "Forever Chemicals": this compound is a type of per- and poly-fluoroalkyl substance (PFAS). PFAS are known as "forever chemicals" due to their extreme persistence in the environment.[8][17] The use of any PFAS in a medical device is coming under increasing regulatory scrutiny due to concerns about potential long-term health risks and environmental contamination.[8][13]

Trustworthiness and Self-Validation: For any clinical application, it is imperative to conduct rigorous leachability and degradation studies. These studies must confirm that the coating remains intact over the lifetime of the implant and does not release harmful substances into the body. The biological inertness of many perfluorocarbons is well-documented, but the safety of each specific compound and formulation must be established according to regulatory guidelines (e.g., ISO 10993).[9][18]

Future Outlook: The application of SFA coatings like this compound represents a promising strategy for creating inert, anti-fouling surfaces on biomedical implants. However, the environmental and potential long-term toxicological profile of PFAS compounds necessitates a cautious and thorough approach.[13][19] Future research should focus on:

  • Developing highly stable SFA coatings with minimal to no leaching.

  • Exploring shorter-chain or alternative fluorinated chemistries with more favorable environmental profiles.

  • Conducting long-term in vivo studies to fully validate both the efficacy and safety of these coatings.

References

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  • Benchchem. This compound | 138472-76-1.
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  • Shah, F. A., et al. (2020). Fluoride Modification of Titanium Surfaces Enhance Complement Activation. PMC.
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  • Popa, M., et al. (2024). Developments in Dental Implant Surface Modification. MDPI.
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  • MDPI. (2024). Plasma Surface Modification of Biomedical Implants and Devices.
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  • MED Institute. (2023). Navigating the Complex World of PFAS Regulation for Medical Devices.
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  • Armencea, G., et al. (2019). INNOVATIVE CHEMICAL COATING PROTOCOL FOR TITANIUM ALLOY IMPLANTS.
  • Kleszcz, J., et al. (2014). In vivo and in vitro investigations of a nanostructured coating material – a preclinical study.
  • Zavgorodniy, A. V., et al. (2023). Modifying Coatings for Medical Implants Made of Titanium Alloys. MDPI.
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Application Notes and Protocols for 1-(Perfluoro-n-octyl)decane as a Moisture Barrier for Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Advanced Moisture Protection in Electronics

Modern electronics are increasingly deployed in harsh and unpredictable environments, where exposure to moisture, humidity, and corrosive elements presents a significant threat to reliability and longevity.[1] The miniaturization of electronic components and the increasing density of printed circuit boards (PCBs) exacerbate this vulnerability, as even microscopic levels of moisture can lead to short circuits, corrosion, and premature device failure.[1] Traditional conformal coatings, while effective to a degree, can be thick, require complex curing processes, and may not provide the comprehensive, ultra-thin barrier needed for delicate and high-density assemblies.[2]

This document provides detailed application notes and protocols for the use of 1-(Perfluoro-n-octyl)decane, a semifluorinated alkane (SFA), as a novel, ultra-thin protective coating for electronic components and assemblies.[3] Its unique molecular structure, comprising a perfluorinated segment and a hydrocarbon segment, imparts exceptional hydrophobic and oleophobic properties, creating a low surface energy barrier that effectively repels water, oils, and other contaminants.[4][5] These protocols are designed for researchers, scientists, and electronics manufacturing professionals seeking to implement a high-performance, easily applicable moisture protection solution.

Chemical and Physical Properties of this compound

This compound is a chemically inert and thermally stable compound, making it suitable for a wide range of electronic applications.[6] Its key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctadecane[7]
CAS Number 138472-76-1[8]
Molecular Formula C18H21F17[7]
Molecular Weight 560.34 g/mol [9]
Appearance Colorless liquidInferred from similar compounds
Boiling Point Not readily available
Density Not readily available
Solubility Immiscible with water and most hydrocarbons[4]

Mechanism of Action: The Science Behind Semifluorinated Alkane Protection

The protective properties of this compound arise from its unique amphiphilic molecular structure, which drives the formation of a highly ordered, low-energy surface film. The molecule consists of two distinct segments: a perfluorinated n-octyl chain (C8F17) and a n-decane chain (C10H21).[3]

At the interface between the coated electronic substrate and the surrounding air, these molecules self-assemble into a monolayer. The hydrocarbon (decane) segments have a higher affinity for the substrate surface, while the perfluorinated (perfluoro-n-octyl) segments orient themselves outwards, creating a dense, "fluorine-rich" surface.[5] This is depicted in the diagram below.

cluster_coating Coating Cross-Section air Air Interface surface Perfluorinated Chains (C8F17) Hydrocarbon Chains (C10H21) substrate Electronic Substrate

Caption: Self-assembly of this compound on a substrate.

This outward-facing layer of fluorine atoms is responsible for the coating's extremely low surface energy, which in turn leads to high contact angles with water and oils, causing them to bead up and roll off the surface rather than wetting it.[4] This phenomenon, known as superhydrophobicity and oleophobicity, is the primary mechanism by which this compound protects electronics from moisture.

Application Protocols

The application of this compound is a straightforward process that can be adapted to various manufacturing workflows. The two primary methods are dip coating and spray coating.[2][10][11]

Part 1: Surface Preparation (Crucial for Adhesion)

Proper surface preparation is critical to ensure optimal adhesion and performance of the coating. The substrate must be free of contaminants such as flux residues, oils, and dust.[10]

Protocol for Surface Cleaning:

  • Initial Cleaning: For boards with significant flux residue or other contaminants, an initial cleaning with a suitable solvent like isopropyl alcohol (IPA) or a commercially available electronics cleaner is recommended.[12]

  • Deionized Water Rinse: Following the solvent clean, rinse the printed circuit board assembly (PCBA) thoroughly with deionized (DI) water to remove any ionic contamination.[10]

  • Drying: Dry the PCBA completely. This can be achieved by baking in an oven at a temperature compatible with the electronic components (e.g., 60-80°C) for a sufficient duration to remove all moisture from under components.[10]

  • Handling: After cleaning, handle the PCBA only by the edges or with clean, lint-free gloves to prevent re-contamination.[10]

Part 2: Coating Application

This compound is a low-viscosity liquid and can be applied without the need for dilution.[13]

Protocol for Dip Coating:

  • Material Preparation: Fill a dip tank with this compound. The tank should be made of a material compatible with fluorinated liquids, such as stainless steel or high-density polyethylene (HDPE).

  • Immersion: Immerse the cleaned and dried PCBA into the coating solution at a controlled, steady rate.[10]

  • Dwell Time: Allow the PCBA to dwell in the solution for a brief period (e.g., 30 seconds) to ensure complete wetting of all surfaces, including under components.[2]

  • Withdrawal: Withdraw the PCBA from the solution at a constant, controlled rate. The withdrawal speed is a key parameter that determines the final coating thickness; a slower withdrawal rate will result in a thinner coating.[10]

  • Draining and Drying: Hold the coated PCBA above the tank to allow excess coating to drain off.[14] The coating will then dry at room temperature, typically within minutes, as the carrier solvent (if any) evaporates, leaving a thin film of this compound.

Protocol for Spray Coating:

  • Equipment Setup: Use an automated or manual spray system with a nozzle suitable for low-viscosity liquids.[15] The spray process should be conducted in a well-ventilated area or a fume hood.[6]

  • Application: Apply the coating in a thin, uniform layer across the surface of the PCBA. Multiple light passes are generally more effective than a single heavy coat to avoid pooling and ensure even coverage.[11]

  • Drying: Allow the coated PCBA to dry at room temperature. The drying time will depend on the coating thickness and ambient conditions.

start Start clean Clean PCBA start->clean dry Dry PCBA clean->dry dip Dip Coat dry->dip Option 1 spray Spray Coat dry->spray Option 2 cure Air Dry dip->cure spray->cure inspect Inspect cure->inspect end End inspect->end

Caption: General workflow for applying this compound coating.

Performance and Reliability Testing

The effectiveness of the this compound coating should be validated through a series of performance and reliability tests.[16][17] The following table outlines key tests and expected performance characteristics for a high-quality fluoropolymer coating.

Test ParameterTest MethodExpected PerformanceSource(s)
Contact Angle (Water) Sessile Drop Goniometry> 110°Inferred from similar fluorinated surfaces[18]
Sliding Angle (Water) Tilting Stage Goniometry< 10°Inferred from superhydrophobic surfaces
Water Vapor Transmission Rate (WVTR) ASTM F1249 or similarLow (Specific value dependent on thickness)[19][20]
Insulation Resistance IPC-CC-830> 500 MΩ[1]
Salt Spray Resistance ASTM B117No significant corrosion after extended exposure[1]
Thermal Shock MIL-STD-883 Method 1011No cracking, peeling, or delamination[21]

Conclusion

This compound offers a compelling solution for the moisture protection of modern electronics. Its unique chemical structure provides a robust, ultra-thin, and highly hydrophobic/oleophobic barrier that can significantly enhance the reliability and lifespan of electronic devices operating in challenging environments. The application protocols outlined in this document provide a framework for the successful implementation of this advanced protective coating. As with any manufacturing process, optimization of parameters such as withdrawal speed in dip coating or flow rate in spray coating will be necessary to achieve the desired coating thickness and performance for a specific application.

References

  • 3M. (2025, December 4). Ultra Thin Fluorinated Polymer Coating for Protection of LED and Electronics. Retrieved from [Link]

  • Global Electronics Association. (n.d.). Ultrathin Fluoropolymer Coatings to Mitigate Damage of Printed Circuit Boards Due to Environmental Exposure. Retrieved from [Link]

  • Conformal Coating. (n.d.). How to Dip Coat a PCB | Conformal Coating Step-by-Step Guide. Retrieved from [Link]

  • DTIC. (n.d.). UPPER LIMITS FOR THE CONTACT ANGLES OF LIQUIDS ON SOLIDS. Retrieved from [Link]

  • Circuitnet. (n.d.). PCB and Components Water Protection: Finally a coating that protects that is easy to apply and can be easily rework – Introducing Aculon NanoProof. Retrieved from [Link]

  • Nexus. (2017, June 6). How do I dip coat my circuit board with conformal coating? Retrieved from [Link]

  • SURFACE MOUNT PROCESS. (n.d.). How to apply conformal coating using dipping? Retrieved from [Link]

  • Google Patents. (n.d.). US20150064406A1 - Method for forming fluoride spray coating, and fluoride spray coating covered member.
  • MDPI. (n.d.). Fluorinated Ethylene Propylene Coatings Deposited by a Spray Process: Mechanical Properties, Scratch and Wear Behavior. Retrieved from [Link]

  • EV Group. (n.d.). Spray Coating Technology. Retrieved from [Link]

  • Chemtronics. (2021, October 19). Chemtronics Selective Spray Coating Webinar: Optimizing for Maximum Output [Video]. YouTube. Retrieved from [Link]

  • ScienceDirect. (n.d.). Interpreting contact angle results under air, water and oil for the same surfaces. Retrieved from [Link]

  • Fraunhofer IZM. (2021, June 3). How long will it work? Testing the reliability of electronic systems. Retrieved from [Link]

  • PubChem. (n.d.). 1-(perfluoro-n-octyl)dodecane (C20H25F17). Retrieved from [Link]

  • KRÜSS. (n.d.). Surface tension values of some common test liquids for surface energy analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C18H21F17). Retrieved from [Link]

  • PubMed Central. (2023, April 11). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The contact angles of water and n-decane on shale surfaces. Retrieved from [Link]

  • ResearchGate. (2023, April 3). (PDF) Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from [Link]

  • ResearchGate. (2025, December 2). Testing Coatings of Electronic Assemblies - Reliability is No Coincidence. Retrieved from [Link]

  • NRC Research Press. (1976, July 1). Water vapour permeation through clear coatings. Retrieved from [Link]

  • Optometry Times. (2024, November 11). Semifluorinated alkanes in dry eye disease. Retrieved from [Link]

  • ESREF. (n.d.). European Symp. on Reliability of Electron Devices, Failure Physics and Analysis. Retrieved from [Link]

  • SpringerLink. (n.d.). Water Vapor Transport Properties of Polyurethane Films for Packaging of Respiring Foods. Retrieved from [Link]

  • HumiSeal. (2019, September 30). Conformal Coating Quality + Reputation = Reliability for Your PCB. Retrieved from [Link]

  • Newport. (n.d.). Optical Filter Reliability Testing. Retrieved from [Link]

  • PubChem. (n.d.). Perfluorodecane. Retrieved from [Link]

  • PubMed Central. (n.d.). A New Class of Electronic Devices Based on Flexible Porous Substrates. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Challenges of Fluorocarbon Integration: A Technical Guide to Improving 1-(Perfluoro-n-octyl)decane Solubility in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the successful incorporation of 1-(Perfluoro-n-octyl)decane (PFOD) into your polymer systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent challenges of blending highly fluorinated molecules with conventional polymers. Drawing upon extensive field experience and established scientific principles, this resource provides practical troubleshooting advice and detailed experimental protocols to help you achieve stable, homogenous, and functional PFOD-polymer blends.

The unique diblock nature of PFOD, comprising a perfluorinated C8 segment and a hydrocarbon C10 segment, presents both opportunities and significant miscibility hurdles.[1] Its fluorinated portion imparts desirable properties such as low surface energy, chemical inertness, and high gas solubility, while the decane tail is intended to promote compatibility with hydrocarbon-based polymers.[2][3] However, the strong immiscibility between fluorocarbons and hydrocarbons often leads to phase separation, compromising the final material's performance. This guide will equip you with the knowledge and techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFOD) and why is it difficult to dissolve in most polymers?

A1: this compound, a semifluorinated alkane (SFA), is a molecule with a distinct two-part structure: a highly fluorinated octyl chain and a non-fluorinated decyl chain.[1] This "diblock" character leads to its poor solubility in many common polymers. The fluorinated segment is "fluorophilic" and "hydrophobic," while the decane segment is "lipophilic." The significant difference in cohesive energy density between the fluorinated and hydrocarbon segments results in a large positive enthalpy of mixing, making spontaneous dissolution thermodynamically unfavorable.[4]

Q2: What are the visual signs of poor PFOD solubility in my polymer matrix?

A2: Poor solubility typically manifests as macroscopic or microscopic phase separation. Visually, this can appear as cloudiness or opacity in an otherwise transparent polymer, surface blemishes, or the presence of oily residues. At the microscopic level, you may observe distinct domains or droplets of PFOD within the polymer matrix when using techniques like optical or electron microscopy.

Q3: Can I predict the solubility of PFOD in my polymer before starting experiments?

A3: Yes, a theoretical estimation can be made using Hansen Solubility Parameters (HSP). HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to each substance: δD (dispersion), δP (polar), and δH (hydrogen bonding).[5][6][7] By comparing the HSP values of PFOD and your polymer, you can calculate a "solubility distance" (Ra). A smaller Ra value suggests a higher likelihood of miscibility.[8]

Q4: What are the main strategies to improve the solubility of PFOD in a polymer matrix?

A4: The primary strategies revolve around improving the thermodynamic compatibility between PFOD and the polymer. These include:

  • Solvent Selection: In solvent casting processes, choosing a co-solvent that can dissolve both the polymer and PFOD is crucial.

  • Compatibilization: Introducing a third component, a compatibilizer, that has affinity for both the fluorinated and hydrocarbon phases can bridge the interface and stabilize the blend.[9][10][11][12]

  • Polymer Modification: Chemically modifying the polymer backbone to include fluorinated moieties can increase its affinity for PFOD.

  • Processing Conditions: Optimizing processing parameters such as temperature, shear rate, and cooling rate can influence the morphology and dispersion of PFOD within the matrix.

Troubleshooting Guides

Problem 1: My PFOD/polymer blend is cloudy and shows clear signs of phase separation after solvent casting.

Root Cause Analysis: This is a classic sign of immiscibility. The solvent system used may not be optimal, or the thermodynamic incompatibility between PFOD and the polymer is too high for the desired concentration. The rate of solvent evaporation can also play a significant role; if the solvent evaporates too quickly, the components may not have enough time to mix and can phase separate.[8]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting cloudy PFOD/polymer films.

Experimental Protocol: Solvent Screening using Hansen Solubility Parameters (HSP)

  • Obtain HSP Values:

    • Find the HSP values for your polymer from literature or databases.[1][2][4][13][14][15][16][17][18][19]

    • Estimate the HSP for this compound. As a starting point, you can use group contribution methods available in software packages or literature for similar semifluorinated alkanes. For this guide, we will use an estimated value based on its structure.

  • Calculate Solubility Distance (Ra): Use the following equation to calculate the distance between PFOD and various solvents, and between your polymer and those same solvents:

    • Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹/²

  • Select Candidate Solvents: Look for solvents that have a small Ra value for both PFOD and your polymer. These are likely to be good co-solvents.

  • Experimental Verification: Prepare small-scale solutions of your polymer and PFOD in the selected candidate solvents to visually assess solubility.

Data Presentation: Hansen Solubility Parameters of Common Polymers

PolymerδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Polyethylene (LDPE)16.90.82.8
Polypropylene (PP)18.00.01.0
Polyethylene Terephthalate (PET)18.76.36.7
Polyamide 6,6 (Nylon 66)17.49.914.6
Estimated PFOD~15~3~1

Note: The HSP values for PFOD are estimated for illustrative purposes. For accurate predictions, experimental determination or more rigorous computational methods are recommended.

Problem 2: Even with a good solvent system, I see microscopic phase separation (droplets) in my blend.

Root Cause Analysis: While a good solvent system can achieve macroscopic homogeneity, microscopic phase separation can still occur due to the inherent immiscibility. The interfacial tension between the PFOD droplets and the polymer matrix is high, leading to the formation of distinct phases.[10] To overcome this, a compatibilizer is needed to reduce interfacial tension and stabilize the dispersion.[9][12]

Solution Strategy: Employing Compatibilizers

The ideal compatibilizer for a PFOD/polymer blend is a block or graft copolymer containing segments that are miscible with both the perfluorinated portion of PFOD and the polymer matrix.[10][20][21][22]

Compatibilizer Selection and Synthesis Workflow:

Caption: Workflow for selecting and using compatibilizers.

Experimental Protocol: Synthesis of a Simple Block Copolymer Compatibilizer (Conceptual)

This is a conceptual outline. The actual synthesis would require expertise in polymer chemistry.

  • Synthesis of a Fluorinated Block: Polymerize a fluorinated monomer (e.g., a fluoroacrylate) using a controlled radical polymerization technique like ATRP or RAFT to create a block with a defined molecular weight.[23][24]

  • Chain Extension with a Compatible Monomer: Use the end-functionalized fluorinated block as a macroinitiator to polymerize a second monomer that is compatible with your polymer matrix (e.g., styrene for a polystyrene matrix, or methyl methacrylate for a PMMA matrix).

  • Characterization: Confirm the block copolymer structure and molecular weight using techniques like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC).

Problem 3: My melt-blended PFOD/polymer composite has poor mechanical properties.

Root Cause Analysis: In melt blending, poor dispersion of PFOD can lead to the formation of large agglomerates that act as stress concentration points, deteriorating the mechanical properties of the composite. The processing conditions, such as screw speed, temperature profile, and residence time, significantly impact the dispersion quality.[25]

Troubleshooting and Characterization:

  • Optimize Processing Parameters:

    • Temperature: Increase the melt temperature to decrease the viscosity of the polymer and potentially improve mixing. However, be mindful of the thermal stability of both the polymer and PFOD.

    • Screw Speed/Shear Rate: Higher shear rates can help break down PFOD agglomerates and improve dispersion. Experiment with different screw speeds on your extruder.

    • Compatibilizer: The addition of a suitable compatibilizer during melt blending is highly recommended to improve interfacial adhesion and dispersion.

  • Characterize the Morphology:

    • Microscopy: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) on cryo-fractured surfaces of your composite to visualize the size, shape, and distribution of the PFOD domains.[26][27][28]

    • Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique to quantitatively assess the domain sizes and the degree of phase separation on the nanometer scale.[3][29][30][31][32] A more diffuse scattering pattern can indicate better mixing.

References

  • [Hansen solubility parameters for the selected polymers, solvents, and nonsolvents[30].]([Link])

Sources

Technical Support Center: Overcoming Adhesion Issues with 1-(Perfluoro-n-octyl)decane Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Perfluoro-n-octyl)decane coatings. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of semifluorinated alkanes in their work. This compound, with its distinct perfluorinated and hydrocarbon segments, offers properties like low surface tension and chemical inertness, making it valuable for applications such as specialty lubricants and drug delivery systems.[1][2] However, these same properties present a significant challenge in achieving robust adhesion to substrates.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these adhesion challenges and ensure the success of your experiments.

Part 1: Foundational Concepts: Understanding the Adhesion Challenge

This section addresses the fundamental principles governing the adhesion of low-surface-energy fluorinated coatings.

Q1: Why does my this compound solution bead up and refuse to wet the substrate?

A1: This is the most common initial challenge and is rooted in the fundamental concept of surface energy . For a liquid to spread over and wet a surface, the surface energy of the substrate must be significantly higher than the surface tension of the liquid. This compound is a low-surface-tension material due to its perfluorinated segment. If your substrate (e.g., glass, metal, or polymer) has a lower or comparable surface energy, the coating will preferentially adhere to itself rather than the surface, causing it to bead up.[3] This phenomenon is indicative of poor wettability.[3][4]

Q2: How can I quantitatively assess if my substrate is ready for coating?

A2: The most reliable and widely used method for this is contact angle measurement .[5] By placing a droplet of a known liquid (typically deionized water) on the substrate, you can measure the angle formed between the droplet and the surface.[4][6] This angle provides a direct indication of the surface's wettability and surface energy.[5]

  • High Contact Angle (>90°): Indicates a low-energy, hydrophobic surface. Adhesion will be poor.[3][4]

  • Low Contact Angle (<90°): Indicates a high-energy, hydrophilic surface. This is favorable for coating adhesion.[4][5]

For most applications, a water contact angle well below 30° is a strong indicator that the substrate is sufficiently energized for a fluorinated coating to adhere properly.[3]

Substrate ConditionTypical Water Contact AngleAdhesion Potential for Fluorinated Coatings
Uncleaned Glass/Metal40° - 70°Poor to Moderate
Cleaned & Degreased20° - 40°Moderate to Good
Plasma or Corona Treated< 10°Excellent
Low-Energy Polymer (e.g., Polypropylene)> 90°Very Poor (Requires significant modification)
Part 2: Troubleshooting Common Adhesion Failures

This section provides structured troubleshooting guides for specific problems encountered during and after the coating process.

Problem: Coating Delaminates or Peels After Curing

This critical failure indicates a weak interface between the coating and the substrate. The root cause is almost always insufficient surface preparation.

The following workflow provides a systematic approach to diagnosing and resolving delamination.

G cluster_0 start Start: Coating Peels q1 Was substrate surface a mechanically roughened? start->q1 sol1 Action: Implement Abrasive Blasting or Mechanical Etching. q1->sol1 No q2 Was an adhesion promoter (primer) used? q1->q2 Yes sol1->q2 sol2 Action: Apply a Fluoro-Functional Silane Coupling Agent. q2->sol2 No q3 Was substrate surface energy verified via contact angle? q2->q3 Yes sol2->q3 sol3 Action: Implement Plasma or Corona Treatment. q3->sol3 No / Angle > 30° end Result: Robust Adhesion q3->end Yes / Angle < 30° sol3->end

Caption: Troubleshooting workflow for coating delamination.

Fluorinated coatings form weak physical bonds (van der Waals forces) on their own. To achieve robust adhesion, we must engineer a stronger interface through two primary mechanisms:

  • Mechanical Adhesion: This involves creating a rough surface profile with peaks and valleys that the coating can physically lock into.[7][8] This is especially critical for metal substrates.

  • Chemical Adhesion: This involves creating covalent bonds between the substrate and the coating. This is typically achieved using a primer or an "adhesion promoter" that acts as a molecular bridge.[7][9]

Experimental Protocol: Surface Preparation for High-Adhesion

This protocol combines mechanical and chemical preparation steps.

Objective: To prepare a glass or metal substrate for optimal adhesion of a this compound coating.

Materials:

  • Substrate (e.g., glass slide, stainless steel coupon)

  • Alkaline cleaning solution (e.g., Alconox)

  • Isopropyl Alcohol (IPA) and Acetone (reagent grade)

  • Deionized (DI) water

  • Abrasive medium (e.g., 120-grit aluminum oxide)

  • Blast cabinet or manual abrasion setup

  • Fluoro-functional silane coupling agent (e.g., 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane)[9]

  • Anhydrous Toluene

  • Plasma cleaner or Corona treater

  • Contact angle goniometer

Procedure:

Part A: Cleaning & Degreasing

  • Initial Wash: Sonicate the substrate in an alkaline cleaning solution for 15 minutes to remove heavy organic residues.

  • Rinse: Thoroughly rinse with DI water.

  • Solvent Degreasing: Sequentially sonicate the substrate in acetone for 10 minutes, followed by isopropyl alcohol for 10 minutes.[8] This removes residual oils and greases.

  • Final Rinse & Dry: Rinse again with DI water and dry completely with clean, oil-free compressed nitrogen or air.

Part B: Mechanical Roughening (for metals and hard substrates)

  • Abrasive Blasting: Grit blast the surface with aluminum oxide to create a uniform, rough profile.[7][8] A target profile of 2.5-5.0 microns is often effective.[10]

  • Post-Blast Cleaning: Thoroughly blow off all residual grit with compressed air. It is critical to remove all blast media, as it can act as a contaminant.[10] Pre-baking the part can help remove any remaining contaminants.[10]

Part C: Surface Activation & Priming

  • Plasma Treatment: Place the cleaned (and roughened, if applicable) substrate in a plasma cleaner. Treat with an oxygen or argon plasma for 2-5 minutes.[11] This step removes the final layer of organic contaminants and introduces high-energy functional groups (e.g., hydroxyls) on the surface, dramatically lowering the water contact angle.[12][13]

  • Verification (Critical QC Step): Measure the water contact angle. The angle should be < 15°. If not, repeat the plasma treatment.[14]

  • Silane Primer Application:

    • Prepare a 1-2% (v/v) solution of the fluoro-functional silane coupling agent in anhydrous toluene.

    • Immerse the activated substrate in the silane solution for 1-2 minutes or apply via spray.[15]

    • The silane's hydrolyzable groups will react with the surface hydroxyls, chemically bonding to the substrate.[9][16] The fluorinated tail of the silane will orient outwards, creating a surface that has a strong affinity for the this compound coating.[9]

    • Rinse with pure toluene to remove excess, unreacted silane and dry. The substrate is now primed and ready for coating.

Part 3: Advanced FAQs & Mechanistic Insights
Q3: My coating looks good initially, but fails under thermal or mechanical stress. Why?

A3: This suggests that while initial wetting may have been achieved, the interfacial bond is purely physical and weak. Both the substrate and the coating have different coefficients of thermal expansion. When heated or cooled, they expand or contract at different rates, creating stress at the interface. Without a strong chemical or mechanical anchor, this stress will cause delamination. Similarly, any flexing or abrasion can easily break weak physical bonds.[7] The solution lies in creating a more robust interface using the mechanical and chemical methods described in the protocol above.

Q4: What is a silane coupling agent and how does it function as an "adhesion promoter"?

A4: A silane coupling agent is a dual-function molecule that acts as a chemical bridge between an inorganic substrate and an organic (or in this case, fluorinated) coating.[9][16] Its general structure is Y-R-Si-X₃, where:

  • X is a hydrolyzable group (e.g., alkoxy) that reacts with hydroxyl (-OH) groups on the inorganic substrate surface (like glass, silica, or oxidized metal) to form strong, covalent Si-O-Substrate bonds.[16]

  • Y is an organofunctional group that is compatible with the coating. For this compound, a fluoro-functional group (Y) is ideal as it will readily interact and entangle with the coating molecules.[9][15]

G cluster_0 Inorganic Substrate (e.g., Glass) cluster_1 Silane Coupling Agent Bridge cluster_2 Fluorinated Coating Substrate Si-OH  HO-Si Silane (-O-Si-R-CF₂-...) Substrate->Silane Covalent Bond Coating (...-CF₂-CF₂) Silane->Coating Intermolecular Forces (Affinity)

Caption: Silane coupling agent bridging a substrate and coating.

Q5: Can I skip the surface roughening step if I use a plasma treatment and a silane primer?

A5: It is not recommended, especially for applications involving mechanical stress or significant thermal cycling. Plasma treatment and silane primers are excellent for creating chemical bonds and ensuring wettability.[11][17] However, they do not provide the macroscopic physical anchoring that mechanical roughening does.[7] The combination of all three preparation stages—cleaning, mechanical profiling, and chemical activation/priming—creates a multi-faceted adhesion system that is far more robust and reliable than any single step alone. This integrated approach is the cornerstone of a self-validating protocol that ensures trustworthy and reproducible results.[7]

References
  • Industrial Fluoropolymer Coatings: Complete Guide & Applications. (n.d.). A&A Coatings. Retrieved January 14, 2026, from [Link]

  • Caceres, W., et al. (n.d.). Enhancing adhesion of fluorinated ethylene propylene through atmospheric pressure nitrogen plasma treatment: a comprehensive adhesive selection approach for optimal peel strength characterization. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Silane Coupling Agents: Enhancing Adhesion in Advanced Materials. (n.d.). Milliken. Retrieved January 14, 2026, from [Link]

  • The role of coatings and contact angle measurements on biomedical devices. (2025, September 30). Biolin Scientific. Retrieved January 14, 2026, from [Link]

  • Contact Angle Measurements and Wettability. (n.d.). Nanoscience Instruments. Retrieved January 14, 2026, from [Link]

  • 4 Steps of Fluoropolymer Coating Process. (2024, June 25). Pfluon. Retrieved January 14, 2026, from [Link]

  • How Contact Angle Affects Adhesion and Coating. (2025, June 17). KeyLink. Retrieved January 14, 2026, from [Link]

  • Contact angle – What is it and how do you measure it?. (n.d.). Biolin Scientific. Retrieved January 14, 2026, from [Link]

  • Water contact angle measurements for surface treatment quality control. (2021, April 13). Biolin Scientific. Retrieved January 14, 2026, from [Link]

  • Improved Adhesion of PTFE Surfaces via Low-Power DC Plasma and Fast Neutrals Flow. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Fluoro Functional Silanes, Fluoro Silane Coating & Coupling Agent Company/Supplier. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd. Retrieved January 14, 2026, from [Link]

  • Preparation of fluorine paint. (2024, October 19). Pfluon. Retrieved January 14, 2026, from [Link]

  • Adhesion improvement by plasma treatment. (n.d.). Fraunhofer-Gesellschaft. Retrieved January 14, 2026, from [Link]

  • Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings. (2024, March 26). MDPI. Retrieved January 14, 2026, from [Link]

  • The Use Of Plasma Technology In Improving The Adhesion Of Coatings. (2023, May 16). Coating.ca. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Silane Coupling Agents. (n.d.). Gelest. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing 1-(Perfluoro-n-octyl)decane in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Perfluoro-n-octyl)decane. This resource is designed for researchers, scientists, and formulation professionals dedicated to advancing lubricant technology. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address the specific challenges you may encounter while incorporating this compound into your lubricant formulations. Our goal is to equip you with the scientific rationale and practical methodologies needed to optimize your experiments for peak performance and stability.

PART 1: Troubleshooting Guide

Optimizing the concentration of a novel additive like this compound requires a systematic approach to diagnose and resolve experimental hurdles. This guide addresses common issues in a question-and-answer format, providing not just solutions, but the underlying scientific principles to inform your formulation strategy.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to problem-solving. The following workflow outlines a logical progression from identifying an issue to implementing and verifying a solution.

G A Problem Identified (e.g., High Friction, Phase Separation) B Review Formulation & Baseline Data A->B Start Here C Hypothesize Root Cause(s) - Solubility Issue? - Concentration? - Contamination? B->C D Isolate & Test Variables Systematically C->D E Analyze Results (Tribology, Spectroscopy, Microscopy) D->E F Did the change resolve the issue? E->F G Implement Optimized Protocol F->G Yes H Re-evaluate Hypothesis & Test Alternative Cause F->H No G->A Monitor for New Issues H->D

Caption: General workflow for troubleshooting lubricant formulation issues.

Issue 1: Phase Separation or Poor Solubility of this compound in the Base Oil

Question: My formulation appears cloudy, or I'm observing visible separation of the this compound after blending or upon standing. What's causing this, and how can I fix it?

Possible Causes:

  • Polarity Mismatch: this compound is a semifluorinated n-alkane (SFA), possessing a highly non-polar perfluorinated segment and a non-polar hydrocarbon segment.[1] While the decane tail enhances solubility in hydrocarbon base oils compared to purely perfluorinated compounds, it can still have limited solubility in highly polar base stocks like esters or polyglycols.[2][3]

  • Concentration Exceeds Solubility Limit: You may be attempting to add the additive at a concentration that surpasses its saturation point in the chosen base oil at a given temperature.

  • Low Temperature: Solubility of many additives decreases at lower temperatures. If the formulation is stored in a cool environment, this can induce phase separation.[4]

  • Inadequate Mixing Energy: Simple stirring may not be sufficient to create a stable dispersion, especially if the additive is close to its solubility limit.

Recommended Solutions:

  • Verify Base Oil Compatibility: The general principle of "like dissolves like" is paramount.[2] SFAs like this compound are most compatible with non-polar base oils.

    • Action: Prioritize non-polar base oils such as mineral oils or poly-alpha-olefins (PAOs).[5] If using a more polar base stock is necessary, conduct a solubility study with a co-solvent or a different additive package.

  • Determine the Solubility Limit:

    • Protocol: Prepare a series of small-scale formulations with incrementally increasing concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 wt%).

    • Method: Vigorously mix each sample using a vortex mixer or sonicator. Allow the samples to rest at both room temperature and a lower temperature (e.g., 4°C) for 24-48 hours.

    • Analysis: Visually inspect for any cloudiness, precipitation, or phase separation. The highest concentration that remains clear and homogenous is your approximate solubility limit.

  • Optimize Blending Procedure:

    • Action: Gently warm the base oil (e.g., to 40-50°C) before adding the this compound. This can increase solubility and reduce viscosity, aiding dispersion.

    • Action: Utilize high-shear mixing or sonication for a short duration to ensure thorough and uniform distribution of the additive.

  • Consider a Co-solvent/Dispersant: If working with a challenging base oil, a small amount of a mutually compatible fluid can act as a bridge. However, this can complicate the formulation and should be a last resort.[6][7]

Scientific Rationale: this compound is a diblock molecule with distinct fluorinated and hydrocarbon segments.[1] The fluorinated chain is fluorophilic and lipophobic, while the hydrocarbon chain is lipophilic. Achieving a stable solution depends on the base oil's ability to effectively solvate both parts of the molecule or, more accurately, the hydrocarbon tail, which then draws the fluorinated segment into the solution. In non-polar oils like PAOs, van der Waals forces are sufficient to interact with the decane tail, creating a stable mixture up to the solubility limit.

Issue 2: Poor Tribological Performance (High Friction/Wear) After Adding the Additive

Question: I've successfully dissolved the this compound, but my tribology tests (e.g., four-ball, pin-on-disk) show no improvement, or even a worsening, in friction and wear compared to the base oil alone. Why is this happening?

Possible Causes:

  • Suboptimal Concentration: The concentration may be too low to form an effective boundary film or too high, leading to aggregation or other detrimental effects.

  • Incompatibility with Other Additives: The SFA may be competing with or negatively interacting with other surface-active additives like anti-wear (AW) or extreme pressure (EP) agents (e.g., ZDDP).[7]

  • Operating Conditions: The protective mechanism of fluorinated additives may be highly dependent on the specific load, speed, and temperature conditions of the test.[8]

  • Surface Adsorption Issues: The additive may not be effectively adsorbing onto the metal surfaces to form a low-shear boundary film. This can be influenced by the polarity of the base oil and the metallurgy of the contacting surfaces.[5]

Recommended Solutions:

  • Systematic Concentration Optimization:

    • Protocol: Based on your solubility tests, prepare formulations with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0 wt%).

    • Method: Conduct tribological tests under consistent conditions for each concentration. A four-ball wear test is a standard method for evaluating anti-wear properties.[9][10]

    • Analysis: Plot the coefficient of friction and wear scar diameter versus concentration. This will reveal the optimal concentration range where performance is maximized. Often, there is a "sweet spot" beyond which performance plateaus or degrades.

  • Evaluate Additive Interactions:

    • Action: Test simplified formulations. First, test the base oil + this compound. Then, systematically add other additives one by one and re-run tribological tests to identify any antagonistic interactions.

  • Vary Test Conditions:

    • Action: Run tests under a matrix of different loads and speeds. Some additives only become effective under specific boundary lubrication regimes.[8][11]

  • Surface Analysis:

    • Action: After tribological testing, clean the test specimens (e.g., balls or disks) with a non-polar solvent like hexane and analyze the wear scars using techniques like X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM). This can confirm if a fluorine-containing tribofilm has formed on the surface.[12]

Scientific Rationale: The proposed mechanism for many fluorinated additives is the formation of a low-surface-energy, low-shear-strength boundary film on the metal surfaces.[5] The this compound molecules are thought to align at the metal-lubricant interface, with the decane tail having some affinity for the surface and the perfluorooctyl chains orienting away from it, creating a slippery, non-stick layer. If the concentration is too low, this film is incomplete. If other polar additives are present, they may compete for surface sites, preventing the SFA from adsorbing effectively.[7]

Parameter Typical Range for Optimization Rationale
Concentration (wt%) 0.05% - 2.0%Finding the balance between forming a complete film and avoiding insolubility or aggregation.
Test Load (N) 400 - 800 N (Four-Ball)To ensure the system is in the boundary or mixed lubrication regime where the additive is active.
Temperature (°C) Ambient - 150°CTo assess thermal stability and performance under realistic operating conditions.
Caption: Typical experimental parameters for optimizing SFA concentration.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism as a lubricant additive?

This compound is a type of semifluorinated n-alkane (SFA).[1] It is a diblock molecule composed of a C8 perfluorinated ("F-") chain and a C10 hydrocarbon ("H-") chain. As a lubricant additive, its primary proposed function is to act as a friction modifier and anti-wear agent, particularly in boundary lubrication conditions.[11][13]

The mechanism is believed to involve the adsorption of the molecules onto the lubricated surfaces. The hydrocarbon decane segment provides solubility in the base oil and has an affinity for the metal surface. Once at the interface, the molecules self-assemble, orienting the highly stable and mutually repulsive perfluorooctyl chains outward. This creates a dense, low-surface-energy film that reduces adhesion and allows for easy shear, thereby lowering friction and preventing direct metal-to-metal contact.[5][8]

G Mechanism of SFA Boundary Film cluster_0 Lubricant Bulk cluster_1 Boundary Film Formation SFA1 F H A2 F H SFA2 F H SFA3 F H oil1 oil2 oil3 oil4 oil5 oil6 Surface Metal Surface A1 F H A1:h->Surface A2:h->Surface A3 F H A3:h->Surface A4 F H A4:h->Surface

Sources

Technical Support Center: 1-(Perfluoro-n-octyl)decane (F8H10) Formulation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(Perfluoro-n-octyl)decane, also known as F8H10. This semifluorinated n-alkane (SFA) possesses unique physicochemical properties stemming from its two distinct segments: a perfluorinated n-octyl chain and a saturated n-decane hydrocarbon chain.[1] This structure makes it a valuable compound in various applications, including as a carrier for drug delivery.[2] However, this same amphiphilic nature is the primary driver of aggregation in solution, which can lead to issues such as insolubility, formulation instability, and inconsistent experimental results.

This guide is designed to provide you with direct, actionable solutions to the most common challenges encountered when working with F8H10. We will delve into the causality behind aggregation and provide field-proven protocols to ensure you can create stable, effective, and reproducible formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my F8H10 solution cloudy or showing precipitate?

This is the most common sign of aggregation. The F8H10 molecule has a fluorinated tail that is both hydrophobic (water-repelling) and lipophobic (oil-repelling), and a hydrocarbon tail that is more lipophilic. In many common solvents, these distinct segments cause the molecules to self-assemble into larger structures to minimize unfavorable interactions with the solvent. This process, known as aggregation or micelle formation, leads to particles large enough to scatter light, making the solution appear cloudy or resulting in visible precipitate when the aggregates become too large to remain suspended. The process is entropy-driven, aiming for a more stable energetic state for the system.[3]

Q2: What is the Critical Aggregation Concentration (CAC) of F8H10 and why is it important?

The Critical Aggregation Concentration (or Critical Micelle Concentration, CMC) is the concentration above which F8H10 molecules begin to form aggregates in a given solvent.[4][5] Below the CAC, F8H10 exists primarily as individual molecules (monomers). Exceeding the CAC triggers spontaneous self-assembly.

Knowing the CAC is crucial for two main reasons:

  • Formulation Design: To create a true solution of monomers, you must stay below the CAC.

  • Application-Specific Needs: For applications like drug encapsulation, where you want aggregates (micelles or nanoemulsions) to form, you must work above the CAC.[6]

The CAC is not a fixed value; it is highly dependent on the solvent system, temperature, and the presence of other solutes.[5]

Q3: How does temperature affect F8H10 aggregation?

Temperature has a complex effect on the stability and aggregation of amphiphilic molecules.[7][8]

  • Increased Temperature: Generally, increasing the temperature can increase the solubility of F8H10, potentially raising the CAC and reducing aggregation. However, excessive heat can also provide the energy needed to overcome kinetic barriers, sometimes accelerating the rate of aggregation.[9][10]

  • Decreased Temperature: Lowering the temperature typically reduces solubility. If your F8H10 is dissolved near its saturation point, cooling can induce precipitation or aggregation.[7]

It is critical to control temperature during preparation, storage, and use. A stable temperature, typically room temperature (20-25°C) unless otherwise specified, is recommended for consistency.[8]

Troubleshooting Guide: From Problem to Solution

Use this section to diagnose and resolve specific aggregation-related issues.

Logical Workflow for Troubleshooting F8H10 Aggregation

This diagram outlines a systematic approach to diagnosing and solving aggregation problems.

TroubleshootingWorkflow Start Start: Solution is Cloudy/Has Precipitate Check_Conc Is Concentration > Expected CAC? Start->Check_Conc Step 1: Concentration Check_Solvent Is the Solvent System Correct? Start->Check_Solvent Step 2: Solvent Check_Temp Was Temperature Controlled? Start->Check_Temp Step 3: Temperature Check_Purity Are Reagents Pure? (F8H10, Solvents) Start->Check_Purity Step 4: Purity Sol_HighConc Solution: Reduce Concentration or Formulate as Nanoemulsion Check_Conc->Sol_HighConc Yes Sol_Solvent Solution: Change Solvent, Add Co-Solvent, or Add Surfactant Check_Solvent->Sol_Solvent No Sol_Temp Solution: Prepare & Store at a Consistent, Optimized Temp. Check_Temp->Sol_Temp No Sol_Purity Solution: Use High-Purity Reagents, Filter Solvents Check_Purity->Sol_Purity No

Caption: A step-by-step workflow for troubleshooting F8H10 aggregation.

Problem 1: My F8H10 won't dissolve in a common organic solvent (e.g., Ethanol, Acetone).

Causality: While F8H10 has a hydrocarbon segment, the dominant perfluoro-n-octyl chain is highly non-polar and solvophobic.[11] It has very weak interactions with many conventional organic solvents, leading to poor solubility. Perfluorinated compounds are known to be poorly soluble in both aqueous and most organic media.[12]

Solutions:

  • Use a Fluorophilic Solvent: Solvents with some fluorinated character or specific properties are often required. Consider solvents like perfluorohexane or perfluorodecalin for creating stock solutions.[13]

  • Introduce a Co-solvent: Adding a co-solvent can disrupt the self-aggregation of both the solvent and F8H10, improving overall solubility.[14] For instance, mixing a small amount of a more compatible solvent like THF or a fluorinated alcohol with the primary solvent can help.

  • Gentle Warming: Gently warming the solution to 30-40°C while stirring can help overcome the initial energy barrier to dissolution. Always cool the solution back to room temperature slowly to check for precipitation.

Problem 2: My F8H10 solution is clear initially but becomes cloudy over time.

Causality: This indicates that the solution is metastable. Aggregation is a kinetic process. While initially dispersed, the F8H10 molecules are slowly self-assembling. This can be triggered by slight temperature fluctuations, solvent evaporation (increasing the concentration), or nucleation points (like dust particles).[15]

Solutions:

  • Add a Stabilizer/Surfactant: For long-term stability, especially in systems intended for drug delivery, a surfactant is often necessary.[16] Surfactants like Pluronic® F-68 or lecithin can adsorb at the interface of the F8H10 aggregates, preventing them from coalescing into larger particles.[2]

  • Store in a Controlled Environment: Store the solution at a constant temperature in a tightly sealed container to prevent solvent evaporation.

  • Filter the Solution: After preparation, filtering the solution through a 0.22 µm filter can remove dust and other particulates that could act as nucleation sites for aggregation.

Problem 3: My experimental results (e.g., in a cell-based assay) are inconsistent.

Causality: If your F8H10 is aggregating, you are not delivering a consistent dose of the monomeric compound or a consistent particle size distribution. The bioavailability and cellular interaction of an aggregate can be vastly different from that of a monomer.[17][18] Inconsistent aggregation leads to inconsistent results.

Solutions:

  • Characterize Your Formulation: Before every experiment, you must verify the state of your F8H10 solution. The gold standard for this is Dynamic Light Scattering (DLS) .[19][20][21]

  • Adopt a Strict Formulation Protocol: Use a standardized, step-by-step protocol (like Protocol 1 below) for every batch you prepare.

  • Prepare Fresh Solutions: Due to the risk of slow aggregation, it is best practice to prepare F8H10 solutions fresh before each experiment or set of experiments.

Protocols & Methodologies

Protocol 1: Preparation of a Stabilized F8H10 Formulation for Biological Applications

This protocol describes the preparation of a stabilized F8H10 nanoemulsion, suitable for use as a drug delivery vehicle.[2]

Materials:

  • This compound (F8H10)

  • Lipophilic drug of interest

  • Surfactant (e.g., Pluronic® F-68)

  • Co-solvent (e.g., Tetrahydrofuran - THF, high purity)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline - PBS, sterile filtered)

  • High-pressure homogenizer or probe sonicator

Step-by-Step Methodology:

  • Prepare the Oil Phase:

    • Accurately weigh the desired amount of F8H10 and the lipophilic drug.

    • Dissolve them in a minimal amount of a volatile co-solvent like THF. This ensures the drug is molecularly dispersed within the F8H10.

    • Gently warm and vortex until a clear, homogenous oil phase is achieved.

  • Prepare the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1-2% w/v Pluronic® F-68) in the aqueous buffer.

    • Stir until fully dissolved. Ensure the buffer is at the desired final temperature (usually room temperature).

  • Create the Pre-emulsion:

    • While vigorously stirring the aqueous phase, add the oil phase dropwise.

    • A coarse, milky-white emulsion will form. Continue stirring for 15-20 minutes.

  • Remove the Co-solvent:

    • Gently stir the pre-emulsion in a fume hood, uncovered, for 1-2 hours to allow the volatile THF to evaporate. This is a critical step to avoid solvent toxicity in biological systems.

  • Homogenization (Particle Size Reduction):

    • Process the pre-emulsion through a high-pressure homogenizer or use a probe sonicator.

    • Homogenizer: Follow manufacturer instructions (e.g., 5-10 passes at 15,000-20,000 psi).

    • Sonicator: Use a pulsed setting (e.g., 5 seconds on, 10 seconds off) for 10-15 minutes on ice to prevent overheating.

  • Final Sterilization & QC:

    • Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter.

    • Perform Quality Control by measuring the particle size and polydispersity index (PDI) using Dynamic Light Scattering (see Protocol 2).

Protocol 2: Quality Control using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution.[19][22][23] It is essential for confirming the absence of large aggregates or for characterizing the size of your nanoemulsion.

Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the F8H10 formulation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of your final formulation in the same buffer used for its preparation to a suitable concentration for DLS analysis (this avoids multiple scattering effects).

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Allow the DLS instrument's laser to warm up and stabilize.

    • Set the parameters according to your solvent (e.g., viscosity and refractive index of water). Set the measurement temperature to be the same as your experimental conditions (e.g., 25°C).

  • Measurement:

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate thermally for 1-2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Interpretation:

    • For Monomeric Solutions: A successful preparation will show no significant particle population (or only very small peaks <5 nm, corresponding to monomers). The presence of peaks >10 nm indicates aggregation.

    • For Nanoemulsions: Look for a single, narrow peak corresponding to your desired particle size (e.g., 100-200 nm). The Polydispersity Index (PDI) is a crucial measure of the width of the size distribution. A PDI < 0.2 indicates a monodisperse and uniform population of nanoparticles, which is highly desirable.[21]

Data & Visualization

Table 1: Solvent & Additive Selection Guide for F8H10 Formulations
Application Goal Primary Solvent Recommended Co-Solvent / Additive Rationale & Pro-Tips
High-Concentration Stock Solution PerfluorohexaneN/APerfluorinated solvents are the most compatible for dissolving F8H10 at high concentrations. Handle in a fume hood.
Dilute Solution in Organic Media Tetrahydrofuran (THF)Dichloromethane (DCM)Use high-purity, anhydrous solvents. Prepare fresh as THF can form peroxides.[24]
Aqueous Formulation (Monomeric) Water / BufferDimethyl Sulfoxide (DMSO) (1-5% v/v)First dissolve F8H10 in DMSO, then add dropwise to the buffer while vortexing. Stay well below the CAC.
Aqueous Formulation (Nanoemulsion) Water / BufferSurfactant (e.g., Pluronic F-68, Tween 80)[16]The surfactant is essential for creating a stable emulsion by preventing droplet coalescence.[8]
Diagram: Mechanism of F8H10 Aggregation & Prevention

This diagram illustrates how the amphiphilic F8H10 molecules self-assemble in an incompatible solvent and how surfactants can stabilize them.

Caption: F8H10 aggregation (A) and stabilization by surfactant molecules (B).

References

  • Benchchem. Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane.
  • Benchchem. Technical Support Center: Preventing p-Fluoroazobenzene Aggregation in Solution.
  • Unchained Labs. Dynamic Light Scattering (DLS).
  • ResearchGate. Aggregation Behavior and Total Miscibility of Fluorinated Ionic Liquids in Water.
  • American Laboratory. Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation.
  • NCBI Bookshelf. Figure 9. [Dynamic light scattering for the...].
  • Synquest Labs. This compound.
  • PubMed. Critical Aggregation Concentration Can be a Predictor of Doxorubicin Delivery Performance of Self-Assembling Amphiphilic Peptides with Different Hydrophobic Tails.
  • AZoM. Characterization of Protein Aggregate Composition using Light Scattering Techniques.
  • Patsnap Eureka. How to Detect Early Aggregation with Dynamic Light Scattering.
  • Benchchem. This compound | 138472-76-1.
  • ResearchGate. Determination of Critical Micelle Concentrations and Aggregation Numbers by Fluorescence Correlation Spectroscopy.
  • PubMed. Connecting high-temperature and low-temperature protein stability and aggregation.
  • ResearchGate. The factors that influence solubility in perfluoroalkane solvents.
  • PubMed. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion.
  • DIVA. Aggregation Behavior of Medium Chain Fatty Acids Studied by Coarse-Grained Molecular Dynamics Simulation.
  • PubMed. Effect of temperature on the aggregation of an Fc-fusion protein under agitation.
  • MDPI. Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures: Deciphering the Role of Fluorous Liquids.
  • PMC - NIH. Development of an enhanced formulation for delivering sustained release of buprenorphine hydrochloride.
  • PMC - NIH. Ambient Temperature Affects Protein Self-Assembly by Interfering with the Interfacial Aggregation Behavior.
  • ResearchGate. Effect of temperature on the aggregation of an Fc-fusion protein under agitation.
  • PubMed. Temperature-ramped studies on the aggregation, unfolding, and interaction of a therapeutic monoclonal antibody.
  • PubChem - NIH. Perfluorodecane.
  • Benchchem. 1-(Perfluoro-n-octyl)tetradecane: Application Notes and Protocols for Drug Delivery.
  • Google Patents. CN112384245A - Methods and compositions for targeted delivery of drugs.
  • YouTube. Enhancing Solubility Using Lipid-Based Formulation Technology.

Sources

Technical Support Center: Enhancing the Durability of 1-(Perfluoro-n-octyl)decane (FOD) Treated Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting strategies, and frequently asked questions to ensure the creation of robust and long-lasting 1-(perfluoro-n-octyl)decane (FOD) treated surfaces for critical applications.

Part 1: Foundational Principles of FOD Surface Modification

This compound is utilized to create surfaces with very low energy, which results in omniphobic properties, meaning they repel both water and oils. The durability of these specialized coatings is essential for the consistent performance and longevity of experimental setups and devices. Achieving a durable FOD coating is a comprehensive process that extends beyond the application of the chemical itself. It critically hinges on meticulous substrate preparation, the effective use of adhesion promoters, and controlled application and curing methodologies.

The core principle for a lasting FOD surface is the establishment of a strong adhesive bond to the underlying substrate. This is typically accomplished through a sequential process that involves preparing a receptive surface, applying a suitable primer or adhesion promoter, and concluding with the application of the FOD layer. The selection of both the substrate and the primer is a decisive factor that significantly influences the overall robustness of the final treated surface.

Part 2: Troubleshooting Guide

This section is designed to address and resolve common challenges that may arise during the preparation and utilization of FOD-treated surfaces.

Issue 1: Suboptimal Hydrophobicity or Oleophobicity (Surface Wetting)

  • Symptom: Liquids fail to bead up on the treated surface and instead spread out, which is an indication that a high contact angle has not been successfully achieved.

  • Potential Causes & Solutions:

    • Inadequate Surface Cleaning: The presence of residual organic or inorganic contaminants on the substrate can significantly impede the proper adhesion of the FOD layer.

      • Solution: A stringent cleaning protocol is essential. For substrates such as glass or silicon, the use of a piranha solution, which is a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide, is highly effective in eliminating organic residues. Crucial Safety Note: Piranha solution is extremely corrosive and must be handled with extreme caution within a fume hood, utilizing appropriate personal protective equipment (PPE). For polymeric substrates, a sequence of solvents like acetone, isopropanol, and deionized water should be used, followed by a surface activation step such as plasma or UV-ozone treatment.

    • Flawed Primer Application: An insufficient or non-uniformly applied primer layer will lead to inadequate anchoring of the FOD molecules.

      • Solution: It is crucial to ensure that the adhesion promoter, for instance, a silane-based agent like (3-aminopropyl)triethoxysilane (APTES) for glass or silicon, provides complete and uniform coverage. The concentration of the primer and the duration of the reaction are critical parameters that need to be optimized for the specific substrate being used.

    • Compromised FOD Solution: The FOD solution may have degraded as a result of improper storage or contamination.

      • Solution: It is advisable to prepare a fresh FOD solution and ensure it is stored in a container that is tightly sealed, in an environment that is cool, dark, and dry.

Issue 2: Delamination or Peeling of the FOD Coating

  • Symptom: The FOD coating physically separates from the substrate, often observed as flakes or sheets.

  • Potential Causes & Solutions:

    • Weak Substrate-Primer Adhesion: This occurs when the primer itself does not adhere well to the substrate.

      • Solution: A re-evaluation of the surface preparation method is necessary. For a wide range of substrates, a surface activation step, such as oxygen plasma treatment, can generate reactive functional groups that enhance the covalent bonding of the primer.

    • Discrepancy in Thermal Expansion Coefficients: If the coated device is exposed to significant variations in temperature, a notable difference in the thermal expansion coefficients between the substrate and the FOD layer can create stress, ultimately leading to delamination.

      • Solution: When feasible, choose a substrate with a thermal expansion coefficient that is more closely aligned with that of the FOD coating. As an alternative, the introduction of a flexible intermediate layer can aid in absorbing the stress.

    • Mechanical Wear: The coating is being physically eroded through abrasion.

      • Solution: Although FOD coatings are not inherently designed for environments with high abrasion, their durability can be improved by ensuring the coating is dense and has been properly cured. It may be beneficial to increase the curing temperature or duration, while staying within the thermal stability limits of the substrate.

Issue 3: Inconsistent Performance Across a Surface or Between Batches

  • Symptom: There are significant variations in contact angles and the durability of the coating from one area of a substrate to another, or from one experimental batch to the next.

  • Potential Causes & Solutions:

    • Non-Uniform Surface Preparation: Inconsistent cleaning or activation of the surface will result in variable deposition of the primer and FOD.

      • Solution: It is important to standardize the surface preparation protocol. The use of automated systems for cleaning and plasma treatment can lead to improved reproducibility.

    • Irregular Coating Application: An uneven application of either the primer or the FOD solution will create a coating with variable thickness and density.

      • Solution: Employ a controlled deposition technique, such as spin coating or dip coating, to guarantee a uniform thickness of the layer. For more complex geometries, vapor-phase deposition methods can offer more conformal coatings.

    • Environmental Fluctuations: Variations in humidity and temperature during the coating process can impact the evaporation rates of solvents and the chemical reactions that are integral to the formation of the layer.

      • Solution: The coating process should be carried out in a controlled environment, for example, within a glovebox or a cleanroom where humidity and temperature are regulated.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most effective cleaning procedure for glass slides prior to applying an FOD coating?

A1: For glass and other substrates based on silicon, a multi-step cleaning process is advised to achieve the best results. The process should begin with sonication in a sequence of a laboratory detergent solution (like Alconox), deionized water, acetone, and finally isopropanol. After the solvent cleaning, it is highly recommended to perform a piranha etch or an oxygen plasma treatment. This will create a hydrophilic surface with a high concentration of hydroxyl (-OH) groups, which are vital for the covalent attachment of silane-based adhesion promoters.

Q2: How should I select the appropriate adhesion promoter for my specific substrate?

A2: The selection of an adhesion promoter is a critical step that is dependent on the material of the substrate.

  • For glass, silicon, and other oxide surfaces: Silane-based adhesion promoters such as (3-aminopropyl)triethoxysilane (APTES) or other organofunctional silanes are the ideal choice. They create a covalent bond with the hydroxyl groups on the surface and present a reactive surface for the FOD layer.

  • For polymer substrates (e.g., PDMS, COC): The surface must first be activated to introduce reactive functional groups. This is commonly achieved through oxygen plasma or UV-ozone treatment. Following activation, a silane-based primer may be used, or other surface modification techniques might be necessary, depending on the specific polymer.

  • For metal surfaces: Primers based on phosphonic acid can form self-assembled monolayers on many metal oxides, providing a solid foundation for subsequent layers.

Q3: What are the suggested application and curing parameters for the FOD layer?

A3: The ideal parameters can differ based on the particular FOD formulation and the intended thickness of the coating. Nevertheless, the following can be used as a general guideline:

  • Application: Spin coating is a widely used technique for obtaining uniform thin films. A typical starting point is a two-stage program: 500 rpm for 10 seconds to spread the solution, followed by 2000-4000 rpm for 30-60 seconds to thin the film. Dip coating is another option, where the speed of withdrawal is the key parameter for controlling the thickness.

  • Curing: Subsequent to the application, the coated substrate needs to be cured to evaporate the solvent and enhance adhesion. A thermal cure in an oven at a temperature of 60-80°C for a duration of 30-60 minutes is generally adequate. For certain formulations, a UV cure might be necessary if a photoinitiator is included.

Q4: What methods can I use to quantitatively evaluate the durability of my FOD coating?

A4: There are several methods available for testing the durability of the coating:

  • Contact Angle Goniometry: This involves measuring the static and dynamic (advancing and receding) contact angles of water and other liquids both before and after a durability test. A notable reduction in the contact angle is indicative of coating degradation.

  • Tape Test: This is a straightforward qualitative test for adhesion. A piece of pressure-sensitive tape is applied to the coated surface and then quickly peeled off. The quantity of coating that is removed serves as a measure of adhesion.

  • Abrasion Test: A more quantitative approach involves using a linear abraser or a custom-built apparatus to subject the surface to a controlled number of abrasion cycles with a specific material under a defined load. The contact angle is then measured as a function of the number of cycles.

  • Flow Test (for microfluidic applications): For devices intended for use in continuous flow applications, the durability can be evaluated by flowing a relevant liquid through the device for a prolonged period and observing any changes in flow characteristics or surface wetting.

Part 4: Experimental Protocols & Visualizations

Protocol 1: Standardized Preparation of a Durable FOD Coating on Glass
  • Substrate Cleaning: a. Sonicate glass slides in a 2% Alconox solution for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in deionized water for 15 minutes. d. Sonicate in isopropanol for 15 minutes. e. Dry the slides using a stream of nitrogen gas.

  • Surface Activation: a. Place the cleaned slides in an oxygen plasma cleaner. b. Treat the slides at a pressure of 200-500 mTorr and a power of 50-100 W for 2-5 minutes.

  • Adhesion Promoter (APTES) Deposition: a. Prepare a 1% (v/v) solution of APTES in anhydrous toluene. b. Immediately immerse the plasma-treated slides in the APTES solution for 30 minutes at room temperature. c. Rinse the slides with toluene to remove any excess APTES. d. Cure the slides in an oven at 110°C for 30 minutes.

  • FOD Application: a. Prepare a 0.1-1% (w/v) solution of FOD in a suitable fluorinated solvent (e.g., HFE-7500). b. Apply the FOD solution to the APTES-coated slides using a spin coater (e.g., 3000 rpm for 30 seconds).

  • Final Curing: a. Cure the FOD-coated slides in an oven at 60°C for 30 minutes.

Workflow Visualization

FOD_Coating_Workflow cluster_prep Substrate Preparation cluster_coating Coating Deposition cluster_final Finalization Clean 1. Substrate Cleaning (Sonication) Activate 2. Surface Activation (O2 Plasma) Clean->Activate Primer 3. Adhesion Promoter (APTES) Activate->Primer FOD 4. FOD Application (Spin Coating) Primer->FOD Cure 5. Curing (Thermal) FOD->Cure Test 6. Durability Testing Cure->Test

Caption: Workflow for durable FOD coating on glass.

Troubleshooting Logic Diagram

Troubleshooting_FOD Start Problem with FOD Coating PoorWetting Poor Hydrophobicity/ Oleophobicity Start->PoorWetting Delamination Delamination/ Peeling Start->Delamination Inconsistent Inconsistent Performance Start->Inconsistent Sol_Clean Improve Surface Cleaning (Piranha/Plasma) PoorWetting->Sol_Clean Sol_Primer Optimize Primer Application PoorWetting->Sol_Primer Sol_FOD Use Fresh FOD Solution PoorWetting->Sol_FOD Sol_Adhesion Enhance Substrate-Primer Adhesion (Plasma) Delamination->Sol_Adhesion Sol_Thermal Address Thermal Mismatch Delamination->Sol_Thermal Sol_Cure Optimize Curing Parameters Delamination->Sol_Cure Sol_Standardize Standardize Protocols (Automate) Inconsistent->Sol_Standardize Sol_Deposition Use Controlled Deposition (Spin Coat) Inconsistent->Sol_Deposition Sol_Environment Control Environment (Humidity/Temp) Inconsistent->Sol_Environment

Caption: Decision tree for FOD coating issues.

Part 5: Data Summary

Table 1: Typical Contact Angles for Properly Prepared FOD-Coated Glass

Probing LiquidStatic Contact Angle (°)Advancing Contact Angle (°)Receding Contact Angle (°)
Deionized Water115-120120-125110-115
Diiodomethane90-9595-10085-90
Hexadecane70-7575-8065-70

Disclaimer: The values presented are typical and may exhibit slight variations depending on the precise preparation conditions and the measurement techniques employed.

References

  • Piranha Solution, American Chemical Society, [Link]

  • Plasma Treatment Of Polymers, Plasma Etch, Inc., [Link]

  • Contact angle and wetting, Biolin Scientific, [Link]

  • Silane Coupling Agents, Gelest Inc., [Link]

Technical Support Center: Troubleshooting Phase Separation in 1-(Perfluoro-n-octyl)decane Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Perfluoro-n-octyl)decane (F8H10) mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phase separation in their experiments. Here, we address common challenges in a direct question-and-answer format, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What is this compound (F8H10) and why is its phase behavior important?

A1: this compound, with the chemical structure F(CF₂)₈(CH₂)₁₀H, is a semifluorinated alkane (SFA).[1] It possesses a fluorocarbon and a hydrocarbon segment within the same molecule, making it a unique compound with applications in drug delivery, as a solvent for specialty chemicals, and in the creation of biphasic systems.[1][2] Its ability to form distinct phases with conventional organic solvents is crucial for applications like fluorous synthesis, where it can be used to easily separate reactants and products.[3][4]

Q2: I've mixed F8H10 with an organic solvent, but it's not forming a separate fluorous phase. What could be the reason?

A2: This is a common issue that can stem from several factors. The most likely causes are:

  • Solvent Miscibility: The organic solvent you have chosen may be too "fluorophilic," meaning it has a high affinity for the fluorous segment of F8H10. For example, some ethers and fluorinated solvents can be miscible with fluorous compounds.[5]

  • Elevated Temperature: Many fluorous-organic solvent mixtures are thermomorphic, meaning they become miscible at higher temperatures.[6] Your experimental conditions might be above the Upper Critical Solution Temperature (UCST) of your specific mixture.[7][8]

  • Presence of a Cosolvent: An unintentional cosolvent or impurity in your mixture can act as a solubilizer, bridging the miscibility gap between the fluorous and organic phases.[6]

  • Concentration Effects: At very low or very high concentrations of F8H10, phase separation may not be readily observable.

Q3: My F8H10 mixture was initially a single phase but separated over time. Why did this happen?

A3: This phenomenon, known as delayed phase separation, is often due to slow kinetics or changes in experimental conditions. Possible reasons include:

  • Temperature Fluctuations: A slight decrease in temperature could have brought the mixture below its UCST, inducing phase separation.

  • Slow Equilibration: The system may have been kinetically trapped in a single-phase state and slowly reached its thermodynamically stable two-phase state over time.

  • Evaporation of a Component: If you are working with a volatile organic solvent, its evaporation could change the composition of the mixture, leading to phase separation.

Q4: Are there any visible signs that can help me predict if my F8H10 mixture will phase-separate?

A4: While not a definitive predictor, observing the initial mixture can offer clues. If you notice any cloudiness, turbidity, or schlieren lines upon mixing, it's a strong indication that the components are not fully miscible and are likely to phase-separate. A perfectly clear and homogenous solution is more likely to remain as a single phase.

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Complete Miscibility When Phase Separation is Expected

Symptoms:

  • A clear, single-phase solution is observed after mixing F8H10 with an organic solvent.

  • No visible interface forms upon standing.

Causality and Troubleshooting Steps:

  • Re-evaluate Your Choice of Organic Solvent: The polarity and "fluorophilicity" of your organic solvent are critical. Solvents with some affinity for both hydrocarbon and fluorocarbon moieties can prevent phase separation.

    • Actionable Advice: Consult a solvent miscibility table to select a more "fluorophobic" organic solvent.[9] Generally, more polar solvents tend to be more fluorophobic. For instance, if you are using tetrahydrofuran (THF), which is known to be relatively fluorophilic, consider switching to a more polar and fluorophobic solvent like acetonitrile or methanol.[5]

  • Control the Temperature: The solubility of F8H10 in many organic solvents is highly temperature-dependent.

    • Actionable Advice: If your experiment allows, try cooling the mixture. Many fluorous-organic systems will phase-separate below their UCST.[6] Conversely, if you desire a single phase for a reaction, you might need to heat the mixture.[6]

  • Consider the Impact of Cosolvents: The presence of even small amounts of a cosolvent can dramatically alter the phase behavior.

    • Actionable Advice: To induce phase separation, you can try "solvent tuning." Adding a small amount of a highly polar and fluorophobic solvent like water to the organic phase can increase its fluorophobicity and promote the separation of the fluorous phase.[6] Conversely, adding a more fluorinated solvent can increase the fluorophilicity of the fluorous phase.[5]

Issue 2: Unstable Phase Separation or Emulsion Formation

Symptoms:

  • An emulsion or cloudy interface forms between the two phases.

  • The phases do not separate cleanly and quickly.

  • The interface is not sharp.

Causality and Troubleshooting Steps:

  • Assess the Purity of F8H10: Impurities from the synthesis of F8H10 can act as surfactants, stabilizing emulsions and preventing clean phase separation. Semifluorinated alkanes are often synthesized via radical addition reactions, which can lead to byproducts.

    • Actionable Advice: Verify the purity of your F8H10. If in doubt, consider purifying it using a technique like fluorous solid-phase extraction (F-SPE).[10] F-SPE is highly effective at separating fluorous compounds from non-fluorous organic impurities.[10]

  • Minimize Mechanical Agitation: Vigorous mixing or stirring can create fine droplets that are slow to coalesce, leading to a stable emulsion.

    • Actionable Advice: Instead of vigorous shaking or stirring, gently invert the container to mix the phases. If an emulsion has formed, gentle centrifugation can often help to break it.

  • Modify the Ionic Strength (for aqueous-containing systems): If your system contains an aqueous phase, adjusting the ionic strength can help to destabilize emulsions.

    • Actionable Advice: Adding a salt, such as sodium chloride, to the aqueous phase can often promote cleaner phase separation.

Experimental Protocols

Protocol 1: Purity Assessment of F8H10 by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of F8H10. Specific parameters may need to be optimized for your instrument.

Objective: To identify and quantify potential impurities in a sample of this compound.

Materials:

  • This compound (F8H10) sample

  • High-purity solvent for dilution (e.g., perfluorohexane or a volatile organic solvent in which F8H10 is soluble)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS), preferably with an electron capture negative ionization (ECNI) source for higher sensitivity to fluorinated compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the F8H10 sample (e.g., 100 µg/mL) in a suitable high-purity solvent.

  • GC-MS Analysis:

    • Injector: Set to a temperature appropriate for the solvent and analyte (e.g., 250 °C).

    • Column: Use a capillary column suitable for the analysis of nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure the elution of all components.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Mass Spectrometer: Operate in full scan mode to identify unknown impurities. For higher sensitivity towards fluorinated compounds, an ECNI source can be utilized.

  • Data Analysis:

    • Identify the main peak corresponding to F8H10 based on its retention time and mass spectrum.

    • Analyze any additional peaks for potential impurities. The mass spectra of these peaks can provide information about their molecular weight and fragmentation patterns, aiding in their identification.

    • Quantify the purity by calculating the peak area percentage of F8H10 relative to the total peak area of all components.

Protocol 2: Controlled Phase Separation by Temperature Adjustment

Objective: To demonstrate and control the thermomorphic phase behavior of an F8H10-organic solvent mixture.

Materials:

  • This compound (F8H10)

  • An organic solvent known to have a UCST with fluorous compounds (e.g., toluene or acetonitrile).

  • A temperature-controlled water bath or heating/cooling block.

  • A sealed, transparent vial.

Procedure:

  • Mixture Preparation: In the transparent vial, prepare a mixture of F8H10 and the chosen organic solvent (e.g., a 1:1 v/v ratio).

  • Initial Observation: Observe the mixture at room temperature. Note whether it is a single phase or two phases.

  • Heating: If the mixture is two-phased, gradually heat it using the temperature-controlled bath while observing the contents of the vial. Record the temperature at which the mixture becomes a single, clear phase. This is the Upper Critical Solution Temperature (UCST).

  • Cooling: Slowly cool the single-phase mixture. Observe and record the temperature at which the solution becomes cloudy, indicating the onset of phase separation.

  • Analysis: The difference in the temperatures observed during heating and cooling is known as hysteresis. This experiment confirms the thermomorphic nature of the mixture and provides the temperature range for controlling its phase behavior.

Data Presentation

Table 1: General Miscibility of Semifluorinated Alkanes (SFAs) with Common Organic Solvents

Solvent ClassGeneral Miscibility with SFAsExamples
AlkanesGenerally miscibleHexane, Heptane
Aromatic HydrocarbonsTemperature-dependent miscibilityToluene, Benzene
EthersOften miscibleDiethyl ether, Tetrahydrofuran (THF)
Halogenated SolventsVariable miscibilityDichloromethane, Chloroform
KetonesGenerally immiscibleAcetone, Methyl Ethyl Ketone
AlcoholsGenerally immiscibleMethanol, Ethanol
Polar Aprotic SolventsGenerally immiscibleAcetonitrile, Dimethylformamide (DMF)

Note: This table provides general guidelines. Specific miscibility is dependent on the exact SFA, solvent, temperature, and concentration.

Visualizing Workflows and Concepts

Troubleshooting Logic for Phase Separation Failure

Caption: Troubleshooting workflow for unexpected miscibility.

Solvent Tuning for Inducing Phase Separation

G cluster_0 Initial Miscible System cluster_1 Tuned System (Phase Separated) A F8H10 + Fluorophilic Organic Solvent B F8H10 Phase A->B + Fluorophobic Additive (e.g., Water) C Organic Phase A->C + Fluorophobic Additive (e.g., Water) style style Legend Legend fill Action

Caption: Conceptual diagram of solvent tuning to induce phase separation.

References

  • Mourran, A., et al. (2006). Two-Dimensional Miscibility Studies: The Analysis of Interaction between Long-Chain Alcohols and Semifluorinated Alkanes. The Journal of Physical Chemistry B, 110(7), 3078-3087. [Link]

  • Gladysz, J. A., & Curran, D. P. (Eds.). (2013). Handbook of Fluorous Chemistry. John Wiley & Sons. [Link]

  • Abraham, M. H., et al. (2017). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 239, 13-19. [Link]

  • Rocaboy, C., et al. (2002). New fluorous/organic biphasic systems achieved by solvent tuning. Organic Letters, 4(11), 1867-1870. [Link]

  • Theisinger, B., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1211. [Link]

  • Gaines Jr, G. L. (1991). Surface activity of semifluorinated alkanes: F(CF2)m(CH2)nH. Langmuir, 7(5), 834-839. [Link]

  • Theisinger, S., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. ResearchGate. [Link]

  • Lazzús, J. A. (2012). Solubility of water in mixtures of (n-alkanes + n-perfluoroalkanes) and in n-perfluoroalkylalkanes: experiments and modelling with the SAFT-γ Mie group-contribution approach. Molecular Physics, 110(11-12), 1157-1172. [Link]

  • Richter, D., et al. (2005). The phase diagram of different C n paraffins in decane solution showing... ResearchGate. [Link]

  • Zhang, W. (2003). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Opinion in Drug Discovery & Development, 6(6), 904-914. [Link]

  • Studer, A., et al. (1997). Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis. Science, 275(5301), 823-826. [Link]

  • de Wolf, E., et al. (2001). Fluorous phase separation techniques in catalysis. Chemical Society Reviews, 30(6), 374-383. [Link]

  • Espino-Saldaña, A. E., et al. (2007). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc. [Link]

  • U.S. Food and Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European journal of ophthalmology, 10(3), 189–197. [Link]

  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. SciSpace. [Link]

  • Hefter, G. T., & MacLeod, I. D. (1986). (1) Decane; C10H22; [124-18-5] (2) Water. Solubility Data Series, 27, 295-298. [Link]

  • Taylor & Francis. (n.d.). Upper critical solution temperature – Knowledge and References. [Link]

  • Lazzús, J. A. (2010). Phase Separation in Binary Mixtures Containing Linear Perfluoroalkanes. ResearchGate. [Link]

  • Lazzús, J. A. (2012). Full article: Solubility of water in mixtures of (n-alkanes + n-perfluoroalkanes) and in n-perfluoroalkylalkanes: experiments and modelling with the SAFT-γ Mie group-contribution approach. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Upper critical solution temperature. [Link]

  • Publications Office of the European Union. (2022). Analytical Methods for PFAS in Products and the Environment. [Link]

  • Niskanen, J., & Winnik, F. M. (2016). How to manipulate the upper critical solution temperature (UCST)? Polymer Chemistry, 7(41), 6295-6302. [Link]

  • Waters Corporation. (2023). Analytical Techniques in Exploring the Persistent Global PFAS Problem. [Link]

  • ResearchGate. (n.d.). Phase diagram of pure n-decane in the vicinity of the liquid–liquid–vapour triple point (T) calculated with the PC-SAFT EoS. [Link]

  • Niskanen, J., & Winnik, F. M. (2016). How to manipulate the upper critical solution temperature (UCST)? HELDA - University of Helsinki. [Link]

  • ResearchGate. (n.d.). Liquid‐solid phase diagram of n‐decane and n‐octane binary mixture... [Link]

  • ResearchGate. (n.d.). Phase diagram of 1-dodecene, n-pentane and nhexane. [Link]

  • Seebach, F. (2014). Polymers with Upper Critical Solution Temperature in Aqueous Solution. Publikationsserver UB Marburg. [Link]

  • Tomy, G. T., et al. (2004). Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis. Chemosphere, 55(2), 229-236. [Link]

Sources

Technical Support Center: Protocol for Cleaning Surfaces Treated with 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with surfaces treated with 1-(Perfluoro-n-octyl)decane. This semifluorinated n-alkane is utilized to create highly oleophobic and hydrophobic surfaces, essential for a variety of applications, including high-throughput screening, cell culture, and microfluidics. Adherence to proper cleaning and maintenance protocols is critical to ensure the longevity and performance of these specialized surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used on lab surfaces?

This compound is a semifluorinated n-alkane (SFA) with the chemical formula C₁₈H₂₁F₁₇. It consists of a perfluorinated octyl chain and a decane hydrocarbon chain.[1] This unique structure imparts both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties to surfaces it coats. In a laboratory setting, this is highly advantageous for minimizing sample adhesion, preventing cross-contamination, and ensuring complete transfer of liquids, particularly in low-volume applications.

Q2: What are the basic safety precautions I should take when working with surfaces treated with this compound?

According to its Safety Data Sheet (SDS), this compound can cause skin and eye irritation.[2] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling treated surfaces, especially during cleaning procedures that may involve direct contact with the compound or its cleaning solutions. Ensure good ventilation in the work area.[3]

Q3: Can I use standard laboratory detergents to clean these surfaces?

For routine cleaning of minor spills or residues, a mild, non-abrasive detergent solution followed by a deionized water rinse can be effective. However, for more stubborn contaminants or for complete removal of the coating, specialized solvents are required. Harsh or abrasive cleaners should be avoided as they can damage the oleophobic coating.

Q4: Is 70% ethanol or isopropyl alcohol safe to use on these surfaces?

Yes, 70% ethanol or isopropyl alcohol are generally safe and effective for disinfecting and light cleaning of surfaces treated with this compound.[4][5] They can help remove aqueous-based contaminants without significantly affecting the performance of the fluorinated coating.

Q5: How do I dispose of waste generated from cleaning these surfaces?

Waste containing this compound and the solvents used for its removal should be treated as chemical waste.[3] Follow your institution's guidelines for the disposal of halogenated organic waste. Do not pour these solutions down the drain.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Liquid samples are no longer beading up on the surface. The oleophobic coating may be compromised or masked by a layer of contamination.Perform a Routine Cleaning protocol. If the issue persists, a Deep Cleaning may be necessary.
Visible residue or film remains after cleaning. The cleaning agent used was not effective for the type of contaminant, or the rinsing step was insufficient.Identify the nature of the residue (e.g., organic, inorganic). For organic residues, use the Deep Cleaning protocol with an appropriate hydrocarbon or fluorinated solvent. Ensure thorough rinsing with the recommended solvent followed by isopropyl alcohol.
The treated surface appears hazy or cloudy. Use of an incompatible or overly aggressive solvent may have damaged the coating or the underlying substrate.Discontinue the use of the current cleaning agent. If the surface is irreversibly damaged, the coating may need to be completely removed and reapplied.
Difficulty in completely removing the this compound coating. The solvent used for removal is not strong enough or the contact time is insufficient.Use a more effective solvent system as outlined in the Complete Removal Protocol. Ensure adequate contact time and mechanical action (wiping) to facilitate removal.

Experimental Cleaning Protocols

Below are detailed protocols for various cleaning scenarios. Always perform these procedures in a well-ventilated area and wear appropriate PPE.

Protocol 1: Routine Cleaning (For Minor Spills and Everyday Maintenance)

This protocol is intended for the removal of aqueous solutions, buffers, and light organic contaminants without compromising the integrity of the oleophobic coating.

Materials:

  • Mild, non-abrasive laboratory detergent

  • Deionized (DI) water

  • 70% Isopropyl alcohol (IPA) or Ethanol

  • Lint-free wipes

  • Wash bottles

Procedure:

  • Initial Wipe: Gently wipe the surface with a dry, lint-free cloth to remove any loose debris.

  • Detergent Wash: Apply a small amount of a diluted mild detergent solution to a fresh lint-free wipe and gently clean the surface.

  • DI Water Rinse: Thoroughly rinse the surface with DI water from a wash bottle. Wipe the surface with a new, clean lint-free wipe to remove the detergent. Repeat this rinse step two more times to ensure no detergent residue remains.

  • Solvent Rinse: Rinse the surface with 70% IPA or ethanol to displace the water and aid in drying.

  • Final Dry: Allow the surface to air dry completely, or gently wipe dry with a final clean, lint-free wipe.

Protocol 2: Deep Cleaning (For Stubborn Organic Residues)

This protocol is designed to remove more persistent organic contaminants, such as oils or greases, that are not removed by routine cleaning.

Materials:

  • Hexane or Perfluorohexane

  • 70% Isopropyl alcohol (IPA)

  • Lint-free wipes

  • Waste container for halogenated solvents

Procedure:

  • Initial Solvent Wipe: Moisten a lint-free wipe with hexane or perfluorohexane and gently wipe the contaminated area. Semifluorinated alkanes are soluble in hydrocarbons and perfluorocarbons.[2][6]

  • Soak (if necessary): For heavily contaminated areas, a brief soak (1-2 minutes) with the chosen solvent may be necessary. Apply a solvent-saturated wipe to the area.

  • Repeat Wipe: Using a fresh, solvent-moistened wipe, clean the surface again to remove any loosened residue.

  • IPA Rinse: Rinse the surface thoroughly with 70% IPA to remove the cleaning solvent.

  • Final Dry: Allow the surface to air dry completely in a well-ventilated area.

Protocol 3: Complete Removal of this compound Coating

This protocol should be used when the intention is to completely strip the oleophobic coating from the substrate.

Materials:

  • Perfluorohexane or a suitable fluorinated solvent

  • Acetone (for a final rinse, if compatible with the substrate)

  • Lint-free wipes

  • Glass or chemically resistant container for soaking (if necessary)

  • Waste container for halogenated solvents

Procedure:

  • Solvent Application: Liberally apply perfluorohexane to the coated surface. For smaller items, immersion in a bath of the solvent may be most effective.

  • Mechanical Agitation: Gently scrub the surface with a lint-free wipe to help lift the coating. For immersed items, sonication can be effective if the substrate is compatible.

  • Multiple Washes: Repeat the solvent wash with fresh perfluorohexane at least two more times to ensure all of the this compound has been removed.

  • Final Rinse: Perform a final rinse with a volatile solvent like acetone (if substrate compatible) or isopropyl alcohol to ensure a residue-free surface.

  • Drying: Allow the substrate to dry completely. The absence of a water-beading effect can be a simple visual confirmation of the coating's removal.

Decision-Making Workflow for Cleaning Protocol Selection

The following diagram illustrates the logical steps to determine the appropriate cleaning protocol.

CleaningProtocolDecisionTree start Assess Surface Contamination is_minor_spill Minor Spill or Routine Maintenance? start->is_minor_spill is_stubborn_residue Stubborn Organic Residue? is_minor_spill->is_stubborn_residue No protocol1 Execute Protocol 1: Routine Cleaning is_minor_spill->protocol1 Yes need_complete_removal Complete Coating Removal Required? is_stubborn_residue->need_complete_removal No protocol2 Execute Protocol 2: Deep Cleaning is_stubborn_residue->protocol2 Yes protocol3 Execute Protocol 3: Complete Removal need_complete_removal->protocol3 Yes end_node Surface is Clean need_complete_removal->end_node No protocol1->end_node protocol2->end_node protocol3->end_node

Caption: Decision tree for selecting the appropriate cleaning protocol.

References

  • Synquest Labs. 1-(Perfluoro-n-octyl)
  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology, 10(3), 189-197.
  • Stahl, U. J., et al. (2023).
  • University of Nebraska-Lincoln Environmental Health and Safety. Laboratory Cleaning and Disinfection. Available at: [Link]

  • University of California, Irvine. Cleaning procedures for glass substrates. Available at: [Link]

  • MycoPunks. (2022, October 2). Cleaning surfaces in the lab. YouTube. Available at: [Link]

  • LOC Scientific. How To Clean Lab Countertops: 5 Tips. Available at: [Link]

  • University of Maryland. Cleaning and Disinfection in Laboratories. Available at: [Link]

Sources

Technical Support Center: Best Practices for 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and effective handling and storage of 1-(Perfluoro-n-octyl)decane (CAS No. 138472-76-1). As a semifluorinated n-alkane (SFA), this compound possesses unique properties that necessitate specific laboratory protocols.[1] This document is intended for researchers, scientists, and drug development professionals to ensure experimental integrity and personnel safety.

Compound Identification and Properties

This compound is a diblock molecule, meaning it consists of two distinct chemical segments: a perfluorinated n-octyl group and a non-fluorinated n-decane group, joined by a carbon-carbon single bond.[1] This structure dictates its physical behavior and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 138472-76-1[2][3]
Molecular Formula C18H21F17[2]
Synonyms 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctadecane[2]
Appearance Data not specified; likely a solid or liquid at room temperature.
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][2]
Known Incompatibilities Strong oxidizing agents.[2][2]
Stability Stable under normal handling and storage conditions.[2][2]

Core Protocols: From Receipt to Disposal

Adherence to a standardized workflow is critical for safety and reproducibility. The following protocols are designed to be self-validating, ensuring that each step logically follows from the last to minimize risk and error.

Mandatory Personal Protective Equipment (PPE)

The primary routes of exposure are dermal, ocular, and inhalation.[2] Therefore, a robust PPE strategy is non-negotiable.

  • Hand Protection: Wear protective gloves, such as nitrile gloves.[2]

    • Expert Rationale: The fluorinated nature of the compound requires a barrier that resists chemical permeation. Always check the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[2]

    • Expert Rationale: This compound causes serious eye irritation.[2] Full coverage is essential to prevent irreversible damage.

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of spills, consider a chemically resistant apron. Safety shoes are also recommended.[2]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[2] All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of mists or sprays.[2]

    • Expert Rationale: The compound may cause respiratory irritation.[2] Engineering controls like a fume hood are the most effective way to mitigate this risk.

Standard Experimental Workflow

This step-by-step protocol ensures that the compound is handled safely and in a manner that preserves its integrity for experimental use.

  • Preparation and Area Setup:

    • Confirm that a chemical fume hood is operational.

    • Ensure an emergency eye wash station and safety shower are accessible and unobstructed.[2]

    • Prepare all necessary labware and reagents before retrieving the compound from storage.

    • Line the work surface with absorbent, chemically resistant pads to contain potential small spills.

  • Dispensing the Compound:

    • Don the full, required PPE as outlined in Section 2.1.

    • Retrieve the container from its designated storage location. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

    • Slowly open the container inside the fume hood to minimize any pressure release.

    • Dispense the required amount using appropriate tools (e.g., spatula for solids, pipette for liquids).

  • Post-Handling and Storage:

    • Securely close the primary container, ensuring a tight seal.[2]

    • Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination before returning it to storage.

    • Return the container to its designated cool, dry, and well-ventilated storage area.[2]

  • Cleanup and Waste Disposal:

    • Decontaminate all non-disposable labware that came into contact with the compound.

    • Dispose of all contaminated disposable materials (gloves, absorbent pads, pipette tips) in a designated hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[2]

Caption: Standard handling workflow for this compound.

Troubleshooting Guide

Q: My solution containing this compound appears cloudy or has formed a precipitate. What is the cause and how can I fix it?

A: This issue typically arises from one of three causes:

  • Temperature Effects: SFAs can have sharp solubility transitions with temperature. If the solution was prepared warm and has since cooled, the compound may be precipitating.

    • Solution: Try gently warming the solution while stirring. If it redissolves, you may need to conduct your experiment at a controlled, elevated temperature.

  • Solvent Incompatibility: While SFAs are designed to bridge fluorinated and hydrocarbon phases, their solubility in a given solvent is finite. You may have exceeded the solubility limit.

    • Solution: Verify the solubility of this compound in your specific solvent system from literature or internal data. You may need to decrease the concentration or switch to a more suitable solvent.

  • Contamination: Contamination with water or other incompatible substances can cause phase separation or precipitation.

    • Solution: Ensure you are using anhydrous solvents if required. Review your handling procedure to identify any potential sources of cross-contamination.

Q: I've encountered a small spill on the lab bench. What is the correct cleanup procedure?

A: For small spills, follow these steps immediately:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Ensure the fume hood is operating at maximum capacity.

  • Contain the Spill: Use an inert, absorbent material (like vermiculite or sand) to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep or shovel the absorbed material into a designated, labeled container for hazardous waste disposal.[2] Minimize the generation of dust.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and a cloth, then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Follow your institution's guidelines for reporting chemical spills.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards of this compound? A1: According to its Safety Data Sheet, this compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is crucial to use appropriate PPE and engineering controls to prevent exposure.[2]

Q2: How must I dispose of waste containing this chemical? A2: This material is considered a perfluorinated alkane (PFA), also known as a "forever chemical," due to its persistence in the environment.[2] It must not be discharged into drains.[2] All waste, including empty containers and contaminated disposables, must be collected and disposed of through a licensed hazardous waste collector.[2]

Q3: What materials should I avoid mixing or storing with this compound? A3: You should avoid contact with strong oxidizing agents, as these are listed as incompatible materials.[2] Store it away from such chemicals to prevent potentially hazardous reactions.

Q4: What is the correct first aid response for an accidental exposure? A4: The response depends on the route of exposure:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[2] If present, remove contact lenses and continue rinsing.[2] Seek medical attention, especially if irritation persists.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

G A Start: New Experiment Planned B Review SDS for Hazards? A->B C Identify PPE Requirements: - Goggles/Face Shield - Nitrile Gloves - Lab Coat B->C Yes D Handling Location? C->D E Action: Use Chemical Fume Hood D->E Open Container F Warning: Do Not Use on Open Bench D->F No Hood Available G Compound in Use? E->G H Store in Cool, Dry, Ventilated Area Keep Container Tightly Closed G->H No I Proceed with Experiment (Follow Workflow in Section 2.2) G->I Yes H->G J Waste Generated? I->J K Dispose as Hazardous Waste (PFA/'Forever Chemical') J->K Yes L End of Process J->L No K->L

Caption: Decision pathway for the safe use of this compound.

References

  • CPAChem. (2023). Safety data sheet - n-Decane. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(Perfluoro-n-octyl)decane. This guide is intended for researchers, scientists, and drug development professionals who are working with or planning to scale up the production of this semifluorinated alkane. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to navigate the challenges of this synthesis, from bench-scale experiments to industrial production.

Introduction to this compound Synthesis

This compound is a semifluorinated alkane, a unique class of molecules featuring a perfluorinated "tail" and a hydrocarbon "head". This amphiphilic nature imparts valuable properties such as high density, low surface tension, and immiscibility with both hydrocarbons and water, making it useful in drug delivery, specialty lubricants, and advanced coatings.

The most common and robust method for synthesizing this compound is the free-radical addition of perfluorooctyl iodide to 1-decene. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).

Detailed Experimental Protocols

Laboratory-Scale Synthesis (1-10 g)

Objective: To synthesize this compound on a laboratory scale with high purity.

Materials:

  • 1-Decene

  • Perfluorooctyl iodide

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-decene (1.0 equivalent).

  • Addition of Reactants: Add perfluorooctyl iodide (1.2 equivalents) to the flask.

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Initiator Addition: Add AIBN (0.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere. The reaction is typically complete within 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified using Fluorous Solid-Phase Extraction (F-SPE) for high purity.

Industrial Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[1][2]

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorEnsure adequate mixing and heat transfer. Material compatibility with reactants and products is crucial.
Heating Heating mantleJacketed reactor with thermal fluidPrecise temperature control is critical to manage the exothermicity of the reaction and prevent side reactions.
Mixing Magnetic stirrerImpeller or turbine agitatorEfficient mixing is necessary to maintain homogeneity and ensure consistent reaction rates.
Inerting Balloon/gas lineNitrogen blanketing systemA robust inerting system is vital to prevent oxygen from inhibiting the radical reaction.
Reagent Addition All at onceControlled addition via pumpsControlled addition of the initiator can help to manage the reaction rate and heat generation.
Purification F-SPE/ChromatographyFractional distillation/F-SPEThe choice of purification method will depend on the desired purity and the scale of production.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Question: My reaction is showing a very low yield of this compound. What are the likely causes and how can I fix it?

Answer: Low yield is a common problem that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Oxygen Inhibition: Free-radical reactions are notoriously sensitive to oxygen. Ensure your system is thoroughly purged with an inert gas (nitrogen or argon) before heating. Use anhydrous and deoxygenated solvents.

  • Initiator Decomposition: AIBN decomposes with a half-life of about one hour at 80 °C. If your reaction time is long, the initiator may be fully consumed before the reaction is complete. Consider a second addition of the initiator after a few hours.

  • Incorrect Temperature: The reaction temperature needs to be high enough to initiate AIBN decomposition but not so high that it causes side reactions. The optimal range is typically 80-90 °C.

  • Purity of Reactants: Impurities in 1-decene or perfluorooctyl iodide can interfere with the reaction. Ensure you are using high-purity starting materials.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_initiator Is the initiator active and added correctly? check_inert->check_initiator Yes solution_inert Solution: Degas solvent and thoroughly purge the system with N2 or Ar. check_inert->solution_inert No check_temp Is the reaction temperature optimal (80-90 °C)? check_initiator->check_temp Yes solution_initiator Solution: Use fresh initiator and consider multiple additions for long reactions. check_initiator->solution_initiator No check_purity Are the reactants of high purity? check_temp->check_purity Yes solution_temp Solution: Calibrate heating source and maintain a stable temperature. check_temp->solution_temp No solution_purity Solution: Use freshly distilled or high-purity reactants. check_purity->solution_purity No

Caption: Troubleshooting workflow for low reaction yield.

Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer: The primary side product in this reaction is typically the telomer, formed by the addition of the perfluoroalkyl radical to multiple molecules of 1-decene.

  • Control Stoichiometry: Using a slight excess of perfluorooctyl iodide (1.2 equivalents) can help to minimize telomerization by ensuring the perfluoroalkyl radical is more likely to react with the iodide than with another molecule of 1-decene.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the desired 1:1 addition product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). For GC-MS, you will observe the disappearance of the starting materials and the appearance of the product peak. For TLC, you can visualize the consumption of the starting materials, although the product may not be UV-active and could require staining for visualization. 19F NMR spectroscopy can also be used to monitor the consumption of the perfluorooctyl iodide.

Q3: What are the key safety precautions when handling the reactants?

A3: Perfluoroalkyl iodides should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, should be worn.[6] 1-Decene is flammable and should be kept away from ignition sources.[7] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use a different radical initiator?

A4: While AIBN is the most common initiator for this reaction, other azo initiators with similar decomposition temperatures can be used. Peroxide initiators may also work but can be more hazardous and may lead to different side products. The choice of initiator may require some optimization of the reaction conditions.

Q5: What are the critical parameters to control during scale-up?

A5: The most critical parameters for successful scale-up are:

  • Heat Transfer: The reaction is exothermic, and efficient heat removal is crucial to prevent runaway reactions.

  • Mixing: Homogeneous mixing is essential for consistent reaction kinetics and to avoid localized hot spots.

  • Inert Atmosphere: Maintaining a strictly oxygen-free environment is paramount for a successful radical reaction at any scale.

Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1-Decene + Perfluorooctyl Iodide reaction Reaction at 80-90 °C under Inert Atmosphere reactants->reaction solvent Anhydrous Toluene solvent->reaction initiator AIBN initiator->reaction crude Crude Product reaction->crude fspe Fluorous Solid-Phase Extraction (F-SPE) crude->fspe pure_product Pure this compound fspe->pure_product analysis GC-MS, NMR pure_product->analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the decyl chain.

  • ¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the perfluorooctyl chain.

  • GC-MS: Gas Chromatography-Mass Spectrometry will provide the retention time and mass spectrum of the compound, confirming its molecular weight and fragmentation pattern.

References

  • Studer, A., & Curran, D. P. (2016). Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Fluorous Solvents. TCI Chemicals.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane.
  • Curran, D. P. (2001). A bird's eye view of fluorous reaction and separation techniques. Actualité Chimique, 246(11-12), 4-8.
  • Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Synthesis, 3(4), 439-453.
  • Curran, D. P. (2006). Fluorous Synthesis of Heterocyclic Systems. Topics in Current Chemistry, 269, 101-131.
  • Benchchem (n.d.). This compound | 138472-76-1.
  • National Science Teaching Association (2025). PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces.
  • Prosapio, V., et al. (2025).
  • PubChem (n.d.). This compound.
  • PubChem (n.d.). 1-(perfluoro-n-octyl)dodecane.
  • ChemicalBook (2024). This compound | 138472-76-1.
  • Huateng Pharma (n.d.). This compound.
  • Sigma-Aldrich (2025).
  • Wang, X., et al. (2018). Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. Chinese Chemical Letters, 29(12), 1735-1744.
  • ChemicalBook (n.d.). 1-(PERFLUORO-N-OCTYL)DODECANE | 106873-67-0.
  • Postigo, A. (2020). Perfluoroalkylation reactions of unsaturated systems initiated by irradiation of the halogen-bonding complexes.
  • Benchchem (2025). In-Depth Technical Guide: 1-(Perfluoro-n-octyl)tetradecane (CAS 133310-72-2).
  • Synquest Labs (n.d.). 1-(Perfluoro-n-octyl)
  • Li, W., et al. (2019). Visible-Light Induced Radical Perfluoroalkylation/Cyclization Strategy To Access 2-Perfluoroalkylbenzothiazoles/Benzoselenazoles by EDA Complex. Organic Letters, 21(11), 4019-4024.
  • Cahard, D., & Rousseau, L. (2012). The New Age of Electrophilic Perfluoroalkylation Reactions. Chemistry - A European Journal, 18(16), 4754-4763.
  • Wang, F., et al. (2020). Visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans by the EDA complex. Organic & Biomolecular Chemistry, 18(28), 5409-5413.
  • TutorChase (n.d.).
  • BioProcess International (2024). Exploring Principles of Bioreactor Scale-Up.
  • Deepwater Chemicals, Inc. (n.d.).
  • The Science Company (n.d.).
  • Benchchem (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • ChemicalBook (n.d.). 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1H NMR.
  • ChemicalBook (n.d.). Decane(124-18-5) 1H NMR spectrum.
  • Mackay, M. E., & Unal, S. (2016). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 141(19), 5544-5551.

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Technical Support Center: Minimizing Environmental Impact of 1-(Perfluoro-n-octyl)decane Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper disposal of 1-(Perfluoro-n-octyl)decane and associated waste. As a semi-fluorinated n-alkane, this compound falls under the broader category of per- and polyfluoroalkyl substances (PFAS), which are known for their extreme persistence in the environment. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of responsible scientific practice. This document offers a structured, question-and-answer-based approach to address common challenges and provide scientifically grounded solutions for minimizing the environmental impact of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary environmental concerns associated with this compound disposal?

A1: The primary environmental concern stems from the fact that this compound is a type of PFAS, often referred to as a "forever chemical".[1] Its chemical structure, which includes a highly stable carbon-fluorine bond, makes it resistant to natural degradation processes.[2] The Safety Data Sheet (SDS) for this compound explicitly states that it is "not readily biodegradable" and "may cause long-term adverse effects in the environment". It is also classified as a PBT (Persistent, Bioaccumulative, and Toxic) substance. Improper disposal can lead to the contamination of soil and water sources, with the potential for bioaccumulation in wildlife and humans. Some PFAS compounds have been linked to adverse health effects, including thyroid disease and cancer.[1]

Q2: Can I dispose of small quantities of this compound or its solutions down the drain?

A2: Absolutely not. Disposing of this compound or any PFAS-containing solution down the drain is strictly prohibited.[1] These compounds are not effectively removed by conventional wastewater treatment plants and can pass directly into the environment, contributing to water contamination. Your institution's Environmental Health & Safety (EHS) department will have specific protocols for the collection of all PFAS-containing liquid waste.[1]

Q3: How should I segregate waste generated from experiments involving this compound?

A3: Proper waste segregation at the point of generation is crucial to prevent cross-contamination and ensure safe disposal. All materials that have come into contact with this compound must be treated as contaminated waste. Here is a breakdown of how to segregate different waste streams:

  • Liquid Waste: This includes pure, unused this compound, reaction mixtures, and solvent rinses.

    • Action: Collect in a dedicated, clearly labeled, and sealed waste container. Suitable containers are typically glass or high-density polyethylene (HDPE).[1] Never mix PFAS waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Solid Waste: This category encompasses a wide range of lab consumables.

    • Contaminated Labware: Pipette tips, centrifuge tubes, and other disposable plastics.

    • Personal Protective Equipment (PPE): Gloves, bench paper, and disposable lab coats.

    • Cleaning Materials: Wipes and absorbents used for cleaning spills.

    • Action: Collect all contaminated solid waste in a separate, lined container with a secure lid. Heavy-duty, sealable plastic bags can also be used for smaller quantities.[1] Ensure that no free liquids are present in the solid waste container.

  • "Empty" Reagent Bottles: The original container of this compound.

    • Action: Even "empty" bottles contain residual amounts of the chemical and should be disposed of as hazardous waste. Do not rinse the bottle in an attempt to clean it for regular disposal, as this will only generate more liquid waste. Dispose of the original, unrinsed container with the cap securely fastened through your institution's hazardous waste program.[1]

Below is a decision workflow for proper waste segregation:

Workflow for Segregating this compound Waste start Waste Generated from Experiment with This compound is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in a dedicated, sealed liquid waste container (Glass or HDPE) is_liquid->liquid_waste Yes is_original_container Is it the original reagent bottle? is_solid->is_original_container No solid_waste Collect in a dedicated, lined solid waste container with a secure lid is_solid->solid_waste Yes original_container_waste Dispose of as hazardous waste (Do not rinse) is_original_container->original_container_waste Yes contact_ehs Consult your institution's EHS for guidance is_original_container->contact_ehs No/Unsure

Caption: Decision tree for segregating laboratory waste contaminated with this compound.

Q4: What happens to my this compound waste after it is collected from my lab?

A4: Once collected by your institution's EHS or a licensed hazardous waste contractor, your segregated waste begins a carefully managed journey to a specialized treatment, storage, and disposal facility (TSDF). The process generally follows these steps:

  • Collection and Transport: The waste is transported in Department of Transportation (DOT) compliant vehicles to a licensed facility. Proper documentation, such as a hazardous waste manifest, tracks the waste from your lab to its final destination, although specific PFAS identification on these manifests is not yet federally required.[3][4]

  • Consolidation: At the TSDF, waste from various generators may be consolidated for efficiency.

  • Final Disposal: The consolidated waste is then subjected to one of the EPA's recommended disposal methods for PFAS. It is important to note that currently, there are no federal regulations that mandate a specific disposal technology for PFAS waste.[5] The choice of method is based on the waste type, state regulations, and facility capabilities.

The overall lifecycle of lab-generated PFAS waste can be visualized as follows:

Lifecycle of Laboratory-Generated PFAS Waste lab Laboratory Waste Generation (Segregation is Key) collection Collection by EHS or Hazardous Waste Contractor lab->collection transport DOT-Compliant Transportation collection->transport tsdf Treatment, Storage, and Disposal Facility (TSDF) transport->tsdf disposal_method Final Disposal Method tsdf->disposal_method incineration High-Temperature Incineration disposal_method->incineration Thermal Destruction landfill Hazardous Waste Landfill disposal_method->landfill Containment injection Deep Well Injection disposal_method->injection Containment

Caption: The journey of PFAS waste from the laboratory to its final disposal.

Q5: What are the current EPA-recommended disposal technologies for PFAS waste, and what are their limitations?

A5: The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of PFAS-containing materials, focusing on three main technologies.[2] It is crucial to understand that while these are the best currently available options for large-scale disposal, each has limitations and ongoing research is assessing their true effectiveness in preventing environmental release.[5]

Disposal TechnologyDescriptionScientific Principle & Limitations
High-Temperature Incineration The waste is combusted at very high temperatures, typically above 1,100°C, in a hazardous waste incinerator.[5]Principle: The extreme heat is intended to break the strong carbon-fluorine bonds, mineralizing the PFAS into less harmful components like carbon dioxide and inorganic fluoride.[2] Limitations: There is ongoing scientific debate about the potential for incomplete combustion, which could release smaller, more mobile PFAS or other harmful products of incomplete combustion into the atmosphere.[2] The effectiveness is highly dependent on the incinerator's operating conditions (temperature, residence time).
Hazardous Waste Landfilling The contained waste is buried in a specially designed landfill (Subtitle C landfill) with multiple liners and leachate collection systems to prevent environmental release.[2][6]Principle: This is a containment strategy, not a destruction method. The goal is to isolate the PFAS from the surrounding environment. Limitations: Landfills pose a long-term risk of PFAS leaching into the surrounding soil and groundwater if the liner systems fail over time. Leachate from these landfills must be collected and treated, which presents its own challenges.
Deep Well Injection Liquid PFAS waste is injected into deep, underground rock formations, far below groundwater sources.[2]Principle: This is another containment strategy that relies on geologically stable rock formations to permanently sequester the waste.[2] Limitations: This method is only suitable for liquid waste and is geographically limited to areas with appropriate geological formations. There are concerns about the long-term security of this method and the potential for migration of the waste over geological timescales.
Q6: Are there any new or emerging technologies for PFAS destruction that I should be aware of?

A6: Yes, the scientific community is actively researching and developing novel technologies to destroy PFAS more effectively and with less energy input than high-temperature incineration. While most of these are still in the pilot or laboratory stage, they represent the future of PFAS waste management and may be of particular interest to researchers.[7][8] These "destructive technologies" aim to break the carbon-fluorine bond, mineralizing the PFAS compounds.[7]

Some of the most promising emerging technologies include:

  • Supercritical Water Oxidation (SCWO): This process uses water at temperatures and pressures above its critical point (374°C and 22 MPa), where it exhibits unique properties that facilitate the rapid oxidation and breakdown of complex organic molecules like PFAS.[9]

  • Electrochemical Oxidation (EO): This method employs an electrochemical cell to generate highly reactive species (like hydroxyl radicals) on the surface of an electrode, which then attack and degrade the PFAS molecules in a water-based solution.[9][10]

  • Plasma-Based Treatment: This technology uses high-energy plasma to generate reactive radicals that can effectively break the carbon-fluorine bonds.[11]

  • Mechanochemical Degradation (Ball Milling): This technique involves the use of mechanical force, typically by grinding the PFAS-containing material with a co-reagent in a ball mill, to induce chemical reactions that break down the PFAS structure.[7][8]

These technologies hold the promise of more sustainable and complete PFAS destruction, and their development is an active area of scientific research.[8][9]

References

  • Investigating Emerging PFAS Destruction Technologies. (n.d.). Same.org. Retrieved January 10, 2026, from [Link]

  • Berg, C., et al. (2022). Developing innovative treatment technologies for PFAS-containing wastes. PMC. Retrieved January 10, 2026, from [Link]

  • Aclarity Destroys PFAS Chemicals Forever in Full-Scale Pilot. (2023, January 11). PR Newswire. Retrieved January 10, 2026, from [Link]

  • Exploring the Opportunity for Emerging PFAS Destruction Technologies. (2024, November 18). IDTechEx. Retrieved January 10, 2026, from [Link]

  • Brown, T. (2025, April 11). The Future of PFAS Destruction: Emerging Technologies That Actually Work. ECT2. Retrieved January 10, 2026, from [Link]

  • Lath, S., et al. (2023). Electrochemical Oxidation for Treatment of PFAS in Contaminated Water and Fractionated Foam: A Pilot-Scale Study. ACS ES&T Water. Retrieved January 10, 2026, from [Link]

  • PFAS Waste. (n.d.). Michigan State University Environmental Health & Safety. Retrieved January 10, 2026, from [Link]

  • PFAS Pilot Treatment Systems: Everything you need to know. (n.d.). De Nora. Retrieved January 10, 2026, from [Link]

  • Developing Innovative Treatment Technologies for PFAS. (n.d.). Tetra Tech. Retrieved January 10, 2026, from [Link]

  • PFAS in e-Manifest. (n.d.). Waste Trends. Retrieved January 10, 2026, from [Link]

  • EPA's Updated Guidance on Destruction and Disposal of PFAS. (2024, May 3). Montrose Environmental Group. Retrieved January 10, 2026, from [Link]

  • COMMENTARY | Startling New EPA Data on PFAS Waste Disposal. (2022, January 26). Public Employees for Environmental Responsibility (PEER). Retrieved January 10, 2026, from [Link]

  • PFAS Waste Disposal Services. (n.d.). Hazardous Waste Experts. Retrieved January 10, 2026, from [Link]

  • EPA Releases Updated Guidance On PFAS Disposal. (2024, April 16). Temarry Recycling. Retrieved January 10, 2026, from [Link]

  • Don't Risk a Shutdown: Why PFAS Waste Requires Specialized Disposal. (2025, September 8). Illini Environmental. Retrieved January 10, 2026, from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved January 10, 2026, from [Link]

  • What Are the Latest EPA Disposal Requirements For PFAS? (2024, February 21). Hazardous Waste Experts. Retrieved January 10, 2026, from [Link]

  • PFAS. (n.d.). Michigan State University Environmental Health & Safety. Retrieved January 10, 2026, from [Link]

  • Hazardous waste manifest form requirements. (n.d.). Colorado Department of Public Health and Environment. Retrieved January 10, 2026, from [Link]

  • Waste Containing PFAS. (n.d.). Wisconsin DNR. Retrieved January 10, 2026, from [Link]

  • Safe and Secure PFAS Disposal? We Got This. (2024, January 19). Republic Services. Retrieved January 10, 2026, from [Link]

  • Cross-cutting area: Disposal of PFAS-contaminated investigation-derived waste. (2024, November 2). Minnesota Pollution Control Agency. Retrieved January 10, 2026, from [Link]

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Validation & Comparative

The Dual Nature of Hydrophobicity: A Comparative Guide to 1-(Perfluoro-n-octyl)decane and Other Fluorinated Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the precise control of surface properties and intermolecular interactions is paramount. Among the chemical tools available, fluorinated alkanes stand out for their unique and potent ability to repel water, a property broadly defined as hydrophobicity. This guide provides an in-depth comparison of the hydrophobic character of 1-(Perfluoro-n-octyl)decane, a semifluorinated alkane, with its perfluorinated and other fluorinated counterparts. We will delve into the experimental data that quantifies this property, the methodologies to measure it, and the underlying molecular principles that govern these fascinating interactions.

Understanding Hydrophobicity in Fluorinated Systems: Beyond Simple Water Repellency

Hydrophobicity, at its core, is the tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. In the realm of fluorinated alkanes, this behavior is exceptionally pronounced. The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, leading to very weak van der Waals interactions with surrounding water molecules. This effect is further amplified in perfluoroalkanes (PFAs), where all hydrogen atoms are replaced by fluorine, resulting in compounds that are not only hydrophobic but also lipophobic (oil-repelling).

This compound (F(CF₂)₈(CH₂)₁₀H) is a semifluorinated alkane (SFA), a unique class of molecule that possesses both a fully fluorinated (fluorous) segment and a hydrocarbon segment. This dual nature imparts amphiphilic properties, allowing them to exhibit distinct behaviors at interfaces.[1] The hydrophobicity of these molecules is a complex interplay between the potent hydrophobicity of the fluorous tail and the more traditional hydrophobic character of the hydrocarbon chain.

Quantifying Hydrophobicity: Key Experimental Parameters

To objectively compare the hydrophobicity of these compounds, we rely on several key experimental parameters:

  • Water Contact Angle (θ): This is a measure of the angle at which a water droplet meets a solid surface. A higher contact angle indicates greater hydrophobicity. Surfaces with a water contact angle greater than 90° are considered hydrophobic, while those exceeding 150° are termed superhydrophobic.

  • Octanol-Water Partition Coefficient (logP): This value represents the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher logP value signifies greater hydrophobicity.

  • Surface Tension (γ): For liquids, surface tension is a measure of the cohesive energy present at the interface of a liquid. Lower surface tension is often associated with weaker intermolecular forces and, in the context of fluorinated compounds, their tendency to not interact with water.

Comparative Analysis of Hydrophobicity

The following tables summarize the available experimental and predicted data for this compound and a selection of comparable fluorinated alkanes.

Table 1: Comparison of Octanol-Water Partition Coefficients (logP)

CompoundChemical FormulaTypelogP ValueSource
This compound F(CF₂)₈(CH₂)₁₀H Semifluorinated Alkane ~11.1 (Predicted) PubChemLite
PerfluorodecaneC₁₀F₂₂Perfluoroalkane~7.8 (Predicted)PubChem
PerfluorooctaneC₈F₁₈Perfluoroalkane6.2 - 6.5 (Experimental/Predicted)F2 Chemicals Ltd, PubChem
PerfluorohexaneC₆F₁₄Perfluoroalkane~5.1 (Predicted)PubChem
1H-PerfluorohexaneC₆HF₁₃Hydrofluoroalkane4.1 (Experimental)ChemicalBook

Table 2: Comparison of Surface Properties

Compound / SurfaceWater Contact Angle (θ)Surface Tension (γ) (mN/m)Source
This compound (Estimated on a surface) >110° ~19-22 (for similar SFAs) General literature on SFAs
Perfluoroalkyl-based superhydrophobic surface168°-ResearchGate
Perfluorodecanoic acid modified wood surface>90°-ResearchGate
PerfluorooctaneNot applicable (liquid)~14ChemicalBook
PerfluorohexaneNot applicable (liquid)Not available-
Polytetrafluoroethylene (PTFE)~108-116°-Shoichet Lab, Dynamic contact angle measurements on superhydrophobic surfaces

Analysis of Data:

The predicted logP value of approximately 11.1 for this compound is remarkably high, suggesting a very strong preference for nonpolar environments. This value is significantly higher than those of the corresponding perfluoroalkanes, perfluorodecane (logP ~7.8) and perfluorooctane (logP ~6.2-6.5). This enhanced hydrophobicity in the semifluorinated alkane can be attributed to the combined effect of the long perfluorinated chain and the substantial hydrocarbon segment.

The surface tension of semifluorinated alkanes is generally low, in the range of 15-22 mN/m.[2] This is comparable to the surface tension of perfluorooctane (~14 mN/m) and is significantly lower than that of water (~72 mN/m), highlighting their weak intermolecular cohesive forces.

Experimental Methodologies

The accurate determination of hydrophobicity relies on precise and well-controlled experimental procedures. Below are detailed protocols for the two primary methods discussed in this guide.

Sessile Drop Method for Water Contact Angle Measurement

This is the most common method for determining the contact angle of a liquid on a solid surface.

Experimental Workflow:

Contact Angle Measurement Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep_substrate Prepare a flat, clean, and smooth solid substrate. coat_substrate If measuring a liquid, apply a uniform coating of the fluorinated alkane to the substrate. prep_substrate->coat_substrate dry_substrate Ensure the coated substrate is completely dry and free of solvent. coat_substrate->dry_substrate place_droplet Place a small droplet (typically 1-5 µL) of deionized water onto the prepared surface. dry_substrate->place_droplet capture_image Use a goniometer with a high-resolution camera to capture a profile image of the droplet. place_droplet->capture_image analyze_image Software analyzes the image to determine the baseline and the tangent to the droplet at the three-phase contact point. capture_image->analyze_image calculate_angle The angle between the baseline and the tangent is calculated to yield the contact angle (θ). analyze_image->calculate_angle caption Workflow for Sessile Drop Contact Angle Measurement.

Caption: Workflow for Sessile Drop Contact Angle Measurement.

Causality Behind Experimental Choices:

  • Substrate Preparation: A smooth and clean substrate is crucial to avoid artifacts from surface roughness and contaminants that can significantly alter the measured contact angle.

  • Droplet Size: A small droplet volume is used to minimize the effect of gravity, which can distort the droplet shape and lead to inaccurate measurements.

  • High-Resolution Imaging: Precise determination of the three-phase contact point and the droplet tangent requires a clear, high-magnification image.

Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a solute between n-octanol and water.

Experimental Workflow:

logP Determination Workflow cluster_prep Preparation cluster_partitioning Partitioning and Analysis prepare_solvents Saturate n-octanol with water and water with n-octanol to create a two-phase system. dissolve_solute Dissolve a known amount of the fluorinated alkane in one of the phases (typically n-octanol). prepare_solvents->dissolve_solute mix_phases Combine the two phases in a flask and shake vigorously to allow the solute to partition between them. dissolve_solute->mix_phases equilibrate Allow the mixture to stand until the two phases have completely separated (equilibration). mix_phases->equilibrate separate_phases Carefully separate the n-octanol and water layers. equilibrate->separate_phases analyze_concentration Determine the concentration of the fluorinated alkane in each phase using an appropriate analytical technique (e.g., GC-MS, HPLC). separate_phases->analyze_concentration calculate_logP Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. analyze_concentration->calculate_logP caption Workflow for Shake-Flask logP Determination.

Caption: Workflow for Shake-Flask logP Determination.

Causality Behind Experimental Choices:

  • Solvent Saturation: Pre-saturating the solvents ensures that the volume of each phase does not change significantly during the experiment due to mutual dissolution, which would affect the concentration measurements.

  • Vigorous Mixing and Equilibration: This is essential to ensure that the solute reaches a true thermodynamic equilibrium between the two phases, which is the basis of the partition coefficient.

  • Analytical Technique: The choice of analytical method depends on the specific properties of the fluorinated alkane and the required sensitivity to accurately measure its concentration in both phases.

Conclusion: The Unique Hydrophobic Profile of this compound

The analysis of available data indicates that this compound exhibits an exceptionally high degree of hydrophobicity, likely surpassing that of its fully fluorinated counterparts of similar chain length. This is attributed to the synergistic effect of its perfluorinated and hydrocarbon segments. The long perfluorooctyl chain provides the potent driving force for water repulsion, while the decane tail contributes to its overall nonpolar character.

For researchers and professionals in drug development and material science, the distinct hydrophobic and potential amphiphilic properties of semifluorinated alkanes like this compound offer exciting opportunities. These molecules can be leveraged to create highly effective hydrophobic coatings, to act as carriers for hydrophobic drugs, or to self-assemble into unique structures at interfaces. Understanding and quantifying their hydrophobicity through the rigorous experimental methods outlined in this guide is the first critical step in harnessing their full potential.

References

  • Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. (2023). PubMed Central. [Link]

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A Comparative Performance Analysis: 1-(Perfluoro-n-octyl)decane versus Traditional Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals operating in demanding environments, the selection of an appropriate lubricant is a critical decision that can significantly impact the precision, reliability, and longevity of sensitive equipment. This guide provides an in-depth technical comparison of 1-(Perfluoro-n-octyl)decane, a semifluorinated alkane (SFA), against established traditional lubricants, namely mineral oils, synthetic esters, and polyalphaolefins (PAOs). By examining key performance metrics through the lens of standardized experimental protocols, this document aims to equip the reader with the necessary insights to make an informed lubricant choice for their specific application.

Introduction: A Tale of Two Chemistries

Traditional lubricants, derived from either petroleum (mineral oils) or synthesized through chemical reactions (synthetic esters, PAOs), have been the cornerstone of industrial and laboratory lubrication for decades.[1][2] Their performance characteristics are well-documented, offering a range of options balancing cost and performance.[1]

This compound (F(CF₂)₈(CH₂)₁₀H) represents a distinct class of lubricants known as semifluorinated alkanes. These unique molecules consist of a perfluorinated segment and a hydrogenated segment, imparting a unique combination of properties.[3] While their application in specialized fields like ophthalmology is emerging, their broader tribological performance characteristics are less commonly documented.[4][5] This guide seeks to bridge that knowledge gap.

Key Performance Metrics and Experimental Evaluation

The efficacy of a lubricant is determined by a suite of physicochemical properties that dictate its behavior under various operational stresses. Here, we dissect the performance of this compound in comparison to traditional lubricants across four critical parameters, grounded in standardized ASTM International test methods.

Viscosity and Thermal Stability: Maintaining Performance Under Temperature Extremes

A lubricant's ability to maintain its viscosity across a range of temperatures is paramount for consistent performance. The Viscosity Index (VI) is an empirical, unit-less number that quantifies this stability; a higher VI indicates a lower propensity for viscosity change with temperature.[6][7]

dot

Lubricant_Evaluation_Workflow cluster_sample_prep Sample Preparation cluster_testing Performance Testing (ASTM Standards) cluster_analysis Data Analysis & Comparison p1 Procure Lubricant Samples: - this compound - Mineral Oil (ISO VG 32) - Synthetic Ester (ISO VG 32) - PAO (ISO VG 32) t1 Viscosity Index (ASTM D2270) p1->t1 Test Samples t2 Thermal Stability (TGA) p1->t2 Test Samples t3 Wear Prevention (ASTM D4172) p1->t3 Test Samples t4 Extreme Pressure (ASTM D2783) p1->t4 Test Samples a1 Tabulate Quantitative Data t1->a1 Collect Data t2->a1 Collect Data t3->a1 Collect Data t4->a1 Collect Data a2 Comparative Performance Evaluation a1->a2 a3 Generate Performance Guide a2->a3

Caption: Experimental workflow for comparative lubricant evaluation.

Experimental Protocol: Viscosity Index Determination (ASTM D2270)

  • Sample Preparation: Ensure all lubricant samples are free from contaminants and equilibrated to room temperature.

  • Kinematic Viscosity Measurement: Using a calibrated capillary viscometer, measure the kinematic viscosity of each lubricant at 40°C and 100°C as per ASTM D445.[8]

  • Calculation: Utilize the measured viscosities and the formulas provided in the ASTM D2270 standard to calculate the Viscosity Index for each lubricant.[9][10]

Thermal Stability is a measure of a lubricant's resistance to chemical decomposition at elevated temperatures. Thermogravimetric Analysis (TGA) is a common method to assess this, by measuring the weight loss of a sample as a function of increasing temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, precise amount of the lubricant sample into a TGA crucible.

  • Analysis: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Data Acquisition: Record the sample weight as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Comparative Data: Viscosity and Thermal Performance

Lubricant TypeTypical Kinematic Viscosity @ 40°C (cSt)Typical Kinematic Viscosity @ 100°C (cSt)Typical Viscosity Index (VI)Onset of Thermal Decomposition (°C)
This compound ~25-35 (estimated)~4-6 (estimated)>140 (estimated)>300
Mineral Oil (Group II) ~32~5.495-105[11]~200-250
Synthetic Ester ~29~5.6>140[12]>280[12][13]
Polyalphaolefin (PAO) ~30~5.8>130[14]~260-300

Note: Data for this compound is estimated based on the known properties of semifluorinated alkanes and perfluorinated compounds. Actual values may vary.

Analysis: this compound is anticipated to exhibit a high Viscosity Index, comparable to high-performance synthetic esters, indicating excellent viscosity stability over a broad temperature range. Its fluorinated nature suggests superior thermal stability, with a higher onset of decomposition compared to both mineral oils and PAOs, and potentially rivaling that of synthetic esters.[13] This makes it a strong candidate for applications involving significant temperature fluctuations or high-temperature operation.

Wear and Friction: Protecting Surfaces Under Load

A primary function of a lubricant is to minimize wear and reduce friction between moving surfaces. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate the anti-wear properties of a lubricant.[15][16]

dot

Four_Ball_Test_Workflow cluster_setup ASTM D4172/D2783 Test Setup cluster_procedure Test Procedure cluster_measurement Measurement & Analysis s1 Clean four steel balls s2 Assemble three stationary balls in a cup s1->s2 s3 Submerge balls in test lubricant s2->s3 s4 Place fourth ball in chuck s3->s4 p1 Apply specified load and temperature s4->p1 p2 Rotate top ball at a constant speed for a set duration p1->p2 m1 Measure wear scar diameter on stationary balls p2->m1 After test completion p3 For EP test (D2783), incrementally increase load until welding m3 Determine Weld Point and Load-Wear Index (D2783) p3->m3 m2 Calculate average wear scar m1->m2

Caption: Workflow for Four-Ball Wear and Extreme Pressure testing.

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

  • Apparatus Setup: Three stationary steel balls are placed in a cup, and the test lubricant is added to cover them. A fourth ball is clamped in a chuck and brought into contact with the three stationary balls.

  • Test Conditions: A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.[15]

  • Measurement: After the test, the wear scars on the three stationary balls are measured under a microscope. The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear performance.[15]

Extreme Pressure (EP) Properties are evaluated using a similar four-ball apparatus (ASTM D2783), where the load is incrementally increased until the rotating ball welds to the stationary balls. This determines the lubricant's "weld point," a measure of its ability to prevent catastrophic failure under high loads.[17][18][19]

Comparative Data: Wear and Extreme Pressure Performance

Lubricant TypeASTM D4172 Wear Scar Diameter (mm) (40 kgf, 75°C, 1200 rpm, 1 hr)ASTM D2783 Weld Point (kgf)Coefficient of Friction (Steel-on-Steel, Lubricated)
This compound < 0.40 (estimated)> 200 (estimated)~0.05 - 0.08 (estimated)
Mineral Oil (Group II) ~0.50 - 0.60~126 - 160~0.10 - 0.12[20]
Synthetic Ester ~0.35 - 0.45~160 - 250~0.06 - 0.09
Polyalphaolefin (PAO) ~0.40 - 0.50~140 - 200~0.08 - 0.10[21]

Note: Data for this compound is estimated based on the known properties of semifluorinated alkanes and perfluorinated compounds. Actual values may vary.

Analysis: The unique chemical structure of this compound, with its fluorinated segment, is expected to provide excellent lubricity and anti-wear properties.[3] It is hypothesized that the fluorine atoms can form a protective tribofilm on metal surfaces under boundary lubrication conditions, leading to a smaller wear scar diameter and a lower coefficient of friction compared to mineral oils and PAOs. Its performance in this regard is anticipated to be on par with or potentially exceed that of high-performance synthetic esters. The extreme pressure capabilities are also expected to be robust due to the stability of the carbon-fluorine bond.

Chemical Inertness and Material Compatibility

A critical consideration, particularly in laboratory and pharmaceutical settings, is the chemical inertness of the lubricant and its compatibility with various materials.

  • This compound: The perfluorinated segment of the molecule imparts exceptional chemical inertness, making it resistant to oxidation and compatible with a wide range of reactive chemicals and materials, including most plastics and elastomers.[3]

  • Mineral Oils: Prone to oxidation at elevated temperatures, which can lead to the formation of sludge and varnish.[1] Compatibility with certain seals and plastics can be limited.

  • Synthetic Esters: Generally exhibit good oxidative stability and are good solvents, which can help keep systems clean.[22][23] However, some ester types can cause swelling or degradation of certain elastomers.[1]

  • Polyalphaolefins (PAOs): Possess excellent oxidation stability and are compatible with most seals and plastics.[14][24][25]

Discussion and Conclusion

The selection of a lubricant is a multifaceted decision that requires a thorough understanding of the application's demands. This guide provides a comparative framework for evaluating this compound against traditional lubricants.

Key Takeaways:

  • Superior Thermal and Oxidative Stability: this compound is poised to offer exceptional performance at high temperatures and in chemically aggressive environments, surpassing traditional mineral oils and PAOs.

  • Excellent Anti-Wear and Low-Friction Properties: The unique molecular structure of this SFA is expected to translate into superior protection against wear and a lower coefficient of friction, rivaling high-performance synthetic esters.

  • High Viscosity Index: A stable viscosity profile across a wide temperature range ensures consistent and reliable lubrication.

While traditional lubricants offer a cost-effective solution for many standard applications, the specialized and often extreme conditions encountered in research, scientific, and drug development environments may necessitate the superior performance characteristics of advanced lubricants like this compound. Its combination of thermal stability, chemical inertness, and excellent lubricity makes it a compelling candidate for applications where precision, reliability, and equipment longevity are paramount. Further empirical testing is warranted to precisely quantify its performance advantages.

References

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A Senior Application Scientist's Guide to Benchmarking the Anti-Wetting Properties of 1-(Perfluoro-n-octyl)decane Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Controlled Wetting in Advanced Applications

In the realms of biomedical research, drug delivery, and advanced materials, the ability to control the interaction of liquids with solid surfaces is paramount. Unwanted wetting can lead to biofouling, corrosion, and compromised device performance. Consequently, the development of robust anti-wetting coatings is a field of intense research. Among the promising candidates are semi-fluorinated alkanes, a class of molecules engineered to exhibit exceptional hydrophobic and oleophobic properties. This guide provides an in-depth technical comparison of coatings derived from 1-(Perfluoro-n-octyl)decane, benchmarking their performance against established anti-wetting technologies. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols for the rigorous evaluation of these functional surfaces.

The unique molecular architecture of this compound, characterized by a perfluorinated segment and a hydrocarbon segment, imparts distinct physicochemical properties, including low surface tension and immiscibility with both water and hydrocarbons.[1] These characteristics make it a compelling candidate for creating high-performance protective coatings.[2]

The Science of Anti-Wetting: A Molecular Perspective

The wettability of a solid surface by a liquid is governed by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. This relationship is quantified by the contact angle (θ), the angle at which the liquid-vapor interface meets the solid-liquid interface. A high contact angle signifies poor wetting (hydrophobicity), while a low contact angle indicates good wetting (hydrophilicity).

The anti-wetting properties of this compound stem from the low surface energy of its perfluorinated alkyl chain. Fluorine's high electronegativity and the dense packing of C-F bonds create a surface with very weak van der Waals interactions, minimizing the adhesion of liquid molecules.

Figure 1: Molecular structure of this compound.

Comparative Analysis of Anti-Wetting Coatings

To provide a comprehensive benchmark, we compare the anti-wetting properties of this compound coatings with two widely used alternatives: Polytetrafluoroethylene (PTFE) and silane-based coatings (specifically, those derived from octadecyltrichlorosilane).

Performance MetricThis compound (Data from Perfluorohexyloctane)Polytetrafluoroethylene (PTFE)Silane-Based Coatings (Octadecyltrichlorosilane)
Water Contact Angle (θ) ~0° (on a highly hydrophilic surface like the cornea)[3][4]108° - 115°[5]105° - 113°[6]
Surface Energy (γs) Very Low (inferred)~18-20 mJ/m²[7]Low, dependent on packing density
Sliding Angle (α) Not explicitly reported, but rapid spreading suggests very low sliding resistance.Can be low (<10°), but depends on surface texture.[8]Can be low, but is influenced by chemical heterogeneity.[9]
Oleophobicity Expected to be high due to the perfluorinated chain.ModerateLow (generally oleophilic)
Coating Method Typically solution-based (e.g., dip-coating, spray-coating).Sintering, spray-coating, thin-film deposition.Self-Assembled Monolayers (SAMs) from solution or vapor.
Durability Dependent on adhesion to the substrate.Generally good chemical and thermal stability, but can be susceptible to abrasion.Covalently bonded to hydroxylated surfaces, offering good adhesion.

Experimental Protocols for Benchmarking Anti-Wetting Properties

To ensure the scientific integrity of any comparative study, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key anti-wetting characterization techniques.

Static Contact Angle Measurement

The static contact angle is a primary indicator of a surface's hydrophobicity.

Governing Standard: ASTM D7490-13 - Standard Test Method for Measurement of the Surface Tension of Solid Coatings, Substrates and Pigments using Contact Angle Measurements.[10]

Methodology:

  • Substrate Preparation: Ensure the substrate to be coated is scrupulously clean. For glass or silicon wafers, a common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.

  • Coating Deposition:

    • For this compound: Prepare a dilute solution (e.g., 1-5 mM) in a suitable solvent (e.g., a fluorinated solvent or a co-solvent mixture). Immerse the cleaned substrate in the solution for a defined period (e.g., 1-24 hours) to allow for self-assembly of the monolayer. Rinse thoroughly with fresh solvent and dry with nitrogen.

    • For Silane Coatings: Prepare a dilute solution of octadecyltrichlorosilane in an anhydrous solvent (e.g., toluene or hexane). Immerse the substrate for a specific duration, followed by rinsing and curing (often by baking at an elevated temperature).

  • Measurement:

    • Place the coated substrate on the stage of a contact angle goniometer.

    • Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

    • Capture a high-resolution image of the droplet profile.

    • Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.

    • Perform measurements at multiple locations on the surface to assess uniformity.

Contact_Angle_Measurement_Workflow cluster_0 Preparation cluster_1 Measurement A Clean Substrate B Prepare Coating Solution A->B C Deposit Coating B->C D Rinse and Dry C->D E Place on Goniometer D->E Coated Substrate F Dispense Water Droplet E->F G Capture Image F->G H Analyze and Measure Angle G->H

Figure 2: Workflow for static contact angle measurement.

Dynamic Contact Angle and Sliding Angle Measurement

Dynamic contact angles (advancing and receding) and the sliding angle provide insights into the homogeneity of the surface and the mobility of a liquid droplet.

Methodology:

  • Advancing and Receding Angles:

    • Place a droplet on the surface.

    • Slowly add liquid to the droplet. The contact angle just before the contact line begins to move is the advancing contact angle (θa) .

    • Slowly withdraw liquid from the droplet. The contact angle just before the contact line recedes is the receding contact angle (θr) .

    • The difference between these two angles is the contact angle hysteresis , which is an indicator of surface roughness and chemical heterogeneity.[9]

  • Sliding Angle:

    • Place a droplet of a specific volume on the coated surface.

    • Slowly and smoothly tilt the stage of the goniometer.

    • The angle at which the droplet begins to roll off the surface is the sliding angle (α) .[11]

Surface Energy Calculation

The surface free energy of a solid is a measure of the excess energy at its surface compared to the bulk. It can be calculated from contact angle measurements using different liquids with known surface tensions.

Governing Standard: ASTM D7490-13 outlines a method using two liquids (one polar, one nonpolar) to determine the dispersive and polar components of surface free energy.[7][10]

Durability and Adhesion Testing

The long-term performance of an anti-wetting coating is critically dependent on its durability and adhesion to the substrate.

Methodologies:

  • Tape Test (ASTM D3359): This is a simple, qualitative test to assess adhesion. A lattice pattern is cut into the coating, a pressure-sensitive tape is applied over the lattice and then removed. The amount of coating removed is rated against a standard scale.

  • Pull-Off Adhesion Test (ASTM D4541): This is a quantitative method that measures the force required to pull a test dolly, glued to the coating, away from the substrate. This provides a direct measure of the adhesive strength in terms of pressure (e.g., MPa).[8]

  • Abrasion Resistance Test (ASTM D4060): This test evaluates the resistance of the coating to abrasion using a Taber Abraser. The number of cycles until the substrate is exposed is recorded.

  • Chemical and Environmental Stability: Coatings should be exposed to relevant environmental conditions (e.g., UV radiation, humidity, corrosive solutions) to assess their long-term stability.

Durability_Testing_Workflow cluster_0 Mechanical Durability cluster_1 Chemical & Environmental Stability A Tape Test (Adhesion) B Pull-Off Test (Adhesion) C Abrasion Test D UV Exposure E Humidity Exposure F Chemical Immersion Start Coated Sample Start->A Start->B Start->C Start->D Start->E Start->F

Figure 3: Overview of durability and stability testing methods.

Conclusion and Future Outlook

Coatings based on this compound and other semi-fluorinated alkanes represent a promising frontier in the development of advanced anti-wetting surfaces. Their ability to form highly ordered, low-energy monolayers offers the potential for exceptional hydrophobicity and oleophobicity. While direct, comprehensive data for this compound is still emerging, the properties of similar molecules like perfluorohexyloctane suggest a high level of performance.

Compared to established materials like PTFE and silane-based coatings, semi-fluorinated alkanes may offer advantages in terms of ease of application via self-assembly and the potential for creating ultra-smooth, defect-free surfaces. However, a thorough evaluation of their long-term durability, particularly their resistance to mechanical abrasion and environmental degradation, is crucial for their successful implementation in real-world applications.

Future research should focus on obtaining precise, quantitative data for a range of semi-fluorinated alkanes with varying chain lengths to establish clear structure-property relationships. Furthermore, the development of robust methods for covalently anchoring these molecules to a wider variety of substrates will be key to unlocking their full potential. As our understanding of these materials grows, they are poised to play a significant role in the next generation of anti-wetting technologies across diverse scientific and industrial fields.

References

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  • Tauber, J., et al. (2023). Perfluorohexyloctane ophthalmic solution: a review of a prescription treatment for dry eye disease that directly targets tear evaporation. Taylor & Francis Online, 48(11), 1047-1056.
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A Guide to Cross-Validation of Simulation Results for 1-(Perfluoro-n-octyl)decane Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Validating Simulations for Semifluorinated Alkanes

Semifluorinated alkanes (SFAs) are a unique class of linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment. This distinct molecular architecture imparts valuable physicochemical properties, including low surface tension, high gas solubility, and chemical inertness, making them promising candidates for various applications, particularly in drug delivery and biomedical fields.[1][2][3] 1-(Perfluoro-n-octyl)decane (F8H10), with its C8F17 perfluorooctyl and C10H21 decyl chains, is a subject of growing interest.

Molecular dynamics (MD) simulations offer a powerful lens to probe the behavior of F8H10 at the nanoscale, providing insights that can accelerate research and development. However, the predictive power of these simulations is fundamentally tethered to the accuracy of the underlying force fields. For fluorinated molecules, in particular, standard force fields may not adequately capture the complex interplay of forces. Therefore, rigorous cross-validation of simulation results with robust experimental data is not merely a procedural step but a scientific necessity to ensure the reliability of computational predictions.

This guide provides a comprehensive framework for the cross-validation of simulated physicochemical properties of F8H10 with experimental data. We will delve into the causality behind the choice of experimental techniques and computational parameters, present standardized protocols, and offer a clear methodology for comparative analysis.

Experimental Determination of Key Physicochemical Properties

To validate our simulation results, we will focus on three fundamental thermophysical properties: density, surface tension, and viscosity. The choice of these properties is deliberate as they are sensitive to intermolecular interactions and are critical for many practical applications.

Experimental Protocols

The following are standardized, step-by-step methodologies for the experimental determination of these properties.

1. Density Measurement using a Pycnometer

The pycnometric method is a highly accurate technique for determining the density of a liquid by measuring the mass of a precisely known volume.

  • Apparatus: A calibrated glass pycnometer with a ground-glass stopper containing a capillary bore, an analytical balance (accuracy ±0.0001 g), and a constant-temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer (mass m₁).

    • Fill the pycnometer with F8H10, ensuring no air bubbles are trapped.

    • Insert the stopper, allowing excess liquid to emerge through the capillary.

    • Place the filled pycnometer in the constant-temperature water bath and allow it to equilibrate to the desired temperature.

    • Once equilibrated, carefully wipe dry the exterior of the pycnometer.

    • Weigh the filled pycnometer (mass m₂).

    • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

    • Repeat the measurement at various temperatures to obtain a density-temperature profile.

2. Surface Tension Measurement by the Pendant Drop Method

The pendant drop method is a versatile and accurate optical technique for measuring the surface tension of a liquid. It involves analyzing the shape of a droplet suspended from a needle tip.

  • Apparatus: A goniometer/tensiometer equipped with a high-resolution camera, a syringe with a needle of known diameter, a light source, and software for drop shape analysis.

  • Procedure:

    • Fill the syringe with F8H10 and mount it on the tensiometer.

    • Carefully dispense a small, stable droplet of F8H10 at the tip of the needle.

    • Capture a high-resolution image of the droplet against a uniformly illuminated background.

    • The software analyzes the profile of the droplet, fitting it to the Young-Laplace equation, which relates the shape of the drop to the surface tension and the density difference between the liquid and the surrounding medium (air).

    • The surface tension is calculated from the best fit of the droplet shape.

    • Conduct measurements at a range of temperatures by enclosing the setup in a temperature-controlled chamber.

3. Viscosity Measurement using a Capillary Viscometer

Capillary viscometry is a classic and reliable method for measuring the viscosity of Newtonian fluids. It relies on measuring the time it takes for a known volume of liquid to flow through a capillary of known dimensions under the influence of gravity.

  • Apparatus: A calibrated Ubbelohde or Cannon-Fenske capillary viscometer, a constant-temperature water bath, and a stopwatch.

  • Procedure:

    • Introduce a precise volume of F8H10 into the viscometer.

    • Place the viscometer in the constant-temperature bath and allow it to reach thermal equilibrium.

    • Using suction, draw the liquid up through the capillary into the upper bulb.

    • Release the suction and accurately measure the time it takes for the liquid meniscus to pass between two marked points on the capillary.

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the flow time.

    • The dynamic viscosity (η) can then be calculated using the formula: η = ν * ρ, where ρ is the density of the liquid at the same temperature.

    • Perform measurements at various temperatures to determine the viscosity-temperature relationship.

Computational Simulation of this compound

Molecular dynamics simulations provide a computational microscope to observe the behavior of F8H10 at the atomic level. The accuracy of these simulations is critically dependent on the chosen force field.

Force Field Selection: The Rationale

For semifluorinated alkanes, a judicious choice of force field is paramount. Standard united-atom force fields often fail to accurately represent the distinct behaviors of the fluorinated and hydrogenated segments. All-atom force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics), with specific parameterization for fluorinated compounds, are generally preferred.

  • OPLS-AA: This force field has been shown to provide reasonable predictions for the properties of perfluoroalkanes and has been extended to some fluorinated compounds.[4][5] Refinements to the torsional and Lennard-Jones parameters for long-chain hydrocarbons can improve its accuracy for molecules like F8H10.[6][7]

  • CHARMM: The CHARMM force field, particularly with the CGenFF (CHARMM General Force Field) program, allows for the parameterization of novel molecules. Recent developments have included parameters for some fluorinated amino acids, and the framework can be adapted for SFAs.[8][9]

  • AMBER: The AMBER force field has also seen the development of parameters for fluorinated molecules, particularly for biomolecular simulations, and its framework can be applied to SFAs.[10][11][12]

For this guide, we will consider a simulation workflow based on a refined OPLS-AA force field, as it has a strong foundation for both alkanes and perfluoroalkanes.

Simulation Workflow

The following diagram illustrates a typical workflow for an MD simulation to calculate the properties of F8H10.

MD Simulation Workflow for F8H10 Properties cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Data Analysis cluster_validation Cross-Validation start Define F8H10 Molecule ff Select & Parameterize Force Field (e.g., OPLS-AA) start->ff box Create Simulation Box (e.g., 512 molecules) ff->box em Energy Minimization box->em solvate Solvate (Implicit/Explicit) - Not for pure liquid nvt NVT Equilibration (Constant Volume, Temperature) em->nvt npt NPT Equilibration (Constant Pressure, Temperature) nvt->npt prod Production Run (NPT Ensemble) npt->prod traj Trajectory Analysis prod->traj density Density Calculation traj->density st Surface Tension (e.g., from pressure tensor) traj->st viscosity Viscosity (e.g., Green-Kubo) traj->viscosity compare Compare Simulation vs. Experiment density->compare st->compare viscosity->compare exp_data Experimental Data exp_data->compare Cross-Validation Feedback Loop cluster_exp Experimental cluster_sim Simulation cluster_comp Comparison cluster_refine Refinement exp Experimental Measurement comp Quantitative & Qualitative Comparison exp->comp sim MD Simulation sim->comp refine Refine Force Field / Simulation Parameters comp->refine Discrepancy > Tolerance end Validated Model comp->end Agreement within Tolerance refine->sim Iterate

Caption: The iterative process of cross-validation and model refinement.

  • Density: The density is primarily influenced by the Lennard-Jones parameters of the force field, which govern intermolecular packing. A significant deviation between simulated and experimental density may indicate that the van der Waals radii or the well depths of the atomic interactions in the force field need refinement.

  • Surface Tension: This property is sensitive to the cohesive energy of the liquid and the orientation of molecules at the liquid-vapor interface. Discrepancies can arise from inaccuracies in both the Lennard-Jones parameters and the partial atomic charges, which influence the electrostatic interactions.

  • Viscosity: Viscosity is a dynamic property that depends on the friction between molecules as they move past one another. It is sensitive to the entire potential energy surface, including torsional potentials that affect molecular flexibility. Deviations in viscosity can point to a need to re-evaluate the torsional parameters of the force field.

Implications for Drug Development and Research

A well-validated simulation model for F8H10 has significant implications for researchers in drug development and other scientific fields. It can be used to:

  • Predict the solubility of active pharmaceutical ingredients (APIs) in F8H10-based formulations.

  • Simulate the behavior of F8H10 at interfaces, such as in emulsions or at biological membranes.

  • Screen for optimal SFA structures for specific applications, reducing the need for extensive experimental synthesis and testing.

  • Gain a fundamental understanding of the molecular-level interactions that govern the macroscopic properties of these complex fluids.

Conclusion

The cross-validation of simulation results with experimental data is an indispensable step in the development of reliable computational models for semifluorinated alkanes like this compound. While a complete experimental dataset for F8H10 is not yet readily available, this guide provides a robust framework for conducting such a validation. By carefully selecting and executing standardized experimental protocols and employing well-parameterized all-atom force fields in molecular dynamics simulations, researchers can build predictive models that accelerate the design and optimization of SFA-based technologies. The iterative process of comparison and refinement is key to enhancing the accuracy and predictive power of these computational tools, ultimately fostering innovation in drug delivery and materials science.

References

  • Tsagogiorgas, C., & Otto, M. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceuticals, 16(4), 1211. [Link]

  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Tsagogiorgas, C., & Otto, M. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. ResearchGate. [Link]

  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology, 10(3), 189–197. [Link]

  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Jain, S., et al. (2023). All eyes on semifluorinated alkanes: a comprehensive review of the influence of semifluorinated alkane eyedrops on tear film stabilization and drug delivery in dry eye disease. Taylor & Francis Online. [Link]

  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Tsagogiorgas, C., & Otto, M. (2023). Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications. PubMed. [Link]

  • Gkeka, P., et al. (2024). Development of CHARMM compatible force field parameters and molecular dynamics simulations for the pesticide flupyradifurone. Journal of Computational Chemistry, 45(7), 377-391. [Link]

  • Meinert, H., et al. (2023). SEMIFLUORINATED ALKANE COMPOSITIONS. European Patent Office. [Link]

  • Prazeres, T. J. V., et al. (2011). Semifluorinated Alkanes and Alkanes: A Phase Study of the Perfluorohexyloctane - Tetradecane system. ResearchGate. [Link]

  • Morgado, P., et al. (2016). Solubility of water in mixtures of (n-alkanes + n-perfluoroalkanes) and in n-perfluoroalkylalkanes: experiments and modelling with the SAFT-γ Mie group-contribution approach. Taylor & Francis Online. [Link]

  • von Rudorff, G. F., et al. (2019). Perfluoroalkane Force Field for Lipid Membrane Environments. ResearchGate. [Link]

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A Comparative Analysis of the Environmental Persistence of Semi-fluorinated vs. Perfluorinated Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the environmental persistence of semi-fluorinated alkanes (SFAs) and perfluorinated alkanes (PFAs). As researchers and drug development professionals, understanding the environmental fate of these compounds is critical for responsible innovation and risk assessment. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and experimental methodologies that inform our current understanding. It also highlights critical knowledge gaps and proposes experimental frameworks to address them.

Introduction: A Tale of Two Structures

Per- and polyfluoroalkyl substances (PFAS) are a vast class of anthropogenic chemicals characterized by their highly stable carbon-fluorine (C-F) bonds. Within this class, perfluorinated and semi-fluorinated alkanes represent two distinct subclasses with differing structures that are hypothesized to lead to different environmental fates.

  • Perfluorinated Alkanes (PFAs): These are linear or branched alkanes where all hydrogen atoms have been replaced by fluorine atoms. This complete fluorination results in an exceptionally strong and stable molecule, resistant to chemical and biological degradation.[1][2] The C-F bond is the strongest single bond in organic chemistry, rendering PFAs highly persistent in the environment.[2]

  • Semi-fluorinated Alkanes (SFAs): Also known as n-alkylalkanes, SFAs are diblock molecules composed of a perfluorinated segment and a non-fluorinated hydrocarbon segment (F(CF₂)n(CH₂)mH).[3][4] The presence of the hydrocarbon tail introduces C-H bonds, which are more susceptible to chemical and biological attack than C-F bonds. This structural difference is the primary reason for the hypothesized lower environmental persistence of SFAs compared to PFAs.

This guide will delve into the known and hypothesized degradation pathways for both classes of compounds, present the available (though limited) comparative data, and provide detailed protocols for further research.

The Unyielding Nature of Perfluorinated Alkanes

The environmental persistence of PFAs is well-documented and a significant environmental concern. Their resistance to degradation is a direct result of their chemical structure.

Biotic Degradation: A Near Impenetrable Fortress

Microbial degradation of PFAs is exceedingly rare in the environment.[5] The complete fluorination of the carbon backbone shields it from enzymatic attack. While some microbial consortia and specific bacterial strains have demonstrated a limited ability to degrade certain PFAs like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), the rates are extremely slow and not considered a significant environmental attenuation mechanism.[6][7]

Abiotic Degradation: Requiring Extreme Measures

PFAs are highly resistant to abiotic degradation processes such as hydrolysis and photolysis under normal environmental conditions.[8]

  • Hydrolysis: The strength of the C-F bond and the shielding effect of the fluorine atoms make PFAs resistant to hydrolysis at environmentally relevant pH and temperature ranges.[9][10]

  • Photolysis: Direct photolysis of PFAs is negligible as they do not absorb light in the environmentally relevant UV spectrum.[11] Degradation can be achieved through advanced oxidation processes (AOPs) that generate highly reactive radicals, but these conditions are not typical of the natural environment.[2]

The primary degradation pathway for PFOA under such harsh conditions is a step-wise "unzipping" of CF₂ groups from the carboxyl end, a process known as the decarboxylation-hydroxylation-elimination-hydrolysis (DHEH) mechanism.

Semi-fluorinated Alkanes: A Hypothesized Point of Vulnerability

In contrast to the well-established persistence of PFAs, the environmental fate of SFAs is less understood. However, their unique structure provides a clear hypothesis for their degradation. The presence of a hydrocarbon segment is expected to make them more susceptible to microbial degradation.

Hypothesized Biotic Degradation Pathway

The primary hypothesized degradation pathway for SFAs is initiated by microbial attack on the hydrocarbon tail. This is a common mechanism for the biodegradation of other hydrophobic organic compounds.[12][13] The proposed pathway involves:

  • Initial Oxidation: Aerobic microorganisms, through the action of monooxygenase or dioxygenase enzymes, would initially oxidize the terminal methyl group of the hydrocarbon chain to a primary alcohol.

  • Further Oxidation: The alcohol would then be further oxidized to an aldehyde and then to a carboxylic acid.

  • Beta-Oxidation: The resulting fatty acid-like molecule could then potentially undergo beta-oxidation, progressively shortening the hydrocarbon chain.

The critical unknown in this pathway is the fate of the molecule once the hydrocarbon chain is degraded to the point where the perfluorinated chain is adjacent to the functional group. The cleavage of the C-C bond between the fluorinated and non-fluorinated segments is the key step for the complete degradation of the molecule.

Abiotic Degradation of SFAs

Currently, there is a lack of studies specifically investigating the abiotic degradation of SFAs under environmental conditions. It is plausible that the hydrocarbon portion of the molecule could be more susceptible to oxidation by hydroxyl radicals in the atmosphere or in water. However, without experimental data, this remains speculative.

Comparative Analysis: What the Limited Data Suggests

Direct comparative experimental studies on the environmental persistence of SFAs and PFAs are notably absent from the scientific literature. Therefore, a direct comparison of degradation rates and half-lives is not possible at this time. Our comparison must be inferred from their chemical structures and the limited available information.

FeaturePerfluorinated Alkanes (PFAs)Semi-fluorinated Alkanes (SFAs)Rationale for Difference
Chemical Structure Fully fluorinated carbon chainPerfluorinated segment and a hydrocarbon segmentPresence of C-H bonds in SFAs.
Biotic Degradation Extremely slow to negligible under normal environmental conditions.Hypothesized to be more significant due to microbial attack on the hydrocarbon tail.C-H bonds are more susceptible to enzymatic oxidation than C-F bonds.
Abiotic Degradation Highly resistant to hydrolysis and photolysis.Unknown, but potentially more susceptible to oxidation at the hydrocarbon segment.C-H bonds are more easily oxidized than C-F bonds.
Environmental Fate Extreme persistence, long-range transport, and bioaccumulation.Environmental fate is less understood; some studies suggest volatilization is a key process.[14][15]The different physicochemical properties imparted by the hydrocarbon segment.
Degradation Products Shorter-chain PFAs (under harsh conditions).Hypothesized to be fluorinated carboxylic acids and other smaller molecules.Degradation initiated at the hydrocarbon end would lead to different initial products.

Proposed Experimental Protocols for a Definitive Comparison

To address the current knowledge gap, rigorous experimental studies are required. The following protocols, based on established OECD guidelines, are proposed for a direct comparative analysis of the environmental persistence of a representative SFA (e.g., perfluorohexyloctane, F6H8) and a comparable PFA (e.g., perfluorotetradecane).

Protocol for Assessing Ready Biodegradability (Adapted from OECD 301F)[5][7][16]

This experiment will assess the potential for aerobic microbial degradation.

Objective: To compare the extent and rate of aerobic biodegradation of an SFA and a PFA.

Methodology:

  • Preparation of Test System:

    • Prepare a mineral salts medium as specified in OECD 301.

    • The test substance (SFA or PFA) should be added to achieve a final concentration that provides between 10 and 20 mg/L of Total Organic Carbon (TOC). Due to the low water solubility of these compounds, a suitable solvent carrier (e.g., dichloromethane, which is then evaporated) may be necessary.

    • Inoculate the medium with activated sludge from a domestic wastewater treatment plant (not adapted to the test substance).

  • Experimental Setup:

    • For each test substance, set up triplicate flasks.

    • Set up triplicate blank controls containing only the inoculum and mineral medium.

    • Set up a reference control with a readily biodegradable substance (e.g., sodium benzoate) to validate the test.

    • Incubate all flasks at 22 ± 2 °C in the dark with continuous shaking.

  • Measurement:

    • Measure the amount of CO₂ produced at regular intervals for 28 days using a respirometer.

  • Data Analysis:

    • Calculate the percentage of biodegradation based on the amount of CO₂ produced relative to the theoretical maximum (ThCO₂).

    • Compare the biodegradation curves of the SFA and PFA.

Expected Outcome: It is hypothesized that the SFA will show a higher percentage of biodegradation than the PFA, although it may not meet the criteria for "readily biodegradable."

Protocol for Assessing Hydrolysis as a Function of pH (Adapted from OECD 111)[9][17]

This experiment will assess the abiotic degradation through hydrolysis.

Objective: To compare the hydrolytic stability of an SFA and a PFA at different pH values.

Methodology:

  • Preparation of Test Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the test substance (SFA or PFA) to each buffer solution at a concentration below its water solubility. A co-solvent like acetonitrile may be used, but its concentration should be minimized (<1%).

  • Experimental Setup:

    • Place the test solutions in sterile, sealed containers and incubate in the dark at a constant temperature (e.g., 25 °C or 50 °C to accelerate the reaction).

  • Measurement:

    • At predetermined time intervals, take aliquots from each solution and analyze the concentration of the parent compound using a suitable analytical method (e.g., GC-MS).

  • Data Analysis:

    • Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH.

    • Compare the hydrolysis rates of the SFA and PFA.

Expected Outcome: It is expected that both the SFA and PFA will be hydrolytically stable, showing negligible degradation over the course of the experiment.

Protocol for Assessing Photodegradation in Water

This experiment will assess the potential for abiotic degradation by sunlight.

Objective: To compare the rate of direct photolysis of an SFA and a PFA in an aqueous solution.

Methodology:

  • Preparation of Test Solutions:

    • Prepare solutions of the SFA and PFA in purified water (e.g., Milli-Q). The concentration should be below the water solubility limit.

  • Experimental Setup:

    • Place the solutions in quartz tubes to allow for UV light penetration.

    • Expose the tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

    • Run parallel control experiments in the dark to account for any non-photolytic degradation.

  • Measurement:

    • At various time points, withdraw samples and analyze the concentration of the parent compound using GC-MS.

  • Data Analysis:

    • Calculate the photodegradation rate constant and half-life for each compound.

    • Compare the photolytic stability of the SFA and PFA.

Expected Outcome: Both compounds are expected to be highly resistant to direct photolysis. However, this experiment would provide definitive data to confirm this.

Visualizing the Pathways and Processes

Degradation Pathways

Fig. 1: Known and Hypothesized Degradation Pathways cluster_PFA Perfluorinated Alkane (PFA) Degradation cluster_SFA Semi-fluorinated Alkane (SFA) Degradation (Hypothesized) PFA Perfluorinated Alkane (e.g., Perfluorotetradecane) AOP Advanced Oxidation Processes (AOPs) PFA->AOP Extremely Resistant to Natural Degradation SC_PFA Shorter-Chain PFAs AOP->SC_PFA Stepwise Defluorination Mineralization Mineralization (CO₂, F⁻) SC_PFA->Mineralization SFA Semi-fluorinated Alkane (F(CF₂)n(CH₂)mH) Microbial Microbial Oxidation (Monooxygenase) SFA->Microbial Alcohol F(CF₂)n(CH₂)m-₁CH₂OH Microbial->Alcohol Aldehyde F(CF₂)n(CH₂)m-₁CHO Alcohol->Aldehyde CarboxylicAcid F(CF₂)n(CH₂)m-₁COOH Aldehyde->CarboxylicAcid BetaOxidation Beta-Oxidation CarboxylicAcid->BetaOxidation ShorterSFA Shorter-Chain SFA Derivative BetaOxidation->ShorterSFA

Caption: Known (PFA) and hypothesized (SFA) degradation pathways.

Experimental Workflow for Biodegradation Assessment

Fig. 2: Workflow for Biodegradability Testing (OECD 301F) cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Medium Prepare Mineral Salts Medium TestSubstance Spike with SFA or PFA (10-20 mg/L TOC) Medium->TestSubstance Inoculum Source Activated Sludge Inoculum Inoculum->TestSubstance BlankFlasks Triplicate Blanks (Inoculum only) Inoculum->BlankFlasks TestFlasks Triplicate Test Flasks (SFA or PFA) TestSubstance->TestFlasks Respirometry Measure CO₂ Evolution (Respirometer) TestFlasks->Respirometry BlankFlasks->Respirometry RefFlasks Reference Control (e.g., Sodium Benzoate) RefFlasks->Respirometry Calculation Calculate % Biodegradation vs. ThCO₂ Respirometry->Calculation Comparison Compare Degradation Curves (SFA vs. PFA) Calculation->Comparison

Caption: Experimental workflow for assessing ready biodegradability.

Conclusion and Future Outlook

The environmental persistence of perfluorinated alkanes is a well-established fact, rooted in their exceptionally stable chemical structure. In contrast, the environmental fate of semi-fluorinated alkanes remains largely uninvestigated. Based on fundamental chemical principles, it is reasonable to hypothesize that SFAs are more susceptible to degradation, particularly through microbial pathways targeting their hydrocarbon segment.

However, without direct comparative experimental data, this remains a well-founded but unproven hypothesis. The protocols outlined in this guide provide a clear roadmap for researchers to generate the necessary data to definitively compare the environmental persistence of these two classes of fluorinated compounds. Such research is essential for the development of more environmentally benign fluorinated materials and for accurate risk assessment of existing compounds. As the use of SFAs in various applications, including pharmaceuticals and medical devices, continues to grow, filling this knowledge gap is of paramount importance.

References

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A Comparative Guide to the Biocompatibility of 1-(Perfluoro-n-octyl)decane for Medical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of medical materials and drug delivery systems, semifluorinated alkanes (SFAs) are emerging as a class of excipients with significant potential. Their unique physicochemical properties, including chemical inertness, low surface tension, and the ability to dissolve lipophilic drugs, make them attractive candidates for a variety of applications, from ophthalmic drug delivery to advanced respiratory support. This guide provides an in-depth assessment of the biocompatibility of a specific SFA, 1-(Perfluoro-n-octyl)decane (F8H10), comparing its performance with key alternatives, Perfluorohexyloctane (F6H8) and Perfluorodecalin (PFD), supported by established experimental protocols.

Introduction to this compound and its Medical Potential

This compound is a semifluorinated alkane composed of a perfluorinated octyl chain and a hydrogenated decyl chain. This molecular structure imparts both lipophilic and fluorophilic characteristics, allowing it to form stable emulsions and act as a carrier for poorly water-soluble therapeutic agents. Its high gas-dissolving capacity also suggests potential applications in oxygen delivery. However, for any biomaterial to be considered for medical use, a thorough evaluation of its biocompatibility is paramount. This involves a series of in vitro and in vivo tests to assess its interaction with biological systems and ensure it does not elicit an adverse host response.

Comparative Analysis of Biocompatibility

The biocompatibility of F8H10 is benchmarked against two other prominent fluorinated compounds: Perfluorohexyloctane (F6H8), another SFA with a shorter hydrocarbon chain, and Perfluorodecalin (PFD), a fully fluorinated perfluorocarbon (PFC). F6H8 has recently gained approval for ophthalmic applications, making it a clinically relevant comparator.[1][2] PFD has a long history of investigation for applications such as liquid ventilation and as a component in artificial blood substitutes.[3][4][5]

Physicochemical Properties

The distinct structures of these compounds lead to differences in their physical properties, which can influence their biological interactions.

PropertyThis compound (F8H10)Perfluorohexyloctane (F6H8)Perfluorodecalin (PFD)
Molecular Formula C₁₈H₂₁F₁₇C₁₄H₁₇F₁₃C₁₀F₁₈
Molecular Weight 560.33 g/mol 462.26 g/mol 462.08 g/mol
Classification Semifluorinated Alkane (SFA)Semifluorinated Alkane (SFA)Perfluorocarbon (PFC)
Key Feature Amphiphilic natureAmphiphilic natureHigh gas solubility
In Vitro Biocompatibility

In vitro assays provide the first line of assessment for potential toxicity by exposing cell cultures to the test material. The primary endpoints are cytotoxicity (cell death), hemolysis (red blood cell damage), and inflammatory response.

Biocompatibility ParameterThis compound (F8H10)Perfluorohexyloctane (F6H8)Perfluorodecalin (PFD)
Cytotoxicity Generally low, though direct contact methods are crucial for accurate assessment.[3] High concentrations may lead to cellular damage.[6]Demonstrated high biocompatibility in numerous studies, with low to no toxic influence on human cell cultures.[7]Generally considered non-toxic, though impurities from the manufacturing process can induce cytotoxicity.[8]
Hemolytic Potential Data not widely available, but as an SFA, expected to have low hemolytic activity.Emulsions stabilized with biocompatible surfactants like lecithin show no harmful effects.[9]Low hemolytic potential, a key property for its investigation as a blood substitute component.
Inflammatory Response Expected to be low due to its inert nature.Lecithin-stabilized emulsions do not provoke significant inflammatory responses.[9]Chemically and biologically inert, leading to minimal inflammatory reactions.[10]

Experimental Protocols for Biocompatibility Assessment

To ensure the scientific rigor of biocompatibility testing, standardized protocols are essential. The following sections detail the methodologies for key in vitro assays, grounded in established standards such as those from the International Organization for Standardization (ISO) 10993 series and ASTM International.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple. The intensity of the purple color is directly proportional to the number of viable cells.

Principle of the MTT Assay

MTT_Assay MTT MTT (Yellow, water-soluble) Mitochondrial_Enzymes Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Enzymes Reduction Formazan Formazan (Purple, insoluble) Mitochondrial_Enzymes->Formazan Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dissolution Colored_Solution Colored Solution Solubilization->Colored_Solution Spectrophotometry Measure Absorbance (570 nm) Colored_Solution->Spectrophotometry Quantification

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., human corneal epithelial cells for ophthalmic applications) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Test Article Extracts:

    • Prepare extracts of this compound and comparator materials according to ISO 10993-12 standards. A common method involves incubating the material in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with the prepared extracts of the test and control materials.

    • Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).

    • Incubate the plate for 24 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well.

    • Gently agitate the plate to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each sample relative to the negative control.

Hemolysis Assay (Direct Contact Method - adapted from ASTM F756)

This assay evaluates the potential of a material to damage red blood cells, leading to the release of hemoglobin.[11][12]

Principle of the Hemolysis Assay

Hemolysis_Assay Test_Material Test Material (e.g., F8H10) Incubation Incubation (37°C, 3 hours) Test_Material->Incubation Blood Diluted Human Blood Blood->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Supernatant (Plasma) Centrifugation->Supernatant Spectrophotometry Measure Free Hemoglobin (Absorbance at 540 nm) Supernatant->Spectrophotometry Calculation Calculate % Hemolysis Spectrophotometry->Calculation

Caption: Workflow for the direct contact hemolysis assay.

Step-by-Step Protocol:

  • Blood Preparation:

    • Obtain fresh human blood from healthy donors, collected in tubes containing an anticoagulant (e.g., sodium citrate).

    • Dilute the blood with PBS to achieve a total hemoglobin concentration of approximately 10 mg/mL.

  • Test Sample Preparation:

    • Place a defined amount of this compound and control materials in sterile test tubes.

  • Incubation:

    • Add 7 mL of PBS to each test tube.

    • Add 1 mL of the diluted blood to each tube.

    • Incubate the tubes at 37°C for 3 hours with gentle agitation.

  • Centrifugation:

    • After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement:

    • Carefully collect the supernatant (plasma).

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to determine the concentration of free hemoglobin.

  • Controls:

    • Include a negative control (blood in PBS) and a positive control (blood in distilled water to induce 100% hemolysis).

  • Calculation:

    • Calculate the percentage of hemolysis for each test sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vitro Inflammatory Response Assay (Cytokine Release)

This assay assesses the potential of a material to induce an inflammatory response by measuring the release of pro-inflammatory cytokines from immune cells.[13][14]

Step-by-Step Protocol:

  • Immune Cell Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

    • Culture the PBMCs in a 24-well plate.

  • Material Exposure:

    • Add extracts of this compound and control materials to the cell cultures.

    • Include a negative control (culture medium) and a positive control (e.g., lipopolysaccharide - LPS).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Compare the cytokine levels in the samples treated with the test materials to the negative and positive controls.

Conclusion and Future Directions

The available evidence suggests that this compound, like other semifluorinated alkanes, possesses a favorable biocompatibility profile, characterized by low cytotoxicity and a minimal inflammatory response. Its properties make it a promising candidate for various medical applications, particularly in drug delivery.

However, it is crucial for researchers and drug development professionals to conduct thorough, application-specific biocompatibility testing following standardized protocols, such as those outlined in this guide. Direct comparative studies generating quantitative data on cytotoxicity, hemolysis, and inflammatory potential are essential for making informed decisions about the selection of SFAs for clinical development. Future research should also focus on the long-term biocompatibility and potential bioaccumulation of these compounds to ensure their safety in chronic applications.

References

  • Dinkelmann, A., et al. (2019). Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems. PLoS ONE, 14(6), e0218973. [Link]

  • Gehlsen, U., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1211. [Link]

  • ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2017. [Link]

  • ASTM International. (2017). Standard Practice for Assessment of Hemolytic Properties of Materials (ASTM F756-17). [Link]

  • Solan, M. E., et al. (2022). Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. Toxicology in Vitro, 83, 105413. [Link]

  • Jones, J. A., et al. (2019). The Role of In Vitro Immune Response Assessment for Biomaterials. Bioengineering, 6(3), 67. [Link]

  • U.S. Food and Drug Administration. (2021). Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard. [Link]

  • ASTM International. (2025). F756 Standard Practice for Assessment of Hemolytic Properties of Materials. [Link]

  • Massachusetts Institute of Technology. (n.d.). Biocompatibility of an implantable ophthalmic drug delivery device. [Link]

  • U.S. Food and Drug Administration. (n.d.). MIEBO (perfluorohexyloctane ophthalmic solution) Label. [Link]

  • Zhang, X., et al. (2007). Immune evaluation of biomaterials in TNF-alpha and IL-1beta at mRNA level. Journal of Materials Science: Materials in Medicine, 18(11), 2169-2174. [Link]

  • ASTM International. (2025). Standard Practice for Assessment of Hemolytic Properties of Materials. [Link]

  • Romano, M. R., et al. (2018). Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines and Human Donor Retina Ex Vivo. Translational Vision Science & Technology, 7(6), 19. [Link]

  • Fernandez-Bueno, I., et al. (2018). Acute retinal toxicity associated with a mixture of perfluorooctane and perfluorohexyloctane: Failure of another indirect cytotoxicity analysis. Retina, 38(11), 2243-2250. [Link]

  • Falandysz, J., et al. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Environmental Toxicology and Pharmacology, 23(3), 263-270. [Link]

  • Solan, M. E., et al. (2024). In vitro cytotoxicity of six per- and polyfluoroalkyl substances (PFAS) in human immune cell lines. Toxicology in Vitro, 100, 105910. [Link]

  • Zhang, X., et al. (2007). Immune evaluation of biomaterials in TNF-alpha and IL-1beta at mRNA level. Journal of Materials Science: Materials in Medicine, 18(11), 2169-2174. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Perfluorohexyloctane?[Link]

  • U.S. Food and Drug Administration. (2023). Effect of Test Parameters on Material-mediated Hemolysis Using the ASTM F756-17 Standard Test Method. [Link]

  • Charles River Laboratories. (n.d.). Cytokine Response Assays. [Link]

  • Google Patents. (n.d.).
  • L. De Lellis, et al. (1998). IL-1alpha, IL-1beta and TNF-alpha secretion during in vivo/ex vivo cellular interactions with titanium and copper. Biomaterials, 19(13), 1177-1183. [Link]

  • Srivastava, G. K., et al. (2017). Toxicity of an endotamponade made by a mixture of perfluorooctane and perfluorohexyloctane evaluated by a new cytotoxicity method. Investigative Ophthalmology & Visual Science, 58(8), 4125-4125. [Link]

  • Wagh, M. P., et al. (2009). Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. Journal of Biomedical Materials Research Part A, 88(4), 937-947. [Link]

  • Wilson, C. G., et al. (2010). Biocompatibility Of A Novel Ocular Drug Delivery System. Investigative Ophthalmology & Visual Science, 51(13), 3683-3683. [Link]

  • ARVO Journals. (2023). Biocompability of an intraocular device for drug delivery. An in-vitro cytotoxicity assay. [Link]

  • Wilson, C. G., et al. (2013). Design and in Vitro Biocompatibility of a Novel Ocular Drug Delivery Device. Journal of Functional Biomaterials, 4(1), 1-16. [Link]

  • Meinert, H., & Roy, T. (2000). Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology, 10(3), 189-197. [Link]

  • Optometry Times. (2024). Semifluorinated alkanes in dry eye disease. [Link]

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  • Meinert, H., & Roy, T. (2000). Semifluorinated Alkanes – A New Class of Compounds with Outstanding Properties for use in Ophthalmology. European Journal of Ophthalmology, 10(3), 189-197. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our work with unique chemical entities like 1-(Perfluoro-n-octyl)decane demands not only precision in application but also unwavering diligence in its entire lifecycle, including disposal. This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of this compound, a semifluorinated n-alkane. Due to its perfluorinated component, this compound is classified as a per- and polyfluoroalkyl substance (PFAS), a group of compounds known for their extreme persistence in the environment.[1] Adherence to these protocols is critical to ensure laboratory safety, regulatory compliance, and the protection of our ecosystems.

Hazard Identification and Risk Assessment: Understanding the "Forever Chemical"

This compound's structure, which contains a highly stable perfluorooctyl group, is the source of both its utility and its environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this highly resistant to natural degradation.[2] Before handling, a thorough risk assessment is mandatory. The primary hazards identified in the Safety Data Sheet (SDS) are summarized below.

Hazard ClassificationDescriptionGHS Precautionary Statement
Skin Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing.[1]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Environmental Hazard Not readily biodegradable; may cause long-term adverse effects in the environment.[1]P273: Avoid release to the environment.

Causality: The irritation potential stems from the chemical's ability to interact with and disrupt biological tissues upon contact. Environmentally, its resistance to degradation means it can accumulate in ecosystems, posing a long-term risk.[1][3]

Immediate Safety Protocols & Spill Management

Accidents can happen, but a prepared response minimizes risk. All handling of this compound should occur within a well-ventilated area, preferably a chemical fume hood, to mitigate inhalation exposure.[1]

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.Prevents skin contact and irritation.[4] Consult manufacturer compatibility charts.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.Protects against spills and contamination of personal clothing.[4]
Respiratory Protection Use only in a well-ventilated area. A respirator may be required if engineering controls are insufficient.Prevents inhalation of vapors or aerosols that may cause respiratory irritation.[4]
Experimental Protocol: Small Spill Cleanup

For minor spills (typically <100 mL) within a fume hood:

  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the area.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable waste container. Use non-sparking tools if the substance is in a flammable solvent.[5]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: The sealed container with the spill cleanup material must be disposed of following the core disposal protocol outlined below.

Core Disposal Protocol: Waste Segregation and Collection

The cornerstone of proper chemical disposal is meticulous segregation. Due to its classification as a PFAS, this compound waste must never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Waste Collection Methodology
  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate concentration and any solvents present.

  • Collection: Collect all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), in this designated container.

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] Store in a designated satellite accumulation area.

  • Arrange for Pickup: Once the container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for professional disposal.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS & Professional Disposal start Generation of This compound Waste container Select & Label Compatible Waste Container start->container Step 1 collect Collect All Contaminated Materials (Liquid & Solid) container->collect Step 2 store Store Securely in Satellite Accumulation Area collect->store Step 3 pickup Schedule Waste Pickup with EHS Department store->pickup Step 4 transport Transport to Approved TSDF* pickup->transport Step 5 disposal Final Disposal via High-Temperature Incineration or Hazardous Waste Landfill transport->disposal Step 6 caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

Personal protective equipment for handling 1-(Perfluoro-n-octyl)decane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Handling 1-(Perfluoro-n-octyl)decane

An Introduction to this compound: Beyond the CAS Number

As researchers and drug development professionals, our work demands a deep understanding of the materials we handle. This compound (CAS No. 138472-76-1), a semifluorinated n-alkane (SFA), is a molecule of two halves: a fluorinated perfluoro-n-octyl segment and a hydrocarbon decane segment.[1] This structure gives it unique properties, but it also places it within the broader class of per- and polyfluoroalkyl substances (PFAS).[2]

The term PFAS, often called "forever chemicals," is a critical piece of information. It signals that this compound is not readily biodegradable and can persist in the environment, demanding meticulous handling and disposal protocols.[2][3] This guide provides the essential, immediate safety and logistical information necessary for handling this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment: A Proactive Approach to Safety

The Safety Data Sheet (SDS) for this compound classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] The National Fire Protection Association (NFPA) rating assigns it a health hazard of 3, indicating that under emergency conditions, it can cause serious or permanent injury.[2]

While specific toxicological data for this exact compound is limited, its classification as a PFAS warrants a cautious approach. Workplace exposure to some PFAS has been linked to various health effects, and workers in chemical manufacturing may have higher exposures than the general population.[5][6] Therefore, our safety protocols must be built on a foundation of minimizing all potential routes of exposure: dermal, ocular, and inhalation.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. True laboratory safety begins with robust engineering and administrative controls.

  • Engineering Controls : The single most effective engineering control is to handle this compound within a certified chemical fume hood.[7] This ensures that any vapors or aerosols are contained and exhausted away from the user. An emergency eye wash station and safety shower must be immediately accessible in any area where this chemical is handled.[2]

  • Administrative Controls : Safe laboratory practice is paramount. This includes developing standard operating procedures (SOPs), providing comprehensive training for all personnel on the specific hazards of this compound, and maintaining good housekeeping to prevent contamination of surfaces. Restrict access to areas where the chemical is being used and ensure all containers are clearly labeled.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the specific task being performed. The following table summarizes the required PPE for various laboratory operations involving this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing mg quantities, preparing dilute solutions in a fume hood)ANSI Z87.1-rated safety glasses with side shields.[8]Disposable nitrile gloves (for incidental splash protection only).[8] Inspect gloves before use and change immediately if contaminated.Standard cotton/polyester lab coat.[8]Not typically required when handled within a certified chemical fume hood.
High-Volume Transfers (e.g., pouring >100mL, large-scale reactions)Chemical splash goggles.[8] A face shield worn over goggles is strongly recommended.[8]Double-gloving with nitrile gloves or using thicker, chemical-resistant gloves (e.g., neoprene, butyl rubber). Consult manufacturer's resistance chart.[9]Chemical-resistant apron over a lab coat.Not typically required within a fume hood. For large spills or ventilation failure, an air-purifying respirator with organic vapor cartridges may be necessary.[10]
Spill Cleanup Chemical splash goggles and a face shield.[8]Heavy-duty, chemical-resistant gloves (e.g., Viton™, Butyl).[9]Disposable, chemical-resistant coveralls (e.g., Tyvek®).[8]Dependent on spill size and location. A full-face, air-purifying respirator with appropriate cartridges is the minimum for significant spills.[10]
Step-by-Step Handling Procedure (Low Volume)
  • Preparation : Don the appropriate PPE as outlined in the table above (safety glasses, nitrile gloves, lab coat).

  • Work Area : Ensure the chemical fume hood is on and operating correctly. Cover the work surface with absorbent, disposable bench paper.

  • Dispensing : Carefully dispense the required amount of this compound. Keep the container sealed when not in use.[2]

  • Post-Handling : After handling, wipe down the exterior of the primary container.

  • Decontamination : Carefully remove gloves and dispose of them in the designated hazardous waste container.

  • Hygiene : Immediately wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory area.[2]

Decontamination and Disposal: The "Forever Chemical" Challenge

Due to the extreme persistence of PFAS compounds, proper disposal is a critical safety and environmental responsibility.[2] These materials cannot be washed down the drain or disposed of in regular trash.[2]

Operational Plan:

  • Waste Collection : All materials contaminated with this compound, including used gloves, bench paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Decontamination of Glassware : Reusable glassware should be rinsed with an appropriate solvent (check solubility data) in a fume hood. The solvent rinse must be collected as hazardous waste.

  • Engage a Professional Disposal Service : The ultimate disposal of PFAS waste is complex.[3] High-temperature incineration is a recommended method for breaking the stable carbon-fluorine bonds, but it must be performed at a licensed hazardous waste facility equipped to handle halogenated compounds and scrub the resulting flue gases.[7][11] Landfilling is another option managed by the EPA, but it carries the risk of environmental leaching.[12] Always contract with a certified hazardous waste disposal vendor for the final disposal of all waste streams containing this compound.[7]

Emergency Response Workflow

In the event of an accidental release or exposure, a clear and immediate response is critical.

G start_node start_node process_node process_node decision_node decision_node end_node end_node io_node io_node spill Spill or Exposure Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Severity evacuate->assess skin_contact Skin Contact assess->skin_contact Exposure Type eye_contact Eye Contact assess->eye_contact inhalation Inhalation assess->inhalation minor_spill Minor Spill (<100mL, Contained) assess->minor_spill Spill Size major_spill Major Spill (>100mL or Uncontained) assess->major_spill wash_skin Remove Contaminated Clothing Wash Skin with Soap & Water for 15 mins skin_contact->wash_skin flush_eyes Rinse Cautiously with Water for Several Minutes Remove Contacts if Possible eye_contact->flush_eyes fresh_air Move to Fresh Air Keep Comfortable inhalation->fresh_air don_ppe Don Spill Response PPE (Goggles, Face Shield, Resistant Gloves, Coveralls, Respirator) minor_spill->don_ppe evacuate_large Evacuate Lab Call Emergency Response (EH&S) major_spill->evacuate_large seek_medical Seek Immediate Medical Attention (Bring SDS) wash_skin->seek_medical If Irritation Persists flush_eyes->seek_medical If Irritation Persists fresh_air->seek_medical If Feeling Unwell contain_spill Contain with Absorbent (e.g., Vermiculite) don_ppe->contain_spill collect_waste Collect & Place in Sealed Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate

Caption: Emergency Response Flowchart for this compound.

References

  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. [Link]

  • ResearchGate. (2021). Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. [Link]

  • Bergeson & Campbell, P.C. (2020). EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • OccuSafe Industrial Hygiene Consulting. (2024). Per- and Polyfluoroalkyl Substances (PFAS). [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. [Link]

  • PubMed Central. (2022). Occupational Exposure to Per- and Polyfluoroalkyl Substances: A Scope Review of The Literature from 1980–2021. [Link]

  • University of Florida Environmental Health & Safety. (2022). Personal Protective Equipment Guidance for Research. [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E. [Link]

  • Texas Department of Insurance. (2025). Workplace dangers of PFAS “forever chemicals”. [Link]

  • Centers for Disease Control and Prevention. (2024). PFAS and Worker Health. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Risk Management for Per- and Polyfluoroalkyl Substances (PFAS) under TSCA. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Perfluoro-n-octyl)decane

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